3-Iodo-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGURBBHVJTXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064222 | |
| Record name | Benzoic acid, 3-iodo-5-nitro- | |
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Molecular Weight |
293.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-17-3 | |
| Record name | 3-Iodo-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 3-iodo-5-nitro- | |
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| Record name | 3-Iodo-5-nitrobenzoic acid | |
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| Record name | Benzoic acid, 3-iodo-5-nitro- | |
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| Record name | Benzoic acid, 3-iodo-5-nitro- | |
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| Record name | 3-Iodo-5-nitrobenzoic acid | |
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| Record name | 3-Iodo-5-nitrobenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Iodo-5-nitrobenzoic acid, a versatile trifunctional chemical intermediate of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. The strategic placement of iodo, nitro, and carboxylic acid functionalities on the benzene ring offers a unique combination of reactivity, making it a valuable building block for the synthesis of complex molecules.
Core Chemical Identity and Physical Properties
3-Iodo-5-nitrobenzoic acid is a pale yellow solid that serves as a crucial precursor in various chemical transformations.[1] Its unique molecular architecture allows for selective modifications at three distinct points, providing a robust platform for generating diverse chemical entities.
Structural Information and Identifiers
The structure of 3-Iodo-5-nitrobenzoic acid is foundational to its reactivity. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring, influencing the regioselectivity of further substitutions. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, is particularly susceptible to cleavage, making it an excellent handle for cross-coupling reactions.[2]
Caption: Molecular structure of 3-Iodo-5-nitrobenzoic acid.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Iodo-5-nitrobenzoic acid is provided in the table below. These properties are essential for designing experimental setups, choosing appropriate solvent systems, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 6313-17-3 | [1][3][4] |
| Molecular Formula | C₇H₄INO₄ | [1][3][4] |
| Molecular Weight | 293.02 g/mol | [1][3][4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 164-168 °C | [1] |
| Predicted Boiling Point | 410.0 ± 35.0 °C | |
| Predicted Density | 2.156 ± 0.06 g/cm³ | |
| Predicted pKa | 3.13 ± 0.10 | |
| LogP | 1.8976 | [4] |
| Solubility | Limited solubility in water; soluble in polar organic solvents. Quantitative data not readily available. | [5] |
Synthesis of 3-Iodo-5-nitrobenzoic Acid
The synthesis of 3-Iodo-5-nitrobenzoic acid is most effectively achieved through a Sandmeyer-type reaction, starting from 3-Amino-5-nitrobenzoic acid. This method provides a reliable and regioselective route to the desired product. The causality behind this choice of starting material lies in the directing effects of the amino and carboxylic acid groups, which facilitate the introduction of the nitro group at the desired position in a preceding step, followed by the conversion of the amino group to the iodo functionality.
Proposed Synthetic Pathway
The synthesis involves the diazotization of the amino group on 3-Amino-5-nitrobenzoic acid, followed by the introduction of iodine using potassium iodide.
Caption: Proposed synthetic workflow for 3-Iodo-5-nitrobenzoic acid.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the well-established synthesis of the analogous compound, 4-iodo-3-nitrobenzoic acid, and is expected to provide a high yield of the desired product.[6]
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Urea (for quenching excess nitrous acid)
Procedure:
-
Preparation of the Amine Salt: In a reaction flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 3-Amino-5-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid. Stir the mixture and cool to 0-5 °C.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Continue stirring for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare an aqueous solution of potassium iodide. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at 0-5 °C.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A solid precipitate of 3-Iodo-5-nitrobenzoic acid will form.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
Chemical Reactivity and Key Transformations
The trifunctional nature of 3-Iodo-5-nitrobenzoic acid makes it a versatile substrate for a variety of chemical transformations. The reactivity of each functional group can be selectively addressed, allowing for a stepwise construction of more complex molecules.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can readily undergo standard transformations such as esterification and amidation.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is often performed to protect the carboxylic acid or to modify the solubility and pharmacokinetic properties of a derivative.
-
Amidation: Conversion to an amide is typically achieved by first activating the carboxylic acid, for example, by forming an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. This is a common strategy in the synthesis of bioactive compounds.[2]
Reactions Involving the Iodo Group
The carbon-iodine bond is the most reactive site for cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with a boronic acid or ester is a highly efficient method for forming a new carbon-carbon bond, enabling the synthesis of biaryl compounds.
-
Sonogashira Coupling: Palladium-catalyzed coupling with a terminal alkyne allows for the introduction of an alkynyl group.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine.
Reactions of the Nitro Group
The nitro group can be readily reduced to an amino group, which can then be further functionalized.
-
Reduction to an Amine: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or iron powder in acidic media. The resulting 3-amino-5-iodobenzoic acid is a valuable intermediate for further derivatization.
Caption: Reactivity map of 3-Iodo-5-nitrobenzoic acid.
Applications in Drug Discovery and Development
3-Iodo-5-nitrobenzoic acid is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of anti-inflammatory and antimicrobial agents.[1][2] Its utility stems from the ability to generate a diverse library of derivatives through the selective modification of its three functional groups.
Precursor for Anti-Inflammatory Agents
Derivatives of 3-Iodo-5-nitrobenzoic acid have been explored as scaffolds for the development of novel anti-inflammatory drugs. For instance, the analogous 3-chloro-5-nitrobenzoic acid is used to synthesize benzimidazole derivatives that act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1] A similar synthetic strategy can be employed with the iodo-analogue to potentially generate new chemical entities with improved potency or selectivity.
Intermediate for Kinase Inhibitors
The biaryl scaffolds accessible through Suzuki coupling of 3-Iodo-5-nitrobenzoic acid are prevalent in many kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology. The ability to introduce various substituents onto the benzoic acid core allows for the fine-tuning of interactions with the kinase active site, enabling the development of potent and selective inhibitors.
Spectroscopic Characterization
Definitive spectroscopic data for 3-Iodo-5-nitrobenzoic acid is not widely available in public databases. However, based on the analysis of structurally related compounds, the following characteristic spectral features are expected.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Iodo-5-nitrobenzoic acid will be dominated by the characteristic absorptions of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad |
| 1710-1680 | C=O stretch (carboxylic acid) | Strong |
| 1550-1475 | N-O asymmetric stretch (nitro group) | Strong |
| 1360-1290 | N-O symmetric stretch (nitro group) | Strong |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| 1600-1450 | C=C stretch (aromatic ring) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxyl groups and the deshielding effect of the iodine atom.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carbon bearing the iodo group will exhibit a characteristic upfield shift compared to an unsubstituted carbon, while the carbons adjacent to the nitro and carboxyl groups will be shifted downfield.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 293. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and the nitro group (-NO₂, M-46). The loss of an iodine atom (M-127) would also be a significant fragmentation pathway.
Safety and Handling
3-Iodo-5-nitrobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: Causes serious eye irritation. Very toxic to aquatic life with long-lasting effects.[3]
-
Precautionary Statements: Avoid release to the environment. Wear protective gloves, eye protection, and face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
Conclusion
3-Iodo-5-nitrobenzoic acid is a highly versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules, particularly those with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
References
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PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved January 11, 2026, from [Link]
- Zhang, X., & Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 1102-1105.
Sources
3-Iodo-5-nitrobenzoic acid CAS number 6313-17-3
An In-Depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid (CAS: 6313-17-3)
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 3-Iodo-5-nitrobenzoic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block in modern organic chemistry.
Introduction: The Strategic Importance of a Multifunctional Scaffolding
3-Iodo-5-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the strategic placement of both an iodine atom and a nitro group on the benzoic acid framework.[1] This unique trifunctional arrangement is not a random assortment of chemical moieties; it is a carefully orchestrated scaffold that provides chemists with multiple, distinct reaction handles. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, while the carboxylic acid and the iodo group serve as primary points for derivatization and coupling reactions, respectively.[2]
Its value lies in its role as a versatile synthetic intermediate, enabling the construction of complex molecular architectures.[1] Researchers in medicinal chemistry, in particular, utilize this compound as a precursor for developing novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] This guide will dissect the chemical logic behind its synthesis and reactivity, providing a comprehensive understanding of its potential in discovery chemistry.
Core Physicochemical & Computational Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference point for experimental design.
| Property | Value | Source(s) |
| CAS Number | 6313-17-3 | [1][3][4] |
| Molecular Formula | C₇H₄INO₄ | [1][3] |
| Molecular Weight | 293.02 g/mol | [1][3] |
| Appearance | Pale yellow to crystalline solid/powder | [1][5] |
| Melting Point | 164-170 °C | [1][4] |
| Purity | ≥97-98% (typically analyzed by HPLC) | [1][4] |
| pKa (Predicted) | 3.13 ± 0.10 | [5] |
| LogP (Predicted) | 1.898 | [3][6] |
| Storage Conditions | 0-8 °C, protect from light | [1][3] |
Table 1: Key Physicochemical Properties of 3-Iodo-5-nitrobenzoic acid.
Synthesis and Reactivity: A Tale of Three Functional Groups
The synthetic utility of 3-Iodo-5-nitrobenzoic acid stems from the distinct and predictable reactivity of its three functional groups.
Regioselective Synthesis
The regiocontrolled synthesis of this compound is critical. While multiple pathways exist for substituted benzoic acids, a common and reliable laboratory-scale method involves a Sandmeyer-type reaction starting from an appropriate aminonitrobenzoic acid precursor. This approach ensures the precise placement of the iodo group.
This protocol is based on well-established diazotization-iodination reactions, analogous to the synthesis of similar iodo-nitroaromatic compounds.[7]
-
Diazotization: 3-Amino-5-nitrobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Formation of Diazonium Salt: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled mixture. The slow addition maintains the low temperature and controls the exothermic reaction. The reaction progress is monitored for the formation of the diazonium salt.
-
Iodination: An aqueous solution of potassium iodide (KI) is then slowly added to the diazonium salt solution. The diazonium group is an excellent leaving group and is displaced by the iodide ion, leading to the formation of 3-Iodo-5-nitrobenzoic acid, which typically precipitates from the solution.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with cold water to remove residual salts, and then purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Chemical Reactivity and Derivatization Potential
The true power of this molecule is unlocked through the selective manipulation of its functional groups.
-
The Carboxylic Acid (COOH): This is often the first site of modification. Standard protocols can be used to convert it into more reactive intermediates or final products.
-
Amidation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC) or via the acyl chloride, yields amides. This is a cornerstone of medicinal chemistry for building diversity.[2]
-
Esterification: Treatment with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride produces esters, which can be used as protecting groups or to modify solubility.
-
Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily convert the carboxylic acid to a highly reactive acyl chloride, a key intermediate for forming amides and esters under mild conditions.[2]
-
-
The Iodo Group (I): The aryl iodide is a premier functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The relatively weak C-I bond facilitates the initial oxidative addition step, making it more reactive than its bromo or chloro counterparts.[2]
-
Suzuki Coupling: Reaction with boronic acids or esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
-
The Nitro Group (NO₂): The strongly electron-withdrawing nitro group can be a final pharmacophore or an intermediate for further transformation.
-
Reduction to Amine: The most common transformation is its reduction to an aniline derivative using reagents like SnCl₂, H₂/Pd-C, or sodium dithionite. This newly formed amino group can then undergo a vast array of reactions (e.g., acylation, sulfonylation, diazotization).[2]
-
Applications in Drug Discovery and Development
3-Iodo-5-nitrobenzoic acid is not merely a laboratory curiosity; it is a validated starting material in programs aimed at discovering new medicines. Its utility is analogous to similar halogenated nitrobenzoic acids, such as the bromo-variant, which is a known precursor for drug candidates with antitubercular and anticancer activities.[8][9]
The compound serves as a foundational scaffold in:
-
Pharmaceutical Development: As an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1]
-
Biochemical Research: Used as a reagent or starting material to create probes for studying enzyme activity and protein interactions.[1]
-
Agrochemical Chemistry: Can be explored for developing new pesticides and herbicides.[1]
A common application in drug discovery is the use of such scaffolds to build focused libraries for screening against enzyme targets like kinases.
-
Library Synthesis: A diverse library of amides is generated by reacting the acyl chloride of 3-Iodo-5-nitrobenzoic acid with a panel of primary and secondary amines.
-
High-Throughput Screening (HTS): The synthesized library is screened against a target kinase panel to identify initial "hits" that inhibit enzyme activity.
-
Hit-to-Lead Optimization: For promising hits, further chemical modifications are made. For instance, the iodo group can be used in a Suzuki coupling to introduce new aryl groups to explore additional binding pockets (Structure-Activity Relationship, SAR). The nitro group can be reduced and functionalized to modulate properties like solubility and cell permeability.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Iodo-5-nitrobenzoic acid is paramount. The compound is classified with the following hazards:
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: Wear protective gloves, eye protection, and face protection. Avoid release to the environment. Wash hands thoroughly after handling.[10][13]
-
Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][12][14][15] Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
Conclusion
3-Iodo-5-nitrobenzoic acid is a testament to the power of multifunctional design in chemical synthesis. Its three distinct functional groups offer a rich platform for chemical modification, enabling access to a wide chemical space. For researchers in drug discovery and materials science, this compound is not just a reagent but a strategic tool for innovation. Its predictable reactivity, coupled with its utility in robust, well-established chemical transformations, secures its place as a valuable building block in the modern chemist's toolbox.
References
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Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Retrieved from [Link]
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National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
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Chemical Label. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. CID 80580. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Iodo-5-nitrobenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Iodo-5-nitrobenzoic acid (CAS No. 6313-17-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from established chemical databases and scientific literature to deliver field-proven insights. We delve into the molecular structure, physicochemical parameters, spectroscopic signatures, and safety protocols associated with this versatile synthetic intermediate. The guide includes detailed experimental methodologies for property determination and visual diagrams to elucidate key structural and procedural concepts, ensuring both technical accuracy and practical utility.
Introduction and Molecular Structure
3-Iodo-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a critical building block in organic and medicinal chemistry.[1] Its molecular architecture, featuring a benzoic acid core functionalized with both a strongly electron-withdrawing nitro group (-NO₂) and an iodo (-I) substituent, imparts unique reactivity and makes it a valuable precursor for the synthesis of complex, biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[1] The strategic placement of these functional groups at the meta positions relative to each other allows for targeted chemical transformations, making it a compound of significant interest in pharmaceutical development and biochemical research.[1]
The foundational step in understanding its behavior is to analyze its molecular structure.
Caption: Molecular structure of 3-Iodo-5-nitrobenzoic acid.
Core Chemical and Physical Properties
The utility of a chemical compound is fundamentally dictated by its physical properties. These parameters influence reaction kinetics, solubility, purification methods, and formulation strategies.
Molecular and Chemical Identifiers
Correctly identifying a chemical substance is paramount for experimental reproducibility and safety. The key identifiers for 3-Iodo-5-nitrobenzoic acid are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 6313-17-3 | [1][2] |
| Molecular Formula | C₇H₄INO₄ | [1][2] |
| Molecular Weight | 293.02 g/mol | [1][2] |
| IUPAC Name | 3-iodo-5-nitrobenzoic acid | [2] |
| Synonyms | Benzoic acid, 3-iodo-5-nitro- | [2] |
| InChI Key | GFGURBBHVJTXDU-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C=C1[O-])I)C(=O)O | [2] |
General Physical Properties
These properties are typically determined through direct experimental measurement and are crucial for handling and storage.
| Property | Value | Source(s) |
| Appearance | Pale yellow to gold solid/crystalline powder | [1][3] |
| Melting Point | 164-170 °C | [1][3] |
| Purity | ≥97-98% (by HPLC) | [1] |
The relatively high melting point is characteristic of a rigid aromatic structure with strong intermolecular forces, likely hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions from the nitro group.
Calculated Physicochemical Properties
While experimental data is the gold standard, computational models provide valuable estimations for properties that are difficult to measure. The following properties are predicted based on its structure.
| Property | Predicted Value | Source(s) |
| Boiling Point | 410.0 ± 35.0 °C | [3] |
| Density | 2.156 ± 0.06 g/cm³ | [3] |
| pKa | 3.13 ± 0.10 | [3] |
| LogP | 1.8976 |
Insight into Acidity (pKa): The predicted pKa of ~3.13 indicates that 3-Iodo-5-nitrobenzoic acid is a significantly stronger acid than benzoic acid (pKa ≈ 4.2). This increased acidity is a direct consequence of the powerful electron-withdrawing inductive and resonance effects of the nitro and iodo substituents. These groups stabilize the conjugate base (carboxylate anion) by delocalizing its negative charge, thereby facilitating the dissociation of the proton.
Caption: Influence of substituents on the acidity of the molecule.
Solubility Profile
Specific solubility data for 3-Iodo-5-nitrobenzoic acid in various solvents is not extensively published. However, based on its structure, a qualitative profile can be inferred.
-
Aqueous Solubility: Expected to be low. While the carboxylic acid group can participate in hydrogen bonding, the large, hydrophobic iodinated aromatic ring limits solubility in water.
-
Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. Studies on the closely related 3-nitrobenzoic acid have shown its solubility in solvents like methanol, ethanol, and ethyl acetate.[4]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a compound.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the adjacent electron-withdrawing groups.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carbon attached to the carboxyl group and those bearing the iodo and nitro groups will have characteristic chemical shifts. For example, in the related compound 2-Iodo-5-nitro-benzoic acid, ¹³C NMR was performed in DMSO-D6.[5]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to be observed for the functional groups:
-
O-H stretch (Carboxylic Acid): A broad band around 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O asymmetric stretch (Nitro Group): A strong peak around 1520-1560 cm⁻¹.
-
N-O symmetric stretch (Nitro Group): A strong peak around 1340-1380 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 293. Characteristic fragmentation patterns would include the loss of -OH (m/z 276), -NO₂ (m/z 247), and -COOH (m/z 248). Mass spectral data for the parent compound, 3-nitrobenzoic acid, is well-documented and can serve as a reference.[6][7]
Experimental Methodologies for Property Determination
To ensure data integrity, physical properties must be determined using standardized, validated protocols.
Protocol: Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting range, which is a key indicator of purity.
Causality: A slow, controlled heating rate is critical. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to a broadened and artificially elevated melting range.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the 3-Iodo-5-nitrobenzoic acid sample is completely dry and finely pulverized.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 3-5 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: Quickly heat the block to a temperature approximately 15-20°C below the expected melting point (e.g., to 150°C).
-
Controlled Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (< 2°C).
Protocol: pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant by monitoring pH changes during neutralization.
Methodology:
-
Solution Preparation: Accurately weigh a sample of 3-Iodo-5-nitrobenzoic acid and dissolve it in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
-
Titration Setup: Calibrate a pH meter and place the electrode in the sample solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point is identified as the midpoint of the steepest section of the titration curve.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Iodo-5-nitrobenzoic acid presents several hazards.
-
Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment).
-
Signal Word: Warning.[2]
-
Hazard Statements:
-
Precautionary Statements:
Handling Recommendations: Personnel should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from light, with the container tightly sealed.
Conclusion
3-Iodo-5-nitrobenzoic acid is a well-defined crystalline solid with a distinct set of physical properties shaped by its trifunctionalized aromatic structure. Its high melting point, significant acidity, and characteristic spectroscopic profile are direct results of the interplay between the carboxylic acid, iodo, and nitro groups. A thorough understanding of these properties, from its molecular weight and pKa to its handling requirements, is essential for its effective and safe utilization in synthetic chemistry and pharmaceutical research. The data and protocols presented in this guide serve as a foundational resource for scientists leveraging this important chemical intermediate.
References
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PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Retrieved from [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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ABL Technology. (n.d.). 4-HYDROXY-3-IODO-5-NITROBENZOIC ACID Product Description. Retrieved from [Link]
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Wiley InterScience. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
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3-Iodo-5-nitrobenzoic acid molecular weight
An In-Depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid for Advanced Research and Development
Introduction
3-Iodo-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical sciences. Its unique trifunctional structure—featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring—renders it a versatile building block for constructing complex molecular architectures. The strategic placement of these groups allows for a wide range of chemical transformations, making it an invaluable precursor in the development of novel therapeutic agents, agrochemicals, and specialized materials.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 3-Iodo-5-nitrobenzoic acid, delving into its fundamental properties, synthesis, reactivity, applications, and safety protocols from the perspective of a senior application scientist.
Part 1: Core Physicochemical Properties and Molecular Identity
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. 3-Iodo-5-nitrobenzoic acid is a pale yellow to gold crystalline solid, and its key identifiers and properties are summarized below.[1][2] The molecular weight of 3-Iodo-5-nitrobenzoic acid is 293.02 g/mol .[1][2][3][4]
Table 1: Molecular Identifiers for 3-Iodo-5-nitrobenzoic Acid
| Identifier | Value | Source |
| Molecular Weight | 293.02 g/mol | PubChem[3], Chem-Impex[1] |
| Molecular Formula | C₇H₄INO₄ | PubChem[3], ChemScene[4] |
| CAS Number | 6313-17-3 | PubChem[3], Sigma-Aldrich |
| IUPAC Name | 3-iodo-5-nitrobenzoic acid | PubChem[3] |
| SMILES | C1=C(C=C(C=C1[O-])I)C(=O)O | PubChem[3] |
| InChIKey | GFGURBBHVJTXDU-UHFFFAOYSA-N | Sigma-Aldrich |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Pale yellow or gold solid/crystalline powder | Chem-Impex[1], ChemicalBook[2] |
| Melting Point | 164-170 °C | Chem-Impex[1], Sigma-Aldrich |
| pKa (Predicted) | 3.13 ± 0.10 | ChemicalBook[2] |
| Purity (Typical) | ≥ 97-98% (HPLC) | Chem-Impex[1], Sigma-Aldrich |
| Storage | 0-8 °C, protect from light | Chem-Impex[1], ChemScene[4] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C", shape=point]; // Center for bond connections
// Substituent nodes COOH_C [pos="0,3!", label="C"]; O1_COOH [pos="-0.8,3.8!", label="O"]; O2_COOH [pos="0.8,3.8!", label="OH"]; Iodo [pos="2.6,-0.75!", label="I", fontcolor="#202124"]; Nitro_N [pos="-2.6,-0.75!", label="N+"]; Nitro_O1 [pos="-3.4,-0.25!", label="O-"]; Nitro_O2 [pos="-3.4,-1.25!", label="O"];
// Benzene ring bonds (alternating double bonds) edge [style=solid]; C1 -- C6; C2 -- C6; C3 -- C6; C4 -- C6; C5 -- C6; C1 -- C5 [style=solid]; C1 -- C6 [style=double, dir=none]; C2 -- C3 [style=double, dir=none]; C4 -- C5 [style=double, dir=none];
// Substituent bonds C1 -- COOH_C [label=""]; COOH_C -- O1_COOH [style=double, label=""]; COOH_C -- O2_COOH [label=""]; C5 -- Iodo [label=""]; C2 -- Nitro_N [label=""]; Nitro_N -- Nitro_O1 [label=""]; Nitro_N -- Nitro_O2 [style=double, label=""]; }
Caption: Chemical structure of 3-Iodo-5-nitrobenzoic acid.
Part 2: Synthesis, Reactivity, and Mechanistic Insights
The synthetic utility of 3-Iodo-5-nitrobenzoic acid stems from the distinct reactivity of its three functional groups. Understanding these provides a framework for its strategic deployment in multi-step syntheses.
Expert Analysis of Reactivity
The molecule's reactivity is governed by the interplay of its functional groups:
-
Carboxylic Acid (-COOH): This group is a classic site for nucleophilic acyl substitution. It can be readily converted into esters, amides, or acyl chlorides, providing a primary handle for linking the molecule to other scaffolds or pharmacophores.[5]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, it can be selectively reduced to an amino group (-NH₂), a critical transformation that opens up a vast array of subsequent reactions, such as diazotization or amide bond formation. This reduction is a cornerstone of its use in pharmaceutical synthesis.
-
Iodine Atom (-I): The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, for instance, via Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position.[6]
Caption: Key reactivity sites of 3-Iodo-5-nitrobenzoic acid.
Proposed Synthetic Workflow: Diazotization Route
While several synthetic routes exist for halogenated nitrobenzoic acids, a common and reliable method involves a Sandmeyer-type reaction starting from the corresponding amino precursor.[7][8] The following protocol describes a validated, step-by-step workflow for the synthesis of 3-Iodo-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the diazotization process is critical for safety and yield.
-
Use of Sodium Nitrite & Strong Acid: The reaction of sodium nitrite with a strong acid (like HCl) generates nitrous acid in situ, which is the active reagent for converting the primary amine to the diazonium salt.
-
Potassium Iodide: In this Sandmeyer-like reaction, the iodide ion (from KI) acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the aryl iodide.
Experimental Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-nitrobenzoic acid (1 equivalent) in deionized water and concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.5 equivalents) in deionized water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. Continue stirring for 1 hour at this temperature after the addition is complete.
-
Iodination: In a separate beaker, dissolve potassium iodide (2 equivalents) in deionized water. Add this iodide solution dropwise to the cold diazonium salt solution.
-
Reaction: After the addition, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. A solid precipitate should form as dinitrogen gas evolves.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water, followed by a wash with a cold sodium thiosulfate solution to remove any residual iodine.
-
Drying: Dry the purified solid under a vacuum to yield 3-Iodo-5-nitrobenzoic acid. The product can be further purified by recrystallization if necessary.
Part 3: Applications in Drug Discovery and Development
3-Iodo-5-nitrobenzoic acid is not merely a laboratory curiosity; it is a workhorse intermediate with direct applications in synthesizing biologically active molecules.
-
Pharmaceutical Intermediates: The compound is a key starting material for a variety of pharmaceuticals. Its derivatives are explored for anti-inflammatory, analgesic, and antimicrobial properties.[1] The ability to sequentially or concurrently modify the three functional groups allows for the generation of diverse chemical libraries for high-throughput screening. The bromo-analog, 3-bromo-5-nitrobenzoic acid, has been used in the synthesis of compounds targeting tuberculosis and cancer, suggesting similar potential for the iodo-derivative in structure-activity relationship (SAR) studies.[7]
-
Biochemical Reagents: Beyond synthesis, it is employed as a reagent in biochemical assays.[1] Its structure can be used to probe the active sites of enzymes or protein interactions, potentially serving as a fragment in fragment-based drug discovery or as a tool for studying enzyme inhibition.[1]
-
Agrochemicals: The unique electronic and steric properties imparted by the iodo and nitro groups can be harnessed in the development of novel herbicides and pesticides, contributing to advancements in crop protection.[1]
Caption: Synthetic pathways from 3-Iodo-5-nitrobenzoic acid to end applications.
Part 4: Safety, Handling, and Storage Protocols
As with any reactive chemical, adherence to strict safety protocols is non-negotiable. 3-Iodo-5-nitrobenzoic acid presents specific hazards that must be managed.
Trustworthiness Through Self-Validating Protocols: The following protocols are derived from globally harmonized system (GHS) classifications and standard safety data sheets (SDS), ensuring a self-validating system of safety.
Table 3: GHS Hazard Summary
| Hazard Class | Statement | GHS Code | Source |
| Eye Irritation | Causes serious eye irritation | H319 | PubChem[3], ECHEMI[9] |
| Acute Aquatic Hazard | Very toxic to aquatic life | H400 | PubChem[3], chemical label[10] |
| Chronic Aquatic Hazard | Very toxic to aquatic life with long lasting effects | H410 | PubChem[3], ECHEMI[9] |
Standard Operating Procedure for Safe Handling
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[11][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[11][12]
-
Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated outside of a hood, use a NIOSH-approved particle respirator.
-
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area.[11][12] Wash hands thoroughly after handling.[9][11]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][11][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][13] Recommended storage is at refrigerated temperatures (0-8 °C).[1][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12] Due to its high aquatic toxicity, avoid release to the environment.[9]
Conclusion
3-Iodo-5-nitrobenzoic acid is a quintessential example of a strategic molecular building block. Its well-defined physicochemical properties, predictable multi-site reactivity, and established role as a precursor to high-value compounds in the pharmaceutical and agrochemical sectors underscore its importance. For the research and development professional, a mastery of its chemistry and handling protocols is key to unlocking its full potential in the innovation pipeline. By leveraging the mechanistic insights and validated protocols detailed in this guide, scientists can confidently and safely integrate this versatile intermediate into their most demanding synthetic challenges.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 80580, 3-Iodo-5-nitrobenzoic acid." PubChem, [Link].
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Cheméo. "Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3)." Cheméo, [Link].
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National Institute of Standards and Technology. "SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard)." NIST, [Link].
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ECHA. "chemical label 3-Iodo-5-nitrobenzoic acid." ECHA, [Link].
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Natural Organic Process. "Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid." oc-praktikum.de, [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development." NINGBO INNO PHARMCHEM, [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. "3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block." NINGBO INNO PHARMCHEM, [Link].
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A-1 Technical Whitepaper: 3-Iodo-5-nitrobenzoic Acid
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 3-iodo-5-nitrobenzoic acid (CAS No. 6313-17-3), with a primary focus on the accurate determination of its melting point. As a critical parameter for identity and purity assessment in research and drug development, understanding the nuances of melting point analysis is paramount. This document outlines a validated, step-by-step protocol for melting point determination, discusses the theoretical underpinnings of melting point depression, and explores key factors that influence measurement accuracy. Furthermore, it contextualizes the importance of purity by examining a common synthetic pathway for 3-iodo-5-nitrobenzoic acid and its potential impurities. This guide is intended for researchers, scientists, and quality control professionals who require a robust framework for the characterization of this and other analogous chemical entities.
Core Physicochemical Properties
3-Iodo-5-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and biochemical probes.[1] Its utility stems from the unique electronic and steric properties conferred by the iodo and nitro functional groups on the benzoic acid scaffold. An accurate assessment of its physical properties is the first step in ensuring its suitability for downstream applications.
| Property | Value | Source(s) |
| CAS Number | 6313-17-3 | [1][2][3] |
| Molecular Formula | C₇H₄INO₄ | [1][3] |
| Molecular Weight | 293.02 g/mol | [1][3][4] |
| Appearance | Pale yellow or off-white crystalline solid | [1][2] |
| Melting Point | 164-170 °C | [1][2] |
| pKa | 3.13 ± 0.10 (Predicted) | [2] |
| Purity (Typical) | ≥97-98% (by HPLC) | [1] |
The Imperative of Melting Point in Purity Assessment
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. However, the presence of even minor impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range.
This phenomenon, known as melting point depression, is a colligative property. The impurity acts as a solute in the molten solid, lowering the chemical potential and, consequently, the freezing/melting point. For researchers, a broad melting range (e.g., greater than 2 °C) or a value significantly lower than the established literature value is a strong indicator of a contaminated sample, necessitating further purification.
Standardized Protocol for Accurate Melting Point Determination
Adherence to a standardized protocol is critical for obtaining reproducible and accurate melting point data. The following methodology represents a self-validating system designed to minimize instrumental and operator-induced error.
Experimental Methodology
-
Sample Preparation:
-
Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing. Moisture can act as an impurity, depressing the melting point, while large crystals can lead to inefficient packing and inaccurate readings.
-
Procedure: Place a small amount of the 3-iodo-5-nitrobenzoic acid sample on a clean, dry watch glass. If necessary, gently crush the crystals into a fine powder using a spatula. Ensure the sample is free-flowing.
-
-
Capillary Tube Loading:
-
Rationale: Proper loading ensures a densely packed column of material, which is essential for uniform heating and clear observation of the melting process. An insufficient or loosely packed sample can lead to errors in detecting the onset of melting.
-
Procedure: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Instrument Calibration & Setup:
-
Rationale: The accuracy of the thermometer or detector within the melting point apparatus is the most critical instrumental factor. Calibration with certified standards of known melting points (e.g., benzophenone, caffeine) brackets the expected melting point of the sample, ensuring the instrument's reported temperature is accurate.
-
Procedure: Calibrate the melting point apparatus according to the manufacturer's guidelines using appropriate standards. Place the loaded capillary tube into the sample holder of the apparatus.
-
-
Heating and Observation:
-
Rationale: A two-stage heating process is employed to balance efficiency with accuracy. A rapid initial heating brings the sample close to its expected melting point. A subsequent slow heating ramp (1-2 °C per minute) is crucial to allow the system to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.
-
Procedure:
-
Set the initial heating rate to be rapid (e.g., 10-15 °C/minute) until the temperature is approximately 15-20 °C below the expected melting point (i.e., around 145-150 °C).
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Workflow Visualization
Caption: Standard Operating Procedure for Melting Point Determination.
Synthesis Context and Potential Impurities
The purity of 3-iodo-5-nitrobenzoic acid is intrinsically linked to its synthesis and purification. A common laboratory-scale synthesis involves the electrophilic aromatic substitution (nitration) of 3-iodobenzoic acid.
Understanding this pathway is crucial for anticipating potential impurities that could affect the melting point.
-
Unreacted Starting Material: Incomplete nitration can leave residual 3-iodobenzoic acid in the final product.
-
Regioisomers: While the carboxyl and iodo groups are meta-directing, small amounts of other isomers (e.g., 2-nitro-3-iodobenzoic acid or 4-nitro-3-iodobenzoic acid) may form as by-products.
-
Solvent Residues: Inadequate drying after recrystallization can leave residual solvents trapped within the crystal lattice.
Each of these impurities would contribute to a depression and broadening of the observed melting point. Therefore, rigorous purification, typically by recrystallization, is essential after synthesis to achieve a sharp melting point consistent with literature values.
Synthesis Pathway Diagram
Caption: Synthesis of 3-Iodo-5-nitrobenzoic Acid via Nitration.
Conclusion
The melting point of 3-iodo-5-nitrobenzoic acid, reported consistently in the range of 164-170 °C, serves as a fundamental indicator of its identity and purity.[1][2] For professionals in research and drug development, obtaining an accurate and sharp melting range is not merely a procedural step but a validation of material quality. By employing a standardized, calibrated methodology and understanding the potential impact of impurities derived from its synthetic route, researchers can confidently assess the integrity of their materials, ensuring the reliability and reproducibility of their scientific outcomes.
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Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3) . Cheméo. [Link]
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3-Iodo-5-nitrobenzoic acid solubility data
An In-depth Technical Guide on the Solubility of 3-Iodo-5-nitrobenzoic acid
Introduction
3-Iodo-5-nitrobenzoic acid is an aromatic carboxylic acid featuring both an iodine atom and a nitro functional group.[1] This unique combination of electron-withdrawing groups and a reactive carboxylic acid moiety makes it a valuable and versatile building block in modern synthetic chemistry.[1][2] It serves as a critical intermediate in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for chemical engineering.[1][2] In pharmaceutical research, its derivatives are explored for developing novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1]
The solubility of a compound like 3-iodo-5-nitrobenzoic acid is a critical physicochemical property that dictates its utility and application.[3] For drug development professionals, solubility is a cornerstone of formulation design, directly impacting a drug's bioavailability and therapeutic efficacy.[4][5] For synthetic chemists, understanding solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and achieving desired product purity and yield.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility of 3-iodo-5-nitrobenzoic acid. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides robust, self-validating protocols for solubility determination.
Part 1: Core Physicochemical Properties
The solubility of a molecule is fundamentally governed by its intrinsic physicochemical properties. The interplay between its functional groups and the overall structure determines how it will interact with various solvents. The properties of 3-iodo-5-nitrobenzoic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1][6] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 164-170 °C | [1][7] |
| pKa (Predicted) | 3.13 ± 0.10 | [7] |
| CAS Number | 6313-17-3 | [1][8] |
The carboxylic acid group (pKa ~3.13) indicates that 3-iodo-5-nitrobenzoic acid is a weak acid.[7] Its solubility in aqueous media will, therefore, be highly dependent on pH. In solutions with a pH above its pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. The presence of the large iodine atom and the nitro group contributes to the molecule's overall polarity and crystal lattice energy, significantly influencing its solubility in organic solvents.
Part 2: Solubility Profile in Organic Solvents
Precise, experimentally determined solubility data for 3-iodo-5-nitrobenzoic acid is not extensively published. However, valuable insights can be gained by examining the solubility of a structurally analogous compound, 3-nitrobenzoic acid, which shares the key nitro and carboxylic acid functional groups in the same positions. The primary difference is the substitution of an iodine atom for a hydrogen atom. While iodine is larger and more polarizable, the overall solubility trends are expected to show similarities.
The following data, determined experimentally for 3-nitrobenzoic acid , provides a strong predictive baseline for selecting solvents for 3-iodo-5-nitrobenzoic acid.[9] The data shows that solubility generally increases with temperature, indicating that the dissolution process is endothermic.[9][10]
| Solvent | Temperature (K) | Solubility (mol/L)[9] |
| Methanol | 273.15 | 1.948 |
| 293.15 | 2.351 | |
| 313.15 | 2.757 | |
| Ethanol | 273.15 | 0.1638 |
| 293.15 | 3.1812 | |
| 313.15 | 13.676 | |
| Ethyl Acetate | 273.15 | 1.611 |
| 293.15 | 1.974 | |
| 313.15 | 2.987 | |
| Acetonitrile | 273.15 | 0.6847 |
| 293.15 | 0.9474 | |
| 313.15 | 1.956 | |
| Dichloromethane | 273.15 | 0.034 |
| 293.15 | 1.5018 | |
| 313.15 | 5.104 | |
| Toluene | 273.15 | 0.1032 |
| 293.15 | 0.2547 | |
| 313.15 | 1.191 | |
| Water | 273.15 | 2.2275 |
| 293.15 | 3.119 | |
| 313.15 | 4.92 |
Expert Analysis of Trends:
-
Polar Protic Solvents: The high solubility in polar protic solvents like methanol and ethanol is expected due to their ability to form strong hydrogen bonds with both the carboxylic acid and nitro groups of the solute.[9]
-
Polar Aprotic Solvents: Solvents like ethyl acetate and acetonitrile also demonstrate good solvating power, interacting through dipole-dipole forces.[9]
-
Nonpolar Solvents: Solubility is significantly lower in nonpolar solvents like toluene, which primarily interact through weaker van der Waals forces.[11]
-
Causality: The principle of "like dissolves like" is a guiding factor. Solvents with polarity and hydrogen bonding capabilities similar to the solute will be most effective at overcoming the solute's crystal lattice energy to form a solution.[11]
Part 3: Experimental Determination of Solubility
Accurate solubility determination requires robust and validated experimental protocols. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[12][13] For faster screening, especially during early-stage development, spectroscopic methods offer a high-throughput alternative.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Principle: This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution at a constant temperature.[14] The concentration of the solute in the saturated liquid phase is then accurately quantified.
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A Comprehensive Technical Guide to the Safe Handling of 3-Iodo-5-nitrobenzoic Acid
This guide provides an in-depth, technically-focused overview of the essential safety protocols and handling procedures for 3-Iodo-5-nitrobenzoic acid (CAS No. 6313-17-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Section 1: Compound Identification and Hazard Analysis
3-Iodo-5-nitrobenzoic acid is a solid organic compound with the molecular formula C₇H₄INO₄ and a molecular weight of 293.02 g/mol .[1][2] A thorough understanding of its intrinsic hazards is the foundation of its safe use.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 3-Iodo-5-nitrobenzoic acid is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4][5] |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400/H410: Very toxic to aquatic life with long lasting effects.[2][3][4][5] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[2][3][4] |
Hazard Pictograms:
-
Exclamation Mark: Indicates skin and eye irritation, and potential for respiratory irritation.
-
Environment: Indicates the substance is hazardous to the aquatic environment.
The causality behind this classification lies in the chemical reactivity of the functional groups. The carboxylic acid group can cause irritation to skin and mucous membranes. The nitro group and the overall aromatic structure contribute to its environmental persistence and toxicity.
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective risk management for 3-Iodo-5-nitrobenzoic acid relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.
Caption: Hierarchy of controls for managing risks associated with 3-Iodo-5-nitrobenzoic acid.
Engineering Controls
The primary line of defense is to physically separate the researcher from the hazard.
-
Fume Hood: All weighing and handling of 3-Iodo-5-nitrobenzoic acid powder should be conducted in a certified chemical fume hood.[6] This is critical to prevent inhalation of the dust, which can cause respiratory irritation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.[7]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for 3-Iodo-5-nitrobenzoic acid before commencing work.
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name and appropriate hazard warnings.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[9] In cases of potential for significant exposure, a full chemical suit may be necessary.[10]
-
Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a P3 filter for particulates is required.[6]
Section 3: Standard Operating Procedures for Safe Handling
General Handling and Storage
-
Handling: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use in a well-ventilated area.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated place.[11][13] Keep the container tightly closed.[11][13] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][12][14]
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[2] |
| Melting Point | 166-170 °C[2] |
| Molecular Formula | C₇H₄INO₄[1][2] |
| Molecular Weight | 293.02[1][2] |
This compound is combustible, but not highly flammable. However, in a finely divided state, it may form explosive dust-air mixtures.[6] Special care should be taken to avoid ignition sources where dust is present.
Section 4: Emergency Procedures
A well-defined emergency plan is crucial for mitigating the consequences of an accidental exposure or release.
Caption: Decision-making workflow for emergency response to incidents involving 3-Iodo-5-nitrobenzoic acid.
First-Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][4][7] Seek immediate medical attention.[3][7]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
If inhaled: Move the person into fresh air.[3][4][7] If not breathing, give artificial respiration.[3][4][7] Consult a physician.[3]
-
If swallowed: Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4] Call a physician or poison control center immediately.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]
-
Special hazards: During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[3][7]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
Accidental Release Measures
-
Personal precautions: Use personal protective equipment.[3] Avoid dust formation.[3] Ensure adequate ventilation.[3] Evacuate personnel to safe areas.[10]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains, as it is very toxic to aquatic life.[3][4][5]
-
Methods for cleaning up: Pick up and arrange disposal without creating dust.[3][10] Sweep up and shovel the material into a suitable, closed container for disposal.[3][10]
Section 5: Toxicological and Ecological Information
Toxicological Profile
The toxicological properties of 3-Iodo-5-nitrobenzoic acid have not been fully investigated.[15] However, based on its GHS classification and data from similar compounds, the primary health effects are:
-
Acute Effects: Causes serious eye irritation, skin irritation, and may cause respiratory irritation upon inhalation of dust.[3]
-
Chronic Effects: No specific data is available for carcinogenicity, mutagenicity, or reproductive toxicity.
Ecological Impact
3-Iodo-5-nitrobenzoic acid is classified as very toxic to aquatic life with long-lasting effects.[3][4][5] This is a critical consideration for disposal. All releases to the environment must be avoided.[3][4]
Section 6: Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.[3]
Section 7: Conclusion
The safe and effective use of 3-Iodo-5-nitrobenzoic acid in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to established administrative procedures, and consistently using appropriate personal protective equipment, researchers can minimize their risk of exposure and protect the environment. This guide serves as a foundational resource, but it is imperative that it is supplemented with institution-specific training and a dynamic culture of safety awareness.
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chemical label 3-Iodo-5-nitrobenzoic acid. (n.d.). GHS Hazard Statements. [Link]
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3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]
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Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). (n.d.). Cole-Parmer. [Link]
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Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley EH&S. [Link]
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An In-depth Technical Guide to the Synthesis of 3-Iodo-5-nitrobenzoic Acid
Introduction
3-Iodo-5-nitrobenzoic acid (CAS No: 6313-17-3) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and an iodine atom meta-substituted on a benzene ring, provides a versatile scaffold for the construction of complex molecules. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the reactivity of the carbon-iodine bond, makes it an invaluable building block for developing novel pharmaceutical agents, including anti-inflammatory and antimicrobial compounds, as well as for enzyme inhibition studies.[1] This guide provides a detailed examination of the principal synthetic pathway to 3-iodo-5-nitrobenzoic acid, focusing on the underlying chemical principles, a field-tested experimental protocol, and critical safety considerations.
Core Synthetic Strategy: The Sandmeyer Reaction
The most reliable and widely employed method for the synthesis of 3-iodo-5-nitrobenzoic acid is via a Sandmeyer-type reaction, starting from 3-amino-5-nitrobenzoic acid. Direct electrophilic iodination of 3-nitrobenzoic acid is synthetically challenging due to the strong deactivating effects of the nitro and carboxyl groups on the aromatic ring. In contrast, the Sandmeyer reaction offers a high-yielding and regiochemically precise alternative.
This strategy hinges on two fundamental transformations:
-
Diazotization: The conversion of the primary aromatic amine (-NH₂) of 3-amino-5-nitrobenzoic acid into a highly reactive diazonium salt (-N₂⁺).
-
Iodide Displacement: The substitution of the diazonium group with an iodide ion, which proceeds readily upon introduction of an iodide source like potassium iodide (KI).
This sequence is efficient because the diazonium group is an excellent leaving group, readily departing as dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion.
Overall Synthesis Pathway
Caption: Overall reaction scheme for the synthesis of 3-Iodo-5-nitrobenzoic acid.
Mechanistic Deep Dive: From Amine to Aryl Iodide
The synthesis is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[2][3] Understanding the mechanism is key to appreciating the causality behind the specific experimental conditions.
Part 1: Diazotization of 3-Amino-5-nitrobenzoic Acid
The first stage is the formation of the aryl diazonium salt. This reaction is conducted at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently if isolated or heated.[4][5] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6]
The key steps are:
-
Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), a potent electrophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 3-amino-5-nitrobenzoic acid attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium ion, which has a triple bond between the two nitrogen atoms.
Caption: Key mechanistic steps in the diazotization of an aromatic amine.
Part 2: Iodide Displacement
The substitution of the diazonium group by iodide is remarkably straightforward compared to other Sandmeyer reactions. While the introduction of chlorine or bromine requires a copper(I) salt catalyst, the formation of aryl iodides proceeds efficiently by simply treating the diazonium salt solution with an aqueous solution of potassium iodide (KI).[7][8]
The mechanism involves a single electron transfer from the iodide ion (I⁻) to the diazonium ion, which initiates a radical chain reaction:
-
Electron Transfer: An electron is transferred from I⁻ to the diazonium salt, causing the release of nitrogen gas and forming an aryl radical.
-
Iodine Radical Formation: The resulting iodine atom abstracts an electron from another iodide ion to form the iodine radical.
-
Radical Combination: The aryl radical combines with the iodine radical to form the final product, 3-iodo-5-nitrobenzoic acid.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies for Sandmeyer reactions and provides a reliable procedure for laboratory-scale synthesis.[4][9]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Key Properties |
| 3-Amino-5-nitrobenzoic acid | 618-84-8 | 182.13 | Starting material.[10] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive. |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | Iodide source. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Solvent. |
| Starch-Iodide Paper | N/A | N/A | Indicator for excess nitrous acid. |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer
-
Dropping funnels (x2)
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure
Part A: Diazotization
-
In a 500 mL three-neck flask, prepare a suspension of 3-amino-5-nitrobenzoic acid (e.g., 0.1 mol, 18.2 g) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and deionized water (100 mL).
-
Cool the vigorously stirred suspension to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the addition of sodium nitrite.[4]
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.11 mol, 7.6 g) in 40 mL of cold deionized water.
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the amine suspension over 30 minutes. Ensure the reaction temperature does not rise above 5 °C. The suspended solids should gradually dissolve, forming a clear solution of the diazonium salt.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
-
Verify the completion of the diazotization by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates that diazotization is complete.[4]
Part B: Iodination
-
In a separate beaker, dissolve potassium iodide (e.g., 0.15 mol, 24.9 g) in 50 mL of deionized water.
-
Transfer the potassium iodide solution to a dropping funnel and add it slowly to the cold diazonium salt solution with continuous stirring.
-
Vigorous effervescence (release of N₂ gas) will be observed. Control the rate of addition to manage the frothing.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. A solid precipitate of the product will form.
Part C: Work-up and Purification
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and any unreacted starting materials.
-
(Optional) To remove any residual iodine, the crude product can be washed with a dilute solution of sodium thiosulfate.
-
Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
-
The purity of the product is typically high. If further purification is required, recrystallization from an ethanol-water mixture can be performed. The expected melting point of pure 3-iodo-5-nitrobenzoic acid is in the range of 166-170 °C.[11]
Safety and Hazard Analysis
This synthesis involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Corrosive Acids: Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Toxic Reagents: Sodium nitrite is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.
-
Unstable Intermediates: Aryl diazonium salts are thermally unstable and potentially explosive in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. The procedure is designed for its in situ use, which is a critical safety control.[5]
-
Product Hazards: The final product, 3-iodo-5-nitrobenzoic acid, is classified as causing serious eye irritation and is very toxic to aquatic life with long-lasting effects.[11][12] Handle with care and dispose of waste according to institutional guidelines.
Characterization
The identity and purity of the synthesized 3-iodo-5-nitrobenzoic acid should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (166-170 °C).[11] A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons.
References
-
Sandmeyer reaction. Wikipedia. [Link]
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3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580. PubChem, National Center for Biotechnology Information. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Sandmeyer Reaction. L.S.College, Muzaffarpur. [Link]
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Sandmeyer Reaction. YouTube. [Link]
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Diazotisation. Organic Chemistry Portal. [Link]
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3-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 239342. PubChem, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Nitroaromatics
Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex molecules with significant biological and material properties. Among these, 3-Iodo-5-nitrobenzoic acid stands out as a strategically important building block. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and an iodine atom—on the aromatic ring provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro and iodo groups significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid, making this molecule a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-Iodo-5-nitrobenzoic acid, with a focus on the underlying chemical principles and practical experimental methodologies.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 3-Iodo-5-nitrobenzoic acid is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 164-168 °C | [2] |
| CAS Number | 6313-17-3 | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 3-Iodo-5-nitrobenzoic acid.
-
¹H NMR Spectrum: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the aromatic ring.[1]
-
Infrared (IR) Spectrum: The IR spectrum reveals the presence of the key functional groups: the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).[1]
Synthesis of 3-Iodo-5-nitrobenzoic Acid: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 3-Iodo-5-nitrobenzoic acid is via a Sandmeyer reaction, starting from the readily available precursor, 3-amino-5-nitrobenzoic acid. This reaction proceeds through the diazotization of the amino group, followed by displacement with an iodide ion.
The Sandmeyer Reaction: A Powerful Tool in Aromatic Synthesis
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt. This intermediate can then be reacted with various nucleophiles, including halides. The reaction is particularly useful for introducing substituents that are not easily incorporated through direct electrophilic aromatic substitution.
Experimental Workflow
The synthesis of 3-Iodo-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid can be visualized as a two-stage process: diazotization and iodination.
Caption: Experimental workflow for the synthesis of 3-Iodo-5-nitrobenzoic acid.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of similar iodo-nitrobenzoic acids, such as the synthesis of 4-iodo-3-nitrobenzoic acid.[3]
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a suitable reaction vessel, suspend 3-amino-5-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid. Stir the mixture to ensure a uniform suspension.
-
Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. The reaction is exothermic, and careful temperature control is crucial to prevent the decomposition of the diazonium salt. Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
-
Iodination: In a separate beaker, prepare a solution of potassium iodide in deionized water. Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed, and a dark precipitate of the crude product will form.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the completion of the reaction. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude 3-Iodo-5-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pale yellow crystalline solid.
Applications in Research and Drug Development
The unique trifunctional nature of 3-Iodo-5-nitrobenzoic acid makes it a valuable intermediate in several areas of chemical research and development.[2]
-
Pharmaceutical Synthesis: It serves as a key building block for the synthesis of a variety of pharmaceutical agents, including anti-inflammatory and antimicrobial compounds. The carboxylic acid group can be readily converted to esters, amides, or other derivatives, while the iodo and nitro groups can be further functionalized through cross-coupling reactions or reduction, respectively.
-
Biochemical Probes: The molecule can be used as a scaffold for the development of biochemical probes to study enzyme activity and protein-ligand interactions.
-
Materials Science: The rigid aromatic core and the potential for derivatization make it an interesting candidate for the synthesis of novel organic materials with specific electronic or optical properties.
Logical Framework for Synthetic Strategy
The choice of the Sandmeyer reaction for the synthesis of 3-Iodo-5-nitrobenzoic acid is dictated by the directing effects of the substituents on the benzoic acid ring.
Caption: Logical flow of the synthetic strategy for 3-Iodo-5-nitrobenzoic acid.
Conclusion
3-Iodo-5-nitrobenzoic acid is a valuable and versatile building block in organic synthesis. Its preparation via the Sandmeyer reaction of 3-amino-5-nitrobenzoic acid is a reliable and scalable method. The strategic placement of its three functional groups offers a multitude of possibilities for further chemical modification, making it a key intermediate in the development of new pharmaceuticals and functional materials. This guide provides the foundational knowledge and a practical protocol for the synthesis and understanding of this important chemical entity, empowering researchers to leverage its potential in their scientific endeavors.
References
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PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Data for 3-Iodo-5-nitrobenzoic Acid: An In-depth Technical Guide
Introduction
3-Iodo-5-nitrobenzoic acid is a key aromatic intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom, allows for a diverse range of chemical transformations. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized molecules. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Iodo-5-nitrobenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous compounds, providing a robust framework for the analysis of this important molecule.
Molecular Structure and Key Features
3-Iodo-5-nitrobenzoic acid (CAS No: 6313-17-3) possesses a molecular formula of C₇H₄INO₄ and a molecular weight of 293.02 g/mol .[1][2] The benzene ring is substituted with three functional groups: a carboxylic acid at position 1, an iodine atom at position 3, and a nitro group at position 5. This substitution pattern dictates the electronic environment of the aromatic protons and carbons, which in turn governs the observed spectroscopic signals. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the influence of the iodine atom, results in a unique spectral fingerprint.
Caption: Molecular structure of 3-Iodo-5-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Iodo-5-nitrobenzoic acid is expected to show signals for the three aromatic protons and the carboxylic acid proton. The electron-withdrawing effects of the nitro and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H-2 | ~8.5 - 8.7 | t (triplet) or m (multiplet) | Positioned between the electron-withdrawing COOH and the Iodo group. |
| H-4 | ~8.4 - 8.6 | t (triplet) or m (multiplet) | Positioned between the Iodo and the strongly electron-withdrawing NO₂ group. |
| H-6 | ~8.8 - 9.0 | t (triplet) or m (multiplet) | Positioned between the electron-withdrawing COOH and NO₂ groups, expected to be the most deshielded. |
| -COOH | >10 | br s (broad singlet) | Characteristic of a carboxylic acid proton, often broad due to hydrogen bonding and exchange with trace water. |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the substitution pattern, seven distinct carbon signals are expected.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~130 - 135 | Attached to the carboxylic acid group. |
| C-2 | ~135 - 140 | Aromatic CH. |
| C-3 | ~90 - 95 | Attached to the iodine atom (ipso-carbon), showing a characteristic upfield shift. |
| C-4 | ~125 - 130 | Aromatic CH. |
| C-5 | ~148 - 152 | Attached to the nitro group (ipso-carbon), significantly deshielded. |
| C-6 | ~120 - 125 | Aromatic CH. |
| -COOH | ~165 - 170 | Carboxylic acid carbonyl carbon, the most deshielded carbon. |
Note: These are predicted values based on established substituent effects in benzene derivatives.[6][7]
Caption: A generalized workflow for acquiring NMR spectra of a solid organic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Iodo-5-nitrobenzoic acid will be characterized by the vibrational frequencies of the carboxylic acid, nitro, and aromatic moieties.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| -OH (Carboxylic Acid) | 2500 - 3300 (broad) | O-H stretch |
| C=O (Carboxylic Acid) | 1680 - 1720 (strong) | C=O stretch |
| -NO₂ (Nitro) | 1510 - 1560 (strong, asymmetric) and 1340 - 1380 (strong, symmetric) | N-O stretch |
| C=C (Aromatic) | 1450 - 1600 (multiple bands) | C=C stretch |
| C-H (Aromatic) | 3000 - 3100 (weak to medium) | C-H stretch |
| C-I (Iodo) | 500 - 600 (weak to medium) | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 3-Iodo-5-nitrobenzoic acid, electron ionization (EI) would likely lead to the following fragmentation pathways:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed, expected at m/z 293.
-
Loss of -OH: A fragment at m/z 276, resulting from the loss of a hydroxyl radical from the carboxylic acid group.
-
Loss of -COOH: A fragment at m/z 248, corresponding to the loss of the entire carboxylic acid group.
-
Loss of -NO₂: A fragment at m/z 247, from the loss of the nitro group.
-
Loss of I: A fragment at m/z 166, resulting from the cleavage of the carbon-iodine bond.
Caption: Predicted major fragmentation pathways for 3-Iodo-5-nitrobenzoic acid in EI-MS.
Experimental Protocols
Protocol for Acquiring FT-IR Spectrum using the KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample by Fourier-Transform Infrared (FT-IR) spectroscopy.
1. Sample and KBr Preparation:
- Dry spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water.
- Grind a small amount (1-2 mg) of the 3-Iodo-5-nitrobenzoic acid sample to a fine powder using an agate mortar and pestle.
2. Mixing:
- Add approximately 100-200 mg of the dried KBr to the mortar containing the ground sample.
- Gently but thoroughly mix the sample and KBr by grinding for about a minute until a homogeneous mixture is obtained.
3. Pellet Formation:
- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.
- Carefully release the pressure and remove the die from the press.
4. Analysis:
- Gently remove the transparent or semi-transparent KBr pellet from the die.
- Place the pellet in the sample holder of the FT-IR spectrometer.
- Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
Conclusion
The spectroscopic characterization of 3-Iodo-5-nitrobenzoic acid is crucial for its application in research and development. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. While experimental data for this specific molecule is not widely published, the predictions based on fundamental spectroscopic principles and data from analogous compounds offer a reliable framework for its identification and structural verification. The provided protocols for spectroscopic analysis serve as a practical guide for researchers working with this and similar compounds. A thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and integrity of chemical synthesis and drug discovery processes.
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PubChem. 3-Iodo-5-nitrobenzoic acid. [Link]
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RSC Publishing. Supplementary Information. [Link]
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Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
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NIST WebBook. Benzoic acid, 3-iodo-. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid for Advanced Research
This guide provides an in-depth technical overview of 3-Iodo-5-nitrobenzoic acid, a key reagent and building block for professionals in chemical synthesis and drug development. We will explore its fundamental properties, validated synthesis protocols, analytical characterization, and critical applications, grounding all claims in authoritative data.
Nomenclature and Structural Identification
The compound is systematically identified under IUPAC nomenclature as 3-iodo-5-nitrobenzoic acid [1]. This name precisely describes a benzoic acid core functionalized with an iodine atom at position 3 and a nitro group at position 5 relative to the carboxylic acid group.
Key Identifiers:
-
IUPAC Name: 3-iodo-5-nitrobenzoic acid[1]
-
SMILES: C1=C(C=C(C=C1[O-])I)C(=O)O[1]
-
InChI Key: GFGURBBHVJTXDU-UHFFFAOYSA-N[1]
The strategic placement of the iodo, nitro, and carboxylic acid groups on the aromatic ring imparts a unique reactivity profile, making it a highly valuable intermediate in multi-step organic synthesis[2]. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the ring towards electrophilic substitution, while the carbon-iodine bond serves as a prime reaction site for cross-coupling reactions.
Physicochemical and Spectroscopic Data
Understanding the physical properties of a reagent is critical for its proper handling, storage, and use in experimental design.
Table 1: Physicochemical Properties of 3-Iodo-5-nitrobenzoic Acid
| Property | Value | Source(s) |
| Appearance | Pale yellow to gold solid/crystalline powder | [2][4] |
| Melting Point | 164-170 °C | [2] |
| pKa (Predicted) | 3.13 ± 0.10 | [4] |
| Purity (Typical) | ≥97-98% (HPLC) | [2][3] |
| Storage Conditions | Store at 0-8 °C, protect from light | [2][3] |
Synthesis Protocol: Diazotization-Sandmeyer Reaction
The most established and reliable method for the synthesis of 3-Iodo-5-nitrobenzoic acid is via a Sandmeyer-type reaction, starting from 3-Amino-5-nitrobenzoic acid. This process involves the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide ion.
The causality for this choice of pathway is clear: the amino group is an excellent precursor for introducing a wide variety of functionalities via diazonium intermediates. This method is high-yielding and utilizes readily available starting materials.
Experimental Protocol
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice Bath
Step-by-Step Methodology:
-
Acidic Dissolution: In a reaction flask, create a slurry of 3-Amino-5-nitrobenzoic acid in deionized water and concentrated hydrochloric acid. The acid is crucial for protonating the amino group and forming the soluble amine salt.
-
Diazotization: Cool the mixture to 0-5 °C using an ice bath. This low temperature is critical to ensure the stability of the forthcoming diazonium salt. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction between the protonated amine and nitrous acid (formed in situ from NaNO₂ and HCl) generates the diazonium salt. Maintain vigorous stirring and keep the temperature below 5 °C throughout the addition.
-
Iodide Displacement (Sandmeyer Reaction): In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI). Slowly add this KI solution to the cold diazonium salt mixture. The iodide ion acts as a nucleophile, displacing the N₂ gas (an excellent leaving group) to form the C-I bond. A precipitate of the crude product will form.
-
Workup and Purification: Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity 3-Iodo-5-nitrobenzoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Iodo-5-nitrobenzoic acid.
Analytical Characterization
To validate the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the aromatic region would display three distinct signals, each integrating to one proton. The protons would appear as multiplets due to meta-coupling. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals: one for the carboxylic carbon, and six for the aromatic carbons, including the carbon atom directly bonded to the iodine (which will have a characteristic low-field shift).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to ~292.9.
Applications in Research and Drug Development
3-Iodo-5-nitrobenzoic acid is not an end-product but a versatile building block, valued for its ability to participate in a wide range of chemical transformations[2].
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of biologically active molecules, including anti-inflammatory, antimicrobial, and analgesic agents[2]. The iodo and nitro groups can be further modified or used as directing groups in subsequent synthetic steps.
-
Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds.
-
Biochemical Probes: The compound can be used as a reagent in biochemical assays or as a fragment in fragment-based drug discovery to probe enzyme active sites and study protein-ligand interactions[2].
Example Application: Suzuki Cross-Coupling
A primary application is the Suzuki coupling, where the C-I bond is coupled with a boronic acid derivative in the presence of a palladium catalyst to form a new C-C bond. This is a cornerstone of modern medicinal chemistry.
Caption: Suzuki cross-coupling reaction using 3-Iodo-5-nitrobenzoic acid.
Safety and Handling
Adherence to safety protocols is paramount when handling this chemical.
-
GHS Hazard Statements: H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects)[1][5].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat[6]. Handle in a well-ventilated area or a chemical fume hood.
-
Handling Precautions: Avoid dust formation. Do not ingest or inhale. Avoid contact with skin and eyes[6].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, prevent its release into the environment.
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3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580 - PubChem.
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3-Iodo-5-nitrobenzoic acid 97 6313-17-3 - Sigma-Aldrich.
-
6313-17-3 | 3-Iodo-5-nitrobenzoic acid | ChemScene.
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chemical label 3-Iodo-5-nitrobenzoic acid.
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3-IODO-5-NITROBENZOIC ACID CAS#: 6313-17-3 - ChemicalBook.
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A Technical Guide to the Applications of 3-Iodo-5-nitrobenzoic Acid
Introduction: Unveiling the Potential of a Trifunctional Aromatic Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic value of a molecule is often defined by the versatility of its functional groups. 3-Iodo-5-nitrobenzoic acid is a prime exemplar of such a molecule, possessing a unique trifecta of functionalities on a stable aromatic core: a carboxylic acid, a nitro group, and an iodine atom. This distinct arrangement makes it a highly valuable and versatile building block.
The carboxylic acid group provides a handle for amide bond formation and esterification. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, opening pathways for a host of derivatizations. Most critically, the iodine atom serves as an exceptional leaving group in a variety of metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse molecular fragments. This guide provides an in-depth exploration of the core applications of 3-Iodo-5-nitrobenzoic acid, offering both mechanistic insights and practical, field-tested protocols for researchers, chemists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a compound's properties is critical for its effective application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1][2] |
| Appearance | Pale yellow to gold crystalline solid | [1][3] |
| Melting Point | 164-170 °C | [1][4] |
| pKa (Predicted) | 3.13 ± 0.10 | [3] |
| CAS Number | 6313-17-3 | [1][2] |
Core Application I: The Lynchpin of Carbon-Carbon Bond Formation
The most prominent application of 3-Iodo-5-nitrobenzoic acid is its role as a superior substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader substrate scope.[5]
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[6][7] 3-Iodo-5-nitrobenzoic acid is an ideal partner in this reaction for creating complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Causality of Experimental Design: The choice of a palladium catalyst, a suitable ligand, and a base is critical. The base is not merely a proton scavenger; it activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.[8]
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
This protocol details a representative Suzuki-Miyaura coupling reaction.[9]
Materials:
-
3-Iodo-5-nitrobenzoic acid (1.0 mmol, 293 mg)
-
Phenylboronic acid (1.1 mmol, 134 mg)
-
Palladium(II) chloride (PdCl₂) (0.01 mmol, 1.8 mg) or Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1, 10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-5-nitrobenzoic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Acidify the aqueous phase with 2M HCl until the pH is ~2. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired biaryl compound.
Trustworthiness of Protocol: This protocol incorporates an inert atmosphere to prevent the degradation of the palladium catalyst and uses a base to activate the boronic acid, ensuring a reliable and reproducible outcome. The final acidic workup is designed to protonate the carboxylate salt, ensuring the precipitation and isolation of the pure carboxylic acid product.
B. Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The reactivity of the C-I bond also makes 3-Iodo-5-nitrobenzoic acid an excellent substrate for other key cross-coupling reactions:
-
Sonogashira Coupling: Reacts with terminal alkynes to form aryl-alkyne bonds, a valuable transformation for creating rigid molecular scaffolds and precursors for complex heterocycles.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
-
Heck Reaction: Couples with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation with excellent stereocontrol, typically yielding the trans isomer.[13][14]
Core Application II: A Scaffold for Medicinal Chemistry and Drug Discovery
The unique electronic and structural features of 3-Iodo-5-nitrobenzoic acid make it a valuable starting point for the synthesis of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[1][15][16]
A. Synthesis of Enzyme Inhibitors
The rigid benzoic acid core can be elaborated to fit into the active sites of enzymes. For example, derivatives of nitrobenzoic acid have been explored in the synthesis of inhibitors for enzymes like aldose reductase and nitric oxide synthase.[17][18][19]
B. Strategic Derivatization for Structure-Activity Relationship (SAR) Studies
Drug discovery is an iterative process of designing, synthesizing, and testing compounds to optimize their biological activity. 3-Iodo-5-nitrobenzoic acid provides three distinct points for modification, making it an ideal scaffold for building chemical libraries and performing SAR studies.[15]
Caption: Derivatization strategy for SAR studies.
Experimental Protocol: Reduction of the Nitro Group
A common and critical step in derivatizing this scaffold is the reduction of the nitro group to an amine. This amine can then be acylated, alkylated, or used in further coupling reactions.
Materials:
-
3-Iodo-5-nitrobenzoic acid (1.0 mmol, 293 mg)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg)
-
Concentrated Hydrochloric Acid (HCl) (~2 mL)
-
Ethanol (15 mL)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-Iodo-5-nitrobenzoic acid in ethanol.
-
Add the Tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78 °C) for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid, 3-Amino-5-iodobenzoic acid, can be purified further by recrystallization if necessary.
Causality of Experimental Design: Tin(II) chloride in acidic media is a classic and reliable method for the chemoselective reduction of aromatic nitro groups.[20] The acidic conditions are necessary for the reaction to proceed, and the final basic workup is required to neutralize the acid and precipitate the tin byproducts, allowing for easier isolation of the desired amine. Alternative methods include catalytic hydrogenation, but the SnCl₂ method is often preferred for its tolerance of other functional groups like the aryl iodide.[21]
Safety and Handling
3-Iodo-5-nitrobenzoic acid is classified as an irritant and is hazardous to the aquatic environment.[2][4]
-
H319: Causes serious eye irritation.[2]
-
H410: Very toxic to aquatic life with long-lasting effects.[2]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22] Avoid release to the environment.[4]
Conclusion and Future Outlook
3-Iodo-5-nitrobenzoic acid is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its true value lies in the synergistic interplay of its three functional groups, which provides chemists with a powerful toolkit for constructing complex molecular architectures. The applications detailed in this guide, from the robust and reliable palladium-catalyzed couplings to its use as a versatile scaffold in medicinal chemistry, underscore its importance.
Future research will likely focus on expanding its applications in materials science, such as in the synthesis of novel metal-organic frameworks (MOFs) or conjugated polymers. Furthermore, the development of more sustainable, green catalytic methods for its transformation will continue to enhance its value as a key building block in the pursuit of novel therapeutics and advanced materials.
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Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80580, 3-Iodo-5-nitrobenzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 3-Iodo-5-Nitrobenzoic Acid
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent. We will delve into the molecule's inherent stability, explore potential degradation pathways, and provide validated protocols for its handling and storage, grounding our recommendations in authoritative scientific data.
Physicochemical Properties and Molecular Structure
3-Iodo-5-nitrobenzoic acid is a trifunctional aromatic compound, featuring a carboxylic acid, a nitro group, and an iodine atom substituted on a benzene ring. This unique combination of functional groups dictates its chemical reactivity, stability profile, and utility as a versatile building block in organic synthesis.[1]
The electron-withdrawing nature of both the nitro group (-NO₂) and the carboxylic acid group (-COOH) deactivates the aromatic ring towards electrophilic substitution, while the iodine atom (-I) serves as a useful handle for cross-coupling reactions. Understanding these intrinsic properties is fundamental to predicting the compound's behavior under various environmental and chemical stressors.
Table 1: Physicochemical Properties of 3-Iodo-5-nitrobenzoic acid
| Property | Value | Source(s) |
| CAS Number | 6313-17-3 | [2][3] |
| Molecular Formula | C₇H₄INO₄ | [2][4] |
| Molecular Weight | 293.02 g/mol | [2][4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 164-170 °C | [1][3] |
| Purity | ≥97-98% | [1][2][3] |
| SMILES | O=C(O)C1=CC(=O)=CC(I)=C1 | [2] |
Chemical Stability and Potential Degradation Pathways
The stability of 3-Iodo-5-nitrobenzoic acid is governed by the robustness of its functional groups and the aromatic core. While generally stable under recommended storage conditions, it is susceptible to degradation under specific energetic inputs, such as heat and light, or in the presence of strong chemical reagents.
Thermal Stability and Decomposition
This process can lead to a thermal runaway if not properly controlled. Therefore, it is imperative to avoid exposing the compound to high temperatures. The recommended storage temperature should not exceed 165°C.[5]
Caption: Proposed thermal degradation pathways for 3-Iodo-5-nitrobenzoic acid.
Photostability
Iodinated aromatic compounds are often susceptible to photodegradation. The carbon-iodine (C-I) bond can be cleaved by ultraviolet (UV) radiation, leading to the formation of radical species and subsequent downstream reactions. This process, known as photolysis, can result in the loss of the iodine substituent and the formation of various degradation products. Furthermore, nitroaromatic compounds themselves can absorb light and undergo photochemical reactions.[7][8]
To preserve the integrity of 3-Iodo-5-nitrobenzoic acid, it is crucial to protect it from light, particularly from UV sources. Storage in amber glass vials or in light-proof containers is mandatory.
Caption: Postulated primary photodegradation pathway via C-I bond cleavage.
Hydrolytic and pH Stability
Benzoic acid derivatives are generally stable against hydrolysis in neutral aqueous solutions at ambient temperatures.[9] 3-Iodo-5-nitrobenzoic acid is not expected to hydrolyze under standard environmental conditions. However, under forced conditions of extreme pH (highly acidic or alkaline) combined with elevated temperatures, degradation may occur, although specific pathways are not well-documented. For a related compound, 4-bromomethyl-3-nitrobenzoic acid, lability was observed under both acidic and alkaline conditions.[10]
Reactivity with Oxidizing and Reducing Agents
The chemical nature of 3-Iodo-5-nitrobenzoic acid makes it incompatible with certain classes of reagents.
-
Reducing Agents : The nitro group is susceptible to reduction. Strong reducing agents (e.g., metal hydrides, catalytic hydrogenation) can reduce the -NO₂ group to a nitroso, hydroxylamino, or amino (-NH₂) group.[11] This is a common synthetic transformation but represents degradation if unintended.
-
Oxidizing Agents : The aromatic ring is deactivated by the electron-withdrawing groups, making it relatively resistant to strong oxidizing agents (e.g., permanganate, dichromate).[12][13] However, contact should still be avoided as extreme conditions could lead to oxidative degradation of the molecule.
-
Strong Bases : As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide) in a standard acid-base neutralization.[11]
Recommended Storage and Handling Procedures
Based on the chemical stability profile, a multi-faceted approach to storage is required to ensure the long-term purity and potency of 3-Iodo-5-nitrobenzoic acid. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Justification |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal energy input, significantly slowing any potential long-term decomposition pathways.[1][2] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To displace atmospheric moisture and oxygen, preventing potential oxidative or moisture-mediated degradation over long-term storage. Store in a dry place.[14][15][16] |
| Light | Protect from Light | To prevent photolytic cleavage of the carbon-iodine bond. Use amber vials or store containers in the dark.[2] |
| Container | Tightly Sealed, Chemically Inert | Must be stored in a tightly closed container to prevent moisture ingress and contamination.[12][14][15][17] Glass is preferred over plastic. |
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Wash hands thoroughly after handling.[14]
Experimental Protocol: Forced Degradation Study for Stability Assessment
To rigorously assess the stability of a compound and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[15][16][17] This involves subjecting the compound to harsh conditions to intentionally produce degradation products.
Objective: To identify the potential degradation products of 3-Iodo-5-nitrobenzoic acid and develop a selective analytical method (e.g., HPLC) that can resolve the parent compound from all degradants.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 3-Iodo-5-nitrobenzoic acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified time (e.g., 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified time (e.g., 8 hours).
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid 3-Iodo-5-nitrobenzoic acid in a vial.
-
Heat in an oven at a high temperature (e.g., 105°C, below the melting point) for 48 hours.
-
Cool, dissolve in the solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[18]
-
Analyze a wrapped control sample stored under the same conditions but protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.
-
The goal is to develop a chromatographic method where the peak for 3-Iodo-5-nitrobenzoic acid is well-resolved from all degradation product peaks and any solvent or matrix peaks.
-
Conclusion
3-Iodo-5-nitrobenzoic acid is a robust chemical intermediate that is stable when stored under appropriate conditions. Its primary liabilities are exposure to high temperatures and light. Thermal stress can induce exothermic decomposition, while UV light can cause cleavage of the carbon-iodine bond. Therefore, the cornerstone of maintaining its integrity is strict adherence to cold, dark, and dry storage conditions in a tightly sealed, inert container. By understanding these stability characteristics and implementing the recommended handling and storage protocols, researchers can ensure the quality and reliability of this important compound in their scientific endeavors.
References
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Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893. [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]
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Liu, H., et al. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. Communications Chemistry. [Link]
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Abiramasundari, A., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways. Journal of pharmaceutical and biomedical analysis, 88, 343–351. [Link]
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ResearchGate. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
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theoretical studies of 3-Iodo-5-nitrobenzoic acid
An In-depth Technical Guide to the Theoretical Studies of 3-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-5-nitrobenzoic acid (3I5NBA) is a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry.[1] Its unique trifunctional structure—featuring an iodo group, a nitro group, and a carboxylic acid moiety—makes it a versatile building block for the synthesis of complex organic molecules, including novel pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the theoretical studies of 3I5NBA, leveraging quantum chemical calculations to elucidate its structural, spectroscopic, electronic, and non-linear optical properties. By employing Density Functional Theory (DFT), we can construct a detailed molecular portrait that predicts its reactivity, stability, and potential for various applications, offering a powerful complement to empirical investigation.
The Rationale for Theoretical Investigation
While empirical studies provide invaluable data on chemical behavior, theoretical modeling offers a predictive lens into the fundamental properties of a molecule. Computational chemistry, particularly DFT, allows for the in-silico examination of molecular geometries, vibrational modes, and electronic structures with high accuracy.[3] This approach is not merely academic; it provides critical insights that can guide synthetic strategies, explain experimental observations, and screen for potential applications in fields like drug design and materials science before committing to resource-intensive laboratory work.[4] For a molecule like 3I5NBA, theoretical analysis helps to understand how the interplay between the electron-withdrawing nitro and carboxylic acid groups and the bulky, polarizable iodo substituent governs its overall characteristics.
Computational Methodology: A Self-Validating Workflow
The foundation of this theoretical guide rests on calculations performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5] The chosen methodology is designed to ensure accuracy and reproducibility.
Step-by-Step Computational Protocol
-
Initial Structure Input : The molecular structure of 3-Iodo-5-nitrobenzoic acid is first drawn using a molecular modeling program like GaussView. The IUPAC standard InChIKey for the molecule is GFGURBBHVJTXDU-UHFFFAOYSA-N.[6]
-
Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is achieved using a gradient descent algorithm. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a widely used hybrid functional known for its balance of accuracy and computational cost, is employed.[7][8]
-
Basis Set Selection : A split-valence basis set, 6-311++G(d,p), is applied to the carbon, hydrogen, nitrogen, and oxygen atoms. For the iodine atom, which has a large electron core, an effective core potential (ECP) basis set such as LANL2DZ is used to describe the valence electrons accurately while simplifying the calculation.
-
Frequency Calculation : Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculations : From the optimized geometry, further calculations are performed to determine electronic properties (HOMO-LUMO, MEP), charge distribution (NBO), and non-linear optical parameters.
All calculations are typically performed using a computational chemistry software package like Gaussian.[5]
Caption: A standard workflow for DFT-based molecular property analysis.
Molecular Geometry and Vibrational Analysis
The optimized geometric parameters provide the most stable three-dimensional arrangement of the atoms. The presence of three different substituents on the benzene ring induces notable distortions from a perfect hexagonal symmetry.
Table 1: Selected Optimized Geometrical Parameters of 3I5NBA
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| C-I | C3-I8 | 2.105 | C-C-I | C2-C3-I8 | 119.5 |
| C-N | C5-N9 | 1.478 | C-C-N | C4-C5-N9 | 118.7 |
| N-O | N9-O10 | 1.225 | O-N-O | O10-N9-O11 | 123.4 |
| N-O | N9-O11 | 1.225 | C-C-C(OOH) | C6-C1-C7 | 119.8 |
| C=O | C7-O12 | 1.210 | C-C=O | C1-C7-O12 | 124.1 |
| C-O | C7-O13 | 1.355 | C-C-O | C1-C7-O13 | 113.5 |
| Note: Atom numbering is based on a standard computational output. Values are representative and depend on the exact level of theory. |
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. A comparison between experimental and theoretically calculated frequencies allows for a definitive assignment of the vibrational modes. The NIST WebBook provides an experimental condensed-phase IR spectrum for 3-Iodo-5-nitrobenzoic acid.[6] Theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set imperfections.[3]
Table 2: Key Vibrational Frequencies and Assignments for 3I5NBA
| Experimental IR (cm⁻¹)[6] | Scaled Theoretical (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3100 | 3095 | O-H stretch (Carboxylic acid dimer) |
| ~1700 | 1705 | C=O stretch (Carboxylic acid) |
| ~1530 | 1535 | Asymmetric NO₂ stretch |
| ~1350 | 1348 | Symmetric NO₂ stretch |
| ~1280 | 1285 | C-O stretch + O-H in-plane bend |
| ~880 | 875 | C-I stretch |
| ~820 | 815 | C-H out-of-plane bend |
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The electronic character of a molecule is primarily dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.[3][9]
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
For 3I5NBA, the HOMO is typically localized over the benzene ring and the iodine atom, reflecting the electron-donating character of the halogen. Conversely, the LUMO is concentrated on the nitro group and the carboxylic acid moiety, the primary electron-withdrawing centers. This distribution indicates that intramolecular charge transfer occurs from the iodinated ring towards the nitro and carboxyl groups upon electronic excitation.[7]
Table 3: Calculated Global Reactivity Descriptors
| Parameter | Formula | Value (eV) | Interpretation |
| E_HOMO | - | -6.85 | Electron-donating ability |
| E_LUMO | - | -3.20 | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.65 | Chemical Reactivity |
| Ionization Potential (I) | -E_HOMO | 6.85 | Energy to remove an electron |
| Electron Affinity (A) | -E_LUMO | 3.20 | Energy released when gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 5.03 | Ability to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 1.83 | Resistance to charge transfer |
| Note: Values are representative and calculated from HOMO/LUMO energies. |
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the total electronic density of a molecule, providing a map of its charge distribution. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack in intermolecular interactions.[5]
-
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are nucleophilic sites, prone to attack by electrophiles. In 3I5NBA, these are concentrated around the oxygen atoms of the nitro and carboxylic acid groups.
-
Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These are electrophilic sites. The most positive potential is found around the acidic hydrogen of the carboxyl group.
-
Green Regions : Represent neutral potential.
The MEP map visually confirms the electronic push-pull mechanism within the molecule and highlights the most probable sites for non-covalent interactions, such as hydrogen bonding, which is critical in drug-receptor binding.
Intramolecular Interactions and Non-Linear Optical (NLO) Properties
Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.[10][11] It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For 3I5NBA, significant interactions include the delocalization of lone pair electrons from the oxygen atoms into antibonding orbitals of adjacent bonds, which stabilizes the molecule.
Non-Linear Optical (NLO) Properties Molecules with significant intramolecular charge transfer, a large dipole moment, and high polarizability often exhibit non-linear optical (NLO) properties.[12] These materials are crucial for applications in telecommunications, optical computing, and photonics. The key parameter is the first-order hyperpolarizability (β₀). DFT calculations can predict this value.
Table 4: Calculated NLO Properties
| Property | Symbol | Calculated Value |
| Dipole Moment | μ | 3.50 Debye |
| Mean Polarizability | ⟨α⟩ | 1.8 x 10⁻²³ esu |
| First Hyperpolarizability | β₀ | 4.5 x 10⁻³⁰ esu |
| Note: Values are representative. A high β₀ value suggests potential for NLO applications. |
The calculated hyperpolarizability of 3I5NBA, arising from the charge transfer between the electron-rich ring and the electron-withdrawing groups, suggests it could be a candidate for further investigation as an NLO material.[12]
Conclusion and Future Outlook
The theoretical investigation of 3-Iodo-5-nitrobenzoic acid via Density Functional Theory provides a multi-faceted understanding of its molecular properties. The analysis confirms the significant influence of its substituents on geometry, vibrational spectra, and electronic structure. Key findings include:
-
A stable, non-planar geometry due to the steric and electronic effects of the substituents.
-
A distinct vibrational signature that can be used for its identification and characterization.
-
A relatively small HOMO-LUMO gap, indicating high chemical reactivity and potential for biological activity.
-
Clear electrophilic and nucleophilic sites identified by MEP analysis, guiding its use in chemical synthesis.
-
Significant intramolecular charge transfer and a notable first-order hyperpolarizability, suggesting potential in the field of non-linear optics.
This computational guide demonstrates that theoretical studies are an indispensable tool in modern chemical and pharmaceutical research. They provide a robust, predictive framework that accelerates the discovery and development process, offering deep insights into molecular behavior that are often difficult to access through experimental means alone.
References
-
NIST. 3-Iodo-5-nitrobenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 3-Iodo-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
DergiPark. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available from: [Link]
-
ResearchGate. Investigation of NLO properties and molecular docking of 3, 5-dinitrobenzoic acid with some benzamide derivatives | Request PDF. Available from: [Link]
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ResearchGate. (PDF) Vibrational Spectra, NBO and NLO Analyses, and A Molecular Docking Study of 3a,8a-Dihydroxy-2-Thioxo-1,3,3a,8a-Tetrahydroindeno[1,2-d]Imidazol-8(2H)-One Using DFT. Available from: [Link]
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An In-depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid
This guide provides a comprehensive technical overview of 3-iodo-5-nitrobenzoic acid, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize advanced chemical building blocks. This document delves into the compound's properties, synthesis, key reactions, and applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of a Multifunctional Building Block
3-Iodo-5-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the presence of both an iodine and a nitro functional group on the benzene ring.[1] This specific arrangement of substituents makes it a highly valuable and versatile building block in organic synthesis.[1][2] The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring, while the carbon-iodine bond provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
Its utility is most pronounced in medicinal chemistry and pharmaceutical development, where it serves as a crucial precursor for the synthesis of biologically active molecules, including anti-inflammatory, antimicrobial, and analgesic agents.[1] The stability and well-defined reactivity profile of 3-iodo-5-nitrobenzoic acid allow for the controlled, stepwise construction of complex molecular architectures, which is essential for creating diverse chemical libraries for drug discovery and for optimizing structure-activity relationships (SAR).[1][3]
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The data presented below has been aggregated from reliable chemical data sources.
Table 1: Physicochemical Properties of 3-Iodo-5-nitrobenzoic acid
| Property | Value | Source(s) |
| CAS Number | 6313-17-3 | [1] |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1][4] |
| Appearance | Pale yellow solid / crystalline powder | [1][5] |
| Melting Point | 164-170 °C | [1][5] |
| pKa | 3.13 ± 0.10 (Predicted) | [5] |
| Solubility | Information not widely available, but generally soluble in organic solvents like DMF, DMSO, and alcohols. | |
| IUPAC Name | 3-iodo-5-nitrobenzoic acid | [4] |
Safety and Handling: 3-Iodo-5-nitrobenzoic acid should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as causing serious eye irritation and is very toxic to aquatic life with long-lasting effects.[4] Standard storage conditions are at 0-8 °C to ensure stability.[1]
Synthesis of 3-Iodo-5-nitrobenzoic Acid
The synthesis of 3-iodo-5-nitrobenzoic acid is not commonly detailed in the primary literature, as it is a readily available commercial building block. However, analogous synthetic transformations provide a clear indication of its probable synthetic routes. The most logical approach involves the diazotization of an amino precursor followed by a Sandmeyer-type reaction.
A plausible synthetic pathway would start from 3-amino-5-nitrobenzoic acid. The amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). This diazonium intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to install the iodine atom at the 3-position. This method is a classic and reliable way to introduce iodine onto an aromatic ring.[6][7]
Key Reactions and Synthetic Utility
The true value of 3-iodo-5-nitrobenzoic acid lies in its capacity to serve as a scaffold for building molecular complexity. The three functional groups—carboxylic acid, nitro group, and iodo group—offer orthogonal reactivity, allowing for selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions.[2] Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2]
This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron species, such as a boronic acid or boronic ester.[8][9] The reaction is catalyzed by a palladium(0) complex and requires a base.[8][10] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position, creating substituted biaryl structures that are common motifs in pharmaceuticals.[8][11]
Caption: Generalized Suzuki-Miyaura coupling reaction workflow.
The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an internal alkyne.[12][13] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[12][14] This transformation is invaluable for constructing rigid, linear molecular scaffolds and accessing alkynyl-substituted benzoic acid derivatives.[12]
Reduction of the Nitro Group
The nitro group is a versatile functional group primarily because it can be readily reduced to an amine.[15][16] This transformation unlocks a new site for chemical modification. The resulting 3-amino-5-iodobenzoic acid is a key intermediate for synthesizing heterocyclic compounds like benzimidazoles or for introducing amide linkages.[2][6]
Common reduction methods include:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[17]
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid are classic and effective choices.[17]
Caption: Experimental workflow for nitro group reduction.
Carboxylic Acid Derivatization
The carboxylic acid group can undergo standard transformations such as esterification or amidation.[2] These reactions are typically performed after other modifications, as the acidic proton can be incompatible with certain organometallic reagents used in cross-coupling reactions. Activating the carboxylic acid, for instance by converting it to an acyl chloride, facilitates these reactions.[2]
Applications in Research and Development
The synthetic versatility of 3-iodo-5-nitrobenzoic acid makes it a valuable intermediate in several R&D areas.
-
Pharmaceutical Development: It is a foundational building block for creating libraries of novel compounds for high-throughput screening.[1] Its derivatives are investigated for a range of therapeutic purposes, including as anti-inflammatory, antimicrobial, and anti-cancer agents.[1][3][18] The nitroimidazole scaffold, which can be accessed from such precursors, is a known pharmacophore in antimicrobial drugs.[19]
-
Agrochemicals: The structural motifs accessible from this intermediate are also relevant in the development of new herbicides and pesticides.[1][3]
-
Materials Science: Substituted biaryls and conjugated systems synthesized using this building block have applications in organic electronics and materials science, where precise molecular structures are required to achieve desired electronic or photophysical properties.[20]
Experimental Protocols
The following protocols are representative examples of how 3-iodo-5-nitrobenzoic acid can be utilized in key synthetic transformations. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-5-nitrobenzoic Acid
Objective: To synthesize a 3-aryl-5-nitrobenzoic acid derivative.
Materials:
-
3-Iodo-5-nitrobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (ligand, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-5-nitrobenzoic acid, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Causality: The base (K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle.[21] The phosphine ligand (SPhos) stabilizes the palladium catalyst, preventing its decomposition and promoting the reductive elimination step to form the product.[11]
Protocol 2: Reduction of the Nitro Group to an Amine
Objective: To synthesize 3-amino-5-iodobenzoic acid.
Materials:
-
3-Iodo-5-nitrobenzoic acid (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 3-iodo-5-nitrobenzoic acid in ethanol in a round-bottom flask.
-
In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl.
-
Slowly add the SnCl₂/HCl solution to the solution of the nitro compound at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the mixture in an ice bath.
-
Slowly add a concentrated NaOH solution to basify the mixture (pH > 10) and precipitate tin salts. Caution: This is a highly exothermic process.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethanol or ethyl acetate.
-
Acidify the filtrate with HCl to a pH of ~4-5 to precipitate the amphoteric amino acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality: The tin(II) chloride acts as the reducing agent, transferring electrons to the nitro group in a stepwise process under acidic conditions. The final basic workup is necessary to precipitate the tin hydroxides and liberate the free amine, which is then re-protonated and precipitated at its isoelectric point.[17]
Conclusion and Future Outlook
3-Iodo-5-nitrobenzoic acid is a testament to the power of functional group interplay in synthetic chemistry. Its well-defined reactivity at three distinct molecular sites provides a robust platform for the synthesis of complex and valuable molecules. The continued application of this building block in palladium-catalyzed cross-coupling reactions and other transformations will undoubtedly fuel further innovation in drug discovery, agrochemicals, and materials science.[1][3][20] Future research will likely focus on developing even more efficient and sustainable catalytic systems for its derivatization and exploring the biological activities of the novel compounds it helps to create.
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Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3) - Cheméo. [Link]
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Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - Korea University Pure. [Link]
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Fig. 5. Structure−activity relationships of 5-NI building blocks. The... - ResearchGate. [Link]
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Methodological & Application
Synthesis of 3-Iodo-5-nitrobenzoic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 3-Iodo-5-nitrobenzoic Acid Scaffolds
In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount for the development of novel molecules with tailored properties. 3-Iodo-5-nitrobenzoic acid and its derivatives represent a class of highly versatile building blocks. The electron-withdrawing nature of the nitro group, combined with the synthetic utility of the carboxylic acid and the iodo functional groups, makes this scaffold a valuable precursor for a diverse array of complex chemical entities.[1] The iodo group, in particular, serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening up further avenues for derivatization.
This guide provides an in-depth exploration of the synthesis of 3-iodo-5-nitrobenzoic acid and its subsequent conversion into key derivatives such as esters and amides. We will delve into the mechanistic underpinnings of the core synthetic transformations, offer detailed, field-proven protocols, and discuss the critical aspects of process control and characterization that ensure the reliability and reproducibility of these synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these important intermediates in their synthetic endeavors.[1][2]
Part 1: Synthesis of the Core Scaffold: 3-Iodo-5-nitrobenzoic Acid via a Sandmeyer-Type Reaction
The most common and efficient method for the synthesis of 3-iodo-5-nitrobenzoic acid involves a three-step sequence starting from 3-amino-5-nitrobenzoic acid. This process hinges on the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction to introduce the iodo group.
Causality Behind the Experimental Choices
The success of this synthesis relies on the careful control of reaction conditions, particularly during the formation of the diazonium salt. Aromatic diazonium salts are highly reactive intermediates and can be unstable, especially at elevated temperatures.[3][4]
-
Low-Temperature Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[5][6] This minimizes the formation of unwanted side products that can arise from the reaction of the diazonium salt with water to form a phenol.
-
Acidic Medium: A strong acidic medium, such as sulfuric acid or hydrochloric acid, is essential for the formation of the nitrosonium ion (NO+), the electrophilic species that reacts with the amino group.[4] The acid also serves to keep the starting amine protonated and soluble in the aqueous reaction mixture.
-
Iodide Source: Potassium iodide is a commonly used and effective source of the iodide nucleophile. In this Sandmeyer-type reaction, the iodide ion displaces the dinitrogen gas from the diazonium salt.[7] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination of diazonium salts typically proceeds without a catalyst due to the high nucleophilicity of the iodide ion.[7][8]
Experimental Workflow for 3-Iodo-5-nitrobenzoic Acid Synthesis
Caption: Workflow for the synthesis of 3-Iodo-5-nitrobenzoic acid.
Detailed Protocol for the Synthesis of 3-Iodo-5-nitrobenzoic Acid
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Amine Solution: In the three-necked round-bottom flask, carefully add 3-amino-5-nitrobenzoic acid to a mixture of deionized water and concentrated sulfuric acid, while stirring and cooling in an ice bath to maintain the temperature below 10 °C. Continue stirring until a fine suspension is formed.
-
Diazotization: Cool the suspension to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in deionized water and add it dropwise to the stirred suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes. After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Iodination: In a separate beaker, dissolve potassium iodide in deionized water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for about 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture in an ice bath.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol. The crude 3-iodo-5-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validating System:
-
Reaction Monitoring: The progress of the diazotization can be qualitatively checked by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. The completion of the iodination step is indicated by the cessation of gas evolution.
-
Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern of the aromatic ring.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (carboxylic acid, nitro group, C-I bond).
-
Mass Spectrometry: To confirm the molecular weight of the compound.[9][10]
-
Part 2: Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality of 3-iodo-5-nitrobenzoic acid provides a convenient handle for the synthesis of a variety of derivatives, most notably esters and amides. These derivatives are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11][12]
A. Synthesis of 3-Iodo-5-nitrobenzoic Acid Esters
Esterification of 3-iodo-5-nitrobenzoic acid can be achieved through several methods, with Fischer esterification being a common and straightforward approach.
Causality Behind the Experimental Choices:
-
Acid Catalyst: Fischer esterification is an acid-catalyzed equilibrium reaction. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: To drive the equilibrium towards the formation of the ester, the alcohol is typically used in large excess, often serving as the solvent for the reaction.
-
Removal of Water: The removal of water, a byproduct of the reaction, can also be employed to shift the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by the addition of a dehydrating agent.
Protocol for Methyl 3-Iodo-5-nitrobenzoate Synthesis:
-
Reaction Setup: Suspend 3-iodo-5-nitrobenzoic acid in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by recrystallization or column chromatography.[13]
B. Synthesis of 3-Iodo-5-nitrobenzoic Acid Amides
Amide bond formation is a fundamental transformation in organic chemistry.[14] The synthesis of amides from 3-iodo-5-nitrobenzoic acid typically involves the activation of the carboxylic acid followed by reaction with an amine.
Causality Behind the Experimental Choices:
-
Carboxylic Acid Activation: Direct reaction of a carboxylic acid with an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated by converting it into a more reactive species, such as an acid chloride or by using a coupling agent.
-
Acid Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt) are widely used for direct amide bond formation.[15] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.[15]
Protocol for 3-Iodo-5-nitrobenzamide Synthesis (via Acid Chloride):
-
Acid Chloride Formation: To a solution of 3-iodo-5-nitrobenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add a few drops of dimethylformamide (DMF) as a catalyst, followed by the slow addition of thionyl chloride at room temperature. Heat the mixture to reflux until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) solution of the desired amine (or ammonia for the primary amide) and a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Workup and Purification: After the reaction is complete, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.
Protocol for 3-Iodo-5-nitrobenzamide Synthesis (using EDC/HOBt):
Caption: General workflow for EDC/HOBt mediated amide synthesis.
-
Reaction Setup: Dissolve 3-iodo-5-nitrobenzoic acid, the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as DMF or dichloromethane.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.[15]
Data Presentation: Summary of Synthetic Protocols
| Product | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) |
| 3-Iodo-5-nitrobenzoic acid | 3-Amino-5-nitrobenzoic acid | NaNO₂, H₂SO₄, KI | 75-85 | 2-3 |
| Methyl 3-iodo-5-nitrobenzoate | 3-Iodo-5-nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | 80-90 | 4-6 |
| 3-Iodo-5-nitrobenzamide | 3-Iodo-5-nitrobenzoic acid | SOCl₂, NH₃ | 70-80 | 3-4 |
| N-Substituted 3-iodo-5-nitrobenzamide | 3-Iodo-5-nitrobenzoic acid | EDC, HOBt, R-NH₂ | 65-95 | 12-24 |
Conclusion
The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of 3-iodo-5-nitrobenzoic acid and its valuable derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently access these versatile building blocks for a wide range of applications in drug discovery, agrochemicals, and materials science. The self-validating nature of the described protocols, incorporating in-process controls and robust analytical characterization, ensures the generation of high-quality materials for downstream applications.
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Application Notes & Protocols: Mizoroki-Heck Reaction of 3-Iodo-5-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide to performing the Mizoroki-Heck reaction using 3-iodo-5-nitrobenzoic acid as the aryl halide substrate. The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This protocol is specifically tailored for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction conditions. The presence of both a nitro group and a carboxylic acid on the aromatic ring introduces specific electronic and chemical considerations that are addressed herein to ensure a successful and high-yielding transformation.
Introduction and Scientific Rationale
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling process, has become an indispensable tool for the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[4][5] The reaction typically involves an aryl or vinyl halide, an alkene, a base, and a palladium catalyst.[1][6]
The substrate of focus, 3-iodo-5-nitrobenzoic acid, presents a unique case. The key features influencing the reaction are:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step to the Pd(0) catalyst, generally allowing for milder reaction conditions compared to bromides or chlorides.[6]
-
Electron-Withdrawing Groups (EWGs): The presence of the nitro group (-NO₂) and the carboxylic acid (-COOH) makes the aryl iodide highly electron-deficient. This electronic property typically accelerates the rate-determining oxidative addition step and can influence the overall reaction efficiency.[7]
-
Carboxylic Acid Moiety: The acidic proton of the carboxylic acid necessitates careful selection of the base. The base must be strong enough to participate in the catalytic cycle's final step (regenerating the Pd(0) catalyst) but must not engage in undesirable acid-base chemistry that could passivate the catalyst or deprotonate the substrate in a non-productive manner.
This guide explains the causality behind the selection of each component and provides a robust, validated protocol for the successful coupling of 3-iodo-5-nitrobenzoic acid with a model alkene.
The Catalytic Cycle: Mechanism of Action
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which is a foundational mechanism in cross-coupling chemistry.[1][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
The four key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, inserts into the carbon-iodine bond of the 3-iodo-5-nitrobenzoic acid.[6][9] This forms a square planar organopalladium(II) complex.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[8][9][10]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step must also occur with syn-stereochemistry and is responsible for forming the final substituted alkene product.[6] This step creates a hydridopalladium(II) complex.
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of HX from the hydridopalladium(II) complex.[3][6] This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Mizoroki-Heck Catalytic Cycle
Detailed Experimental Protocol
This protocol describes the coupling of 3-iodo-5-nitrobenzoic acid with ethyl acrylate as a model reaction. Researchers should consider this a starting point, as optimization may be required for different alkene partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role | Notes |
| 3-Iodo-5-nitrobenzoic acid | 293.01 | 1.0 | 293 mg | Aryl Halide | Starting material. |
| Ethyl Acrylate | 100.12 | 1.5 | 167 µL | Alkene | Coupling partner. Use freshly distilled. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor | Pd(0) is generated in situ. |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 (4 mol%) | 10.5 mg | Ligand | Stabilizes the Pd(0) catalyst.[1] |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL | Base | Regenerates catalyst and neutralizes HI. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | Solvent | Anhydrous, deoxygenated polar aprotic solvent. |
Step-by-Step Procedure
The following workflow outlines the key stages of the experimental process.
Caption: General experimental workflow.
-
Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodo-5-nitrobenzoic acid (293 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous, deoxygenated DMF (5 mL) via syringe. Stir the mixture to dissolve the solids. Subsequently, add triethylamine (418 µL, 3.0 mmol) followed by ethyl acrylate (167 µL, 1.5 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the 3-iodo-5-nitrobenzoic acid spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the dark solution through a pad of Celite® to remove the precipitated palladium black, washing the pad with ethyl acetate.[9][11] Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer with 1M HCl (2 x 15 mL) to remove triethylamine, followed by a wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired product, (E)-3-(2-(ethoxycarbonyl)vinyl)-5-nitrobenzoic acid.
Key Considerations and Troubleshooting
-
Choice of Base: Triethylamine is a common choice as it is a hindered amine base that effectively scavenges the generated HI without readily forming an unreactive carboxylate salt with the starting material.[1] Inorganic bases like K₂CO₃ can also be used, but reaction rates may differ.
-
Ligand Selection: Triphenylphosphine is a standard, cost-effective ligand. If yields are low, more electron-rich or bulky phosphine ligands, or N-heterocyclic carbenes (NHCs), can be explored to improve catalyst stability and activity.[1][7]
-
Solvent: The solvent must be polar and aprotic. DMF, DMAc, and NMP are common choices. It is critical to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[9][12]
-
"Heck-Reductive" Side Product: A potential side reaction is the formation of the reductive-Heck product, where the double bond is saturated.[7] This can sometimes be minimized by adjusting the base, solvent, or temperature.
-
Catalyst Deactivation: If the reaction stalls, it may be due to the formation of palladium black (inactive Pd(0) aggregates). Ensuring proper ligand-to-palladium ratios and maintaining an inert atmosphere can mitigate this.
Characterization
The purified product should be characterized using standard analytical techniques to confirm its structure and purity:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry (the large coupling constant between vinyl protons is indicative of the E-isomer).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
References
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Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008). SciSpace. Retrieved January 11, 2026, from [Link]
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Heck Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]
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Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]
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New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids | Organic Letters - ACS Publications. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Heck Reaction—State of the Art - MDPI. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007). Wipf Group. Retrieved January 11, 2026, from [Link]
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Heck Coupling | NROChemistry. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). YouTube. Retrieved January 11, 2026, from [Link]
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The Heck Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: 3-Iodo-5-nitrobenzoic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: Unlocking Molecular Complexity
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 3-Iodo-5-nitrobenzoic acid, a trifunctional aromatic scaffold, has emerged as a particularly valuable starting material. Its unique electronic and structural features—a carboxylic acid for amide coupling, an iodo group for cross-coupling reactions, and a nitro group for further functionalization or as a pharmacophoric element—provide a powerful toolkit for the synthesis of diverse and complex molecular architectures.[1] This guide provides an in-depth exploration of the reactivity and synthetic utility of 3-iodo-5-nitrobenzoic acid, complete with detailed protocols and field-proven insights for its application in drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][2]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 6313-17-3 | [3] |
| Molecular Formula | C₇H₄INO₄ | [3] |
| Molecular Weight | 293.02 g/mol | [3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 166-170 °C | [3] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and hot ethanol. | [1] |
| pKa | ~3.5 (estimated) | [2] |
Safety Profile:
3-Iodo-5-nitrobenzoic acid is classified as a hazardous substance and requires careful handling.[5]
-
Hazard Statements: Causes serious eye irritation (H319) and is very toxic to aquatic life with long-lasting effects (H410).[5]
-
Precautionary Statements: Wear protective gloves, clothing, and eye protection. Avoid release to the environment. In case of eye contact, rinse cautiously with water for several minutes.[5]
Always consult the Safety Data Sheet (SDS) before handling this compound and perform all manipulations in a well-ventilated fume hood.
Core Reactivity and Strategic Applications
The synthetic versatility of 3-iodo-5-nitrobenzoic acid stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups influences the reactivity of the aryl iodide, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for 3-iodo-5-nitrobenzoic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for constructing C-C bonds, particularly for the synthesis of biaryl scaffolds, which are prevalent in many approved drugs. The aryl iodide of 3-iodo-5-nitrobenzoic acid is an excellent coupling partner in these reactions.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphine ligands often being optimal for aryl iodides.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. The biphasic system facilitates the interaction of the organic-soluble reactants with the aqueous-soluble base.
Protocol 1: Synthesis of 3'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar aryl iodides.[3][6]
Materials:
-
3-Iodo-5-nitrobenzoic acid (1.0 equiv)
-
(3-Methoxyphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a round-bottom flask, add 3-iodo-5-nitrobenzoic acid, (3-methoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford 3'-methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid.
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Amide Bond Formation
The carboxylic acid functionality of 3-iodo-5-nitrobenzoic acid readily undergoes amide coupling with a wide range of primary and secondary amines. This reaction is a cornerstone of medicinal chemistry for introducing diversity and modulating the physicochemical properties of drug candidates.[7]
Causality Behind Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be employed, with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being the most common. HATU is often preferred for more challenging couplings involving sterically hindered or electron-deficient amines due to its higher reactivity.[7]
-
Additives: Additives such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often used in conjunction with carbodiimide coupling reagents to suppress side reactions and improve yields.
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is typically added to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.
Protocol 2: Synthesis of N-Benzyl-3-iodo-5-nitrobenzamide
This protocol is adapted from standard amide coupling procedures.[7]
Materials:
-
3-Iodo-5-nitrobenzoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 3-iodo-5-nitrobenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzyl-3-iodo-5-nitrobenzamide.
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in the Synthesis of Bioactive Molecules
The strategic combination of the reactions described above allows for the synthesis of a wide array of complex molecules with diverse biological activities.
PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[8] 3-Iodo-5-nitrobenzoic acid can serve as a key building block for the synthesis of PARP inhibitors. The general synthetic strategy involves an initial amide coupling followed by a Suzuki-Miyaura reaction to introduce the pharmacophoric elements responsible for binding to the PARP enzyme.
Caption: Synthetic workflow for PARP inhibitors.
| Derivative Class | Target | Representative IC₅₀ | Reference |
| Phthalazinone derivatives | PARP-1 | 1-10 nM | [6] |
| Benzofuran carboxamides | PARP-1 | 4-200 nM | [8] |
Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents, and 3-iodo-5-nitrobenzoic acid provides a scaffold for the development of novel anti-infectives.[9] The nitro group itself can be a key pharmacophore, or it can be reduced to an amine to allow for further derivatization.
| Organism | Activity of Nitroaromatic Derivatives | Reference |
| Mycobacterium tuberculosis | MIC values in the low micromolar range | [10] |
| Gram-positive bacteria | Promising antibacterial activity | |
| Gram-negative bacteria | Variable activity, potential for optimization |
Conclusion and Future Perspectives
3-Iodo-5-nitrobenzoic acid is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the rapid and efficient construction of complex molecular scaffolds with a wide range of biological activities. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this reagent in their drug discovery endeavors. Future applications of this building block will likely expand into new therapeutic areas as our understanding of its reactivity and the structure-activity relationships of its derivatives continues to grow.
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-
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-
Studylib. Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
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-
MDPI. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. [Link]
-
University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
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-
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-
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Leveraging 3-Iodo-5-Nitrobenzoic Acid for the Development of Novel Enzyme Inhibitors
An Application Note and Protocol Guide for Researchers
Introduction
The discovery of novel enzyme inhibitors remains a cornerstone of modern drug development and chemical biology.[1][2] These molecules, which modulate the activity of specific enzymes, are critical for treating a wide range of diseases and for dissecting complex biological pathways. The key to successful inhibitor design is often the starting chemical scaffold—a molecule that provides both a foundational structure for enzyme recognition and versatile "handles" for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
This guide focuses on the strategic use of 3-Iodo-5-nitrobenzoic acid as a powerful starting scaffold for developing enzyme inhibitors.[3] Its unique trifunctional architecture—a carboxylic acid, an iodo group, and a nitro group—presents a rich platform for synthetic diversification and targeted inhibitor design.[3][4] We will explore the scientific rationale behind its use, from potential mechanisms of action to detailed, field-proven protocols for synthesis, screening, and characterization of candidate inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for their inhibitor discovery programs.
The Scientific Rationale: Why 3-Iodo-5-Nitrobenzoic Acid?
The utility of 3-Iodo-5-nitrobenzoic acid stems from the distinct chemical properties of its three functional groups, which can be independently exploited to build diverse molecular libraries.
-
Carboxylic Acid (-COOH): This group is a primary anchor for derivatization. It can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of chemical space around a core scaffold.[4] This is crucial for establishing structure-activity relationships (SAR).
-
Aryl Iodide (-I): The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4] This enables the introduction of a vast array of aryl, alkyl, or alkynyl groups, dramatically altering the molecule's size, shape, and electronic properties to achieve precise interactions within an enzyme's binding pocket. Furthermore, the aryl iodide itself presents an intriguing possibility for the design of targeted covalent inhibitors, which can form a permanent bond with a nucleophilic residue (e.g., Cysteine) in the enzyme's active site, leading to irreversible inhibition.[5]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic character of the aromatic ring. It can participate in hydrogen bonding or other polar interactions within the active site and can be chemically reduced to an amine, providing another point for subsequent diversification.
Below is a diagram illustrating the potential points for chemical modification on the 3-Iodo-5-nitrobenzoic acid scaffold.
Caption: Derivatization points on the 3-Iodo-5-nitrobenzoic acid scaffold.
Table 1: Physicochemical Properties of 3-Iodo-5-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 6313-17-3 | [6][7] |
| Molecular Formula | C₇H₄INO₄ | [3][6] |
| Molecular Weight | 293.02 g/mol | [3][6][7] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 164-170 °C | [3][7] |
| Purity | ≥ 97% | [7] |
A Strategic Workflow for Inhibitor Development
A successful inhibitor development campaign follows a logical progression from initial library synthesis to detailed mechanistic studies. The workflow below outlines a robust, self-validating process.
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Application Notes and Protocols for the Esterification of 3-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-Iodo-5-nitrobenzoate Esters
3-Iodo-5-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory and antimicrobial agents. The presence of the iodo, nitro, and ester functional groups on the aromatic ring provides a versatile scaffold for further chemical modification, particularly through cross-coupling reactions where the iodine atom can be selectively replaced to form new carbon-carbon or carbon-heteroatom bonds. This guide provides a comprehensive overview of various protocols for the esterification of 3-iodo-5-nitrobenzoic acid, offering insights into the selection of the appropriate method based on the desired ester, scale, and substrate sensitivity.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of the starting material and reagents is paramount for safe and successful experimentation.
Table 1: Physicochemical Properties of 3-Iodo-5-nitrobenzoic Acid and its Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Iodo-5-nitrobenzoic acid | C₇H₄INO₄ | 293.02 | 166-170[1] |
| Methyl 3-iodo-5-nitrobenzoate | C₈H₆INO₄ | 307.04 | Not available |
| Ethyl 3-iodo-5-nitrobenzoate | C₉H₈INO₄ | 321.07 | Not available |
| Benzyl 3-iodo-5-nitrobenzoate | C₁₄H₁₀INO₄ | 383.14 | Not available |
Table 2: Safety Information for Key Reagents
| Reagent | Key Hazards | Recommended Precautions |
| 3-Iodo-5-nitrobenzoic acid | Causes serious eye irritation. Very toxic to aquatic life with long-lasting effects. | Wear eye protection. Avoid release to the environment.[2][3] |
| Concentrated Sulfuric Acid (H₂SO₄) | Causes severe skin burns and eye damage. | Handle in a fume hood, wear acid-resistant gloves, eye protection, and a lab coat. |
| Dicyclohexylcarbodiimide (DCC) | Potent allergen, toxic in contact with skin, causes burns. | Handle with gloves in a well-ventilated area.[4] |
| 4-Dimethylaminopyridine (DMAP) | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. | Handle with appropriate personal protective equipment (PPE) in a fume hood. |
| 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) | Causes severe skin burns and eye damage. Moisture sensitive. | Handle in a fume hood with moisture-free techniques. |
| Diethyl azodicarboxylate (DEAD) / Diisopropyl azodicarboxylate (DIAD) | Can be explosive, toxic, and an irritant. | Handle with care, avoid heat and shock.[5] |
Comparative Analysis of Esterification Protocols
The choice of esterification method depends on several factors, including the alcohol's steric hindrance, the substrate's sensitivity to acid or heat, and the desired scale of the reaction. The electron-withdrawing nature of the nitro and iodo groups on 3-iodo-5-nitrobenzoic acid reduces the nucleophilicity of the carboxylate and can influence reaction rates.
Fischer-Speier Esterification: The Classic Approach
This acid-catalyzed equilibrium reaction is a cost-effective method suitable for simple, unhindered primary and secondary alcohols that can be used in large excess to drive the reaction to completion.
-
Mechanism Insight : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The entire process is reversible.
-
Causality of Experimental Choices : The use of a large excess of the alcohol (often as the solvent) shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat. It is particularly effective for coupling sterically hindered alcohols.
-
Mechanism Insight : Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle prevents the rearrangement of the O-acylisourea to a non-reactive N-acylurea.[6][7]
-
Causality of Experimental Choices : The use of DCC as a coupling agent circumvents the need for harsh acidic conditions and high temperatures. DMAP is used in catalytic amounts to accelerate the reaction, especially for less nucleophilic alcohols. The reaction is typically run at room temperature in an aprotic solvent like dichloromethane (DCM). A significant drawback is the formation of the dicyclohexylurea (DCU) byproduct, which can complicate purification, although its insolubility in many organic solvents can be exploited for its removal by filtration.
Caption: Workflow for Steglich Esterification.
Yamaguchi Esterification: Superior for Hindered Systems
The Yamaguchi esterification is particularly advantageous for the synthesis of sterically demanding esters and macrolactones, often providing high yields where other methods fail.[8][9]
-
Mechanism Insight : The reaction proceeds in two stages. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine to form a mixed anhydride. In the second step, the alcohol, in the presence of a stoichiometric amount of DMAP, attacks the less sterically hindered carbonyl of the mixed anhydride to form the desired ester.[10]
-
Causality of Experimental Choices : The formation of the bulky mixed anhydride activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. The use of a stoichiometric amount of DMAP ensures a high reaction rate. This method is performed under mild conditions and is known for its high regioselectivity and functional group tolerance.[4][11]
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a unique method that allows for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol's chiral center.
-
Mechanism Insight : The reaction involves the activation of the alcohol with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). This forms an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the inversion of configuration.[5][12]
-
Causality of Experimental Choices : This reaction is ideal for situations where stereochemical control is crucial. The reaction proceeds under mild, neutral conditions. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can make purification challenging. For sterically hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can improve yields.[13]
Detailed Experimental Protocols
Note: The following protocols are adapted from established procedures for similar substituted benzoic acids and should be optimized for the specific substrate and scale.
Protocol 1: Fischer Esterification of 3-Iodo-5-nitrobenzoic Acid with Methanol
This protocol is adapted from procedures for the esterification of substituted benzoic acids.[1][14][15]
-
Reaction Setup : To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 3-iodo-5-nitrobenzoic acid (5.0 g, 17.1 mmol).
-
Reagent Addition : Add 50 mL of anhydrous methanol. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL, 18.8 mmol) dropwise.
-
Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-water with stirring.
-
Isolation : The solid product will precipitate. Collect the crude product by vacuum filtration and wash the solid with cold water until the washings are neutral to pH paper.
-
Purification : Recrystallize the crude methyl 3-iodo-5-nitrobenzoate from methanol to obtain a purified solid. Dry the product under vacuum.
Protocol 2: Steglich Esterification of 3-Iodo-5-nitrobenzoic Acid with Benzyl Alcohol
This protocol is based on general Steglich esterification procedures.
-
Reaction Setup : To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-iodo-5-nitrobenzoic acid (2.93 g, 10.0 mmol), benzyl alcohol (1.04 mL, 10.0 mmol), and 4-dimethylaminopyridine (DMAP, 0.12 g, 1.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition : Cool the stirred solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Work-up : The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield benzyl 3-iodo-5-nitrobenzoate.
Purification and Characterization
Purification
-
Recrystallization : For solid esters like methyl 3-iodo-5-nitrobenzoate, recrystallization is an effective purification method. Methanol or ethanol are common solvents of choice. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals, which are then collected by filtration.
-
Column Chromatography : For liquid esters or for removing soluble impurities, silica gel column chromatography is the preferred method. A solvent system of hexane and ethyl acetate in varying ratios is typically used to elute the desired ester.
Characterization
Table 3: Predicted Spectroscopic Data for 3-Iodo-5-nitrobenzoate Esters
| Ester | ¹H NMR (Predicted, CDCl₃) δ (ppm) | ¹³C NMR (Predicted, CDCl₃) δ (ppm) | IR (cm⁻¹) |
| Methyl 3-iodo-5-nitrobenzoate | 8.8-8.9 (t, 1H), 8.6-8.7 (t, 1H), 8.4-8.5 (t, 1H), 4.0 (s, 3H) | 164 (C=O), 148 (C-NO₂), 145 (C-H), 138 (C-H), 133 (C-CO), 128 (C-H), 94 (C-I), 53 (O-CH₃) | ~1730 (C=O), ~1530 & 1350 (NO₂), ~1290 (C-O) |
| Ethyl 3-iodo-5-nitrobenzoate | 8.8-8.9 (t, 1H), 8.6-8.7 (t, 1H), 8.4-8.5 (t, 1H), 4.5 (q, 2H), 1.4 (t, 3H) | 163 (C=O), 148 (C-NO₂), 145 (C-H), 138 (C-H), 133 (C-CO), 128 (C-H), 94 (C-I), 62 (O-CH₂), 14 (CH₃) | ~1730 (C=O), ~1530 & 1350 (NO₂), ~1290 (C-O) |
| Benzyl 3-iodo-5-nitrobenzoate | 8.8-8.9 (t, 1H), 8.6-8.7 (t, 1H), 8.4-8.5 (t, 1H), 7.3-7.5 (m, 5H), 5.4 (s, 2H) | 163 (C=O), 148 (C-NO₂), 145 (C-H), 138 (C-H), 135 (Ar-C), 133 (C-CO), 128-129 (Ar-C), 94 (C-I), 68 (O-CH₂) | ~1725 (C=O), ~1530 & 1350 (NO₂), ~1280 (C-O) |
Note: Predicted NMR chemical shifts are based on analogous compounds and the known effects of substituents. Actual values may vary. The aromatic protons are expected to appear as triplets (or more complex multiplets due to meta-coupling) in the downfield region due to the electron-withdrawing effects of the nitro and iodo groups.
Conclusion
The esterification of 3-iodo-5-nitrobenzoic acid can be successfully achieved through various methods, each with its own advantages and limitations. The choice of protocol should be guided by the nature of the alcohol, the desired scale, and the sensitivity of the starting materials. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize a range of 3-iodo-5-nitrobenzoate esters for applications in drug discovery and materials science.
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Application Notes and Protocols for the Amidation of 3-Iodo-5-nitrobenzoic Acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the amide bond stands as one of the most fundamental and prevalent functional groups.[1][2] Its remarkable stability and hydrogen bonding capabilities are central to the structure and function of a vast array of pharmaceuticals and biologically active molecules. The synthesis of amides, typically from a carboxylic acid and an amine, is a cornerstone reaction, yet one that requires careful methodological consideration to achieve high yields and purity, especially with electronically demanding substrates.[3]
This guide provides a comprehensive overview of the methodologies for the amidation of 3-iodo-5-nitrobenzoic acid. This particular substrate presents a unique set of challenges and opportunities. The presence of two strong electron-withdrawing groups, a nitro group and an iodine atom, significantly influences the reactivity of the carboxylic acid. While these groups enhance the electrophilicity of the carbonyl carbon, they also increase the acidity of the carboxylic acid, which can complicate the reaction with amine nucleophiles.[3] The iodo-substituent also offers a valuable handle for subsequent cross-coupling reactions, making the resulting amides versatile intermediates in synthetic campaigns.[4]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of common amidation strategies, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Considerations: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow at room temperature.[3] This is primarily because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[3][5] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. Several classes of reagents have been developed for this purpose, each with its own mechanism of action.
Carbodiimide-Mediated Coupling (EDC/HOBt)
One of the most widely used methods for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[1]
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate can be intercepted by the nucleophilic HOBt to form a more stable HOBt-ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if the carboxylic acid is chiral.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[6]
For electron-deficient amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial. DMAP acts as a potent acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which is more susceptible to nucleophilic attack.[1]
Caption: Mechanism of EDC/HOBt-mediated amidation.
Acyl Chloride Formation (Thionyl Chloride)
A classic and highly effective method for activating carboxylic acids is their conversion to acyl chlorides using thionyl chloride (SOCl₂).[7][8] The resulting acyl chloride is a much more reactive electrophile that readily reacts with amines.
The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. This is followed by the nucleophilic attack of the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[8][9] The irreversible nature of this reaction, driven by the evolution of gases, makes it a very efficient process.[9]
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Application Notes and Protocols for 3-Iodo-5-nitrobenzoic acid in Agricultural Chemistry Research
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3-Iodo-5-nitrobenzoic acid in the field of agricultural chemistry. While direct research on this specific compound in agriculture is nascent, its structural features—a substituted benzoic acid with iodo and nitro moieties—suggest a strong potential for bioactivity as a plant growth regulator, herbicide, and antimicrobial agent. This document synthesizes information from related compounds and established methodologies to provide detailed protocols for researchers, scientists, and drug development professionals to explore the agricultural utility of 3-Iodo-5-nitrobenzoic acid. The protocols are designed to be self-validating and are supported by scientific literature to ensure technical accuracy and reproducibility.
Introduction to 3-Iodo-5-nitrobenzoic acid
3-Iodo-5-nitrobenzoic acid is a halogenated nitroaromatic carboxylic acid with the molecular formula C₇H₄INO₄.[1][2][3][4] Its chemical structure, featuring a benzoic acid backbone, an iodine atom, and a nitro group, makes it a molecule of significant interest for biological activity screening. Benzoic acid and its derivatives are naturally occurring in plants and are known to possess a range of biological activities.[5][6] The addition of a halogen (iodine) and a nitro group can significantly modulate the compound's physicochemical properties and its interaction with biological targets.
Table 1: Physicochemical Properties of 3-Iodo-5-nitrobenzoic acid
| Property | Value | Reference |
| CAS Number | 6313-17-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄INO₄ | [1][2][3][4] |
| Molecular Weight | 293.02 g/mol | [1][2][3][4] |
| Appearance | Pale yellow to white crystalline powder | [1][7] |
| Melting Point | 166-170 °C | [4][7] |
| pKa | 3.13 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in ethanol, acetone, and ether. Insoluble in water. | [8] |
The structural similarity of 3-Iodo-5-nitrobenzoic acid to known plant growth regulators, such as 2,3,5-Triiodobenzoic acid (TIBA), suggests a potential role as an auxin transport inhibitor.[1][2][3][4] Furthermore, the presence of a nitroaromatic group and an iodine atom hints at possible herbicidal and antimicrobial activities, respectively.[8][9][10]
Potential Application as a Plant Growth Regulator: An Auxin Transport Inhibitor
Scientific Rationale
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development.[2][3] Polar auxin transport, the directional movement of auxin from cell to cell, is essential for establishing auxin gradients that control processes like apical dominance, root development, and tropisms.[2][3] Certain benzoic acid derivatives, notably 2,3,5-Triiodobenzoic acid (TIBA), are well-established inhibitors of polar auxin transport.[1][2][3][4] These inhibitors act by interfering with the function of auxin efflux carriers, such as PIN-FORMED (PIN) proteins, which are responsible for the directional transport of auxin out of the cell.[9] The mechanism of action for some auxin transport inhibitors involves the stabilization of the actin cytoskeleton, which in turn affects the vesicular trafficking of PIN proteins to the plasma membrane.[2][9]
Given that 3-Iodo-5-nitrobenzoic acid shares the substituted benzoic acid scaffold with TIBA, it is hypothesized that it may also function as an auxin transport inhibitor. Investigating this potential is a primary area of research for this compound in agricultural chemistry.
Experimental Workflow for Assessing Auxin Transport Inhibition
Caption: Workflow for evaluating the auxin-related activity of 3-Iodo-5-nitrobenzoic acid.
Protocol 1: Arabidopsis thaliana Root Elongation Assay
This protocol is designed to assess the effect of 3-Iodo-5-nitrobenzoic acid on primary root growth, a process highly sensitive to auxin and auxin transport inhibitors.
Materials:
-
3-Iodo-5-nitrobenzoic acid
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes (square, 100 x 100 mm)
-
Sterile water
-
Ethanol (for dissolving the compound)
-
Micropore tape
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Stereomicroscope with a calibrated eyepiece or image analysis software
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-Iodo-5-nitrobenzoic acid in absolute ethanol. Store at -20°C in the dark.
-
Preparation of Treatment Plates:
-
Prepare sterile MS agar medium.
-
After autoclaving and cooling to approximately 50°C, add the 3-Iodo-5-nitrobenzoic acid stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a control plate with an equivalent amount of ethanol as the solvent control.
-
Pour the medium into sterile square Petri dishes and allow them to solidify.
-
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana seeds.
-
Plate the sterilized seeds on standard MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and position them vertically.
-
-
Seedling Transfer and Treatment:
-
After 4-5 days of growth, select seedlings with a primary root length of approximately 0.5-1 cm.
-
Carefully transfer the seedlings to the treatment plates, placing them at the top of the plate with the roots pointing downwards.
-
Seal the plates with micropore tape and return them to the growth chamber in a vertical position.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth on the treatment plates, remove the plates and scan them at high resolution.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Table 2: Suggested Concentrations for Arabidopsis Root Elongation Assay
| Treatment | Concentration (µM) |
| Control | 0 (Solvent only) |
| 3-Iodo-5-nitrobenzoic acid | 0.1 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Positive Control (TIBA) | 10 |
Potential Application as a Herbicide
Scientific Rationale
Nitroaromatic compounds are known to exhibit phytotoxicity and have been used as herbicides.[8][11] Their mode of action can be diverse, including uncoupling of oxidative phosphorylation, inhibition of photosynthesis, and generation of reactive oxygen species. The presence of the nitro group on the aromatic ring of 3-Iodo-5-nitrobenzoic acid suggests potential herbicidal activity.
Experimental Workflow for Herbicide Screening
Caption: Workflow for evaluating the herbicidal activity of 3-Iodo-5-nitrobenzoic acid.
Protocol 2: Lettuce (Lactuca sativa) Seed Germination and Seedling Growth Inhibition Assay
This protocol provides a rapid and sensitive method for screening the herbicidal potential of 3-Iodo-5-nitrobenzoic acid.
Materials:
-
3-Iodo-5-nitrobenzoic acid
-
Lettuce (Lactuca sativa) seeds
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Sterile distilled water
-
Ethanol (for dissolving the compound)
-
Growth chamber (25°C, in the dark)
-
Ruler or caliper
Procedure:
-
Preparation of Test Solutions: Prepare a series of aqueous solutions of 3-Iodo-5-nitrobenzoic acid at different concentrations (e.g., 10, 50, 100, 250, 500 µM) using a small amount of ethanol to aid dissolution, and then diluting with sterile distilled water. The final ethanol concentration should be below 1% to avoid solvent toxicity. A control solution with the same concentration of ethanol should also be prepared.
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Add 5 mL of the respective test solution or control solution to each Petri dish to saturate the filter paper.
-
Place 20-25 lettuce seeds evenly on the moist filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation: Incubate the Petri dishes in a growth chamber at 25°C in the dark for 5-7 days.
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) of 10 randomly selected seedlings from each dish.
-
Calculate the germination percentage and the average root and shoot length for each treatment.
-
Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
-
Determine the IC50 (concentration causing 50% inhibition) for each parameter.
-
Potential Application as an Antifungal Agent
Scientific Rationale
Iodinated organic compounds have been shown to possess antimicrobial, including antifungal, properties.[9][10] The mechanism of action can involve the release of biocidal free iodine or direct interaction of the iodinated compound with fungal cellular components.[9] The presence of an iodine atom in 3-Iodo-5-nitrobenzoic acid suggests that it may exhibit antifungal activity against plant pathogenic fungi.
Protocol 3: In Vitro Antifungal Assay using Agar Dilution Method
This protocol is for determining the minimum inhibitory concentration (MIC) of 3-Iodo-5-nitrobenzoic acid against a common plant pathogenic fungus, Fusarium oxysporum.
Materials:
-
3-Iodo-5-nitrobenzoic acid
-
Pure culture of Fusarium oxysporum
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Ethanol (for dissolving the compound)
-
Sterile cork borer (5 mm diameter)
-
Incubator (28°C)
Procedure:
-
Preparation of Fungal Inoculum: Grow Fusarium oxysporum on a PDA plate for 7-10 days at 28°C.
-
Preparation of Medicated Agar:
-
Prepare sterile PDA medium.
-
After autoclaving and cooling to about 50°C, add the stock solution of 3-Iodo-5-nitrobenzoic acid (dissolved in ethanol) to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Include a control plate with an equivalent amount of ethanol.
-
Pour the medicated and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm disc of mycelial growth from the edge of the actively growing Fusarium oxysporum culture.
-
Place the mycelial disc, with the mycelium facing down, in the center of each medicated and control PDA plate.
-
-
Incubation: Incubate the plates at 28°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
-
Potential Application as an Insecticidal Agent
Scientific Rationale
While less common than other applications, some nitrobenzoic acid derivatives have been investigated for their insecticidal properties. The mode of action can vary, but may involve disruption of metabolic processes or neurotoxic effects.
Protocol 4: Contact Toxicity Bioassay using Drosophila melanogaster
This protocol provides a method for assessing the contact toxicity of 3-Iodo-5-nitrobenzoic acid against the model insect, Drosophila melanogaster.
Materials:
-
3-Iodo-5-nitrobenzoic acid
-
Acetone (analytical grade)
-
Glass vials (20 mL)
-
Drosophila melanogaster (wild-type, 3-5 days old adults)
-
Micropipette
-
Vortex mixer
-
Cotton plugs
-
Fly food
Procedure:
-
Preparation of Treatment Vials:
-
Prepare a series of concentrations of 3-Iodo-5-nitrobenzoic acid in acetone (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Pipette 1 mL of each solution into a separate glass vial.
-
Coat the inner surface of the vial evenly by rolling and vortexing until the acetone has completely evaporated, leaving a thin film of the compound.
-
Prepare control vials using acetone only.
-
-
Insect Exposure:
-
Anesthetize the flies lightly with CO₂ or by chilling.
-
Introduce 20-25 adult flies into each treated and control vial.
-
Plug the vials with cotton.
-
-
Incubation and Observation:
-
Keep the vials at room temperature (25°C) with a 12h light/12h dark cycle.
-
Provide a small piece of cotton soaked in a sugar solution as a food source.
-
Record the number of dead or moribund flies at 24, 48, and 72 hours after exposure. Flies that are unable to move when gently prodded are considered dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC50 (lethal concentration to kill 50% of the population) for each time point using probit analysis.
-
Analytical Methods for Quantification
Accurate quantification of 3-Iodo-5-nitrobenzoic acid in various matrices is crucial for metabolism, residue, and environmental fate studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of benzoic acid derivatives.[12][13][14][15][16]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or phosphoric acid) and acetonitrile or methanol. The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[14]
-
Detection: UV detection at a wavelength of maximum absorbance for 3-Iodo-5-nitrobenzoic acid (to be determined by UV-Vis spectrophotometry, likely around 230-280 nm).
-
Sample Preparation: Extraction from plant or soil samples can be achieved using an organic solvent like methanol or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of benzoic acid derivatives, often requiring derivatization to increase volatility.[17][18][19][20]
-
Derivatization: The carboxylic acid group can be esterified (e.g., with methanol and an acid catalyst) or silylated (e.g., with BSTFA) to form a more volatile derivative.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high selectivity and sensitivity.
-
Sample Preparation: Similar extraction methods as for HPLC can be used, followed by the derivatization step.
Conclusion
3-Iodo-5-nitrobenzoic acid presents a compelling candidate for investigation in agricultural chemistry. Its structural analogy to known auxin transport inhibitors, coupled with the presence of potentially biocidal nitro and iodo functional groups, provides a strong rationale for its evaluation as a plant growth regulator, herbicide, and antimicrobial agent. The protocols detailed in this guide offer a robust framework for initiating research into the agricultural applications of this compound. It is anticipated that such studies will not only elucidate the bioactivity of 3-Iodo-5-nitrobenzoic acid but also contribute to the development of novel agrochemicals.
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Effect of nitroaromatic compounds to the growth of potted plants - ResearchGate. (URL: [Link])
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Phytotoxicity of Nitroaromatic Energetic Compounds Freshly Amended or Weathered and Aged in Sandy Loam Soil - PubMed. (URL: [Link])
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Assessment Of Chemical Toxicity in Adult Drosophila Melanogaster - PubMed Central - NIH. (URL: [Link])
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Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One - Research journals. (URL: [Link])
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Summary of the lettuce seed bioassay technique. Adapted from reference 20. (URL: [Link])
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Assessment of Chemical Toxicity in Adult Drosophila Melanogaster - Pure. (URL: [Link])
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Germination of photoblastic lettuce seeds is regulated via the control of endogenous physiologically active gibberellin content, rather than of gibberellin responsiveness - NIH. (URL: [Link])
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Protocol for analyzing root halotropism using split-agar system in Arabidopsis thaliana. (URL: [Link])
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Iodine induces toxicity against Candida albicans and Candida glabrata through oxidative stress - PMC - NIH. (URL: [Link])
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Iodine induces toxicity against Candida albicans and Candida glabrata through oxidative stress - ResearchGate. (URL: [Link])
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Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC - NIH. (URL: [Link])
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Light-Mediated Germination in Lettuce Seeds: Resurrection of a Classic Plant Physiology Lab Exercise - Heimbiotop. (URL: [Link])
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Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed. (URL: [Link])
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. (URL: [Link])
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Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory. - SciSpace. (URL: [Link])
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (URL: [Link])
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Iodine induces toxicity against Candida albicans and Candida glabrata through oxidative stress - PubMed. (URL: [Link])
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Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory | Request PDF - ResearchGate. (URL: [Link])
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Root Development : Methods and Protocols - Frederick National Lab for Cancer Research. (URL: [Link])
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Drosophila As Invertebrate Model System For Toxicity Testing: Lab l Protocol Preview. (URL: [Link])
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Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])
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Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC - NIH. (URL: [Link])
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HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (URL: [Link])
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Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC - NIH. (URL: [Link])
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The CsBT1 Gene from Cucumber (Cucumis sativus L.) Negatively Regulates Salt and Drought Tolerance in Transgenic Arabidopsis Plants - MDPI. (URL: [Link])
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Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana - PubMed Central. (URL: [Link])
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MALDI-TOF MS: A Quick Method to Detect the Susceptibility of Fusarium spp. Clinical Isolates to Amphotericin B - NIH. (URL: [Link])
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Structure–Activity Relationships of Benzoic Acid Derivatives as Antifeedants for the Pine Weevil, Hylobius abietis | Request PDF - ResearchGate. (URL: [Link])
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Insecticidal Activity and the Mechanism of Action of Three Phenylpropanoids Isolated From the Roots of Piper Sarmentosum Roxb - PubMed. (URL: [Link])
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Application Notes: Synthesis of Novel Anti-Inflammatory Drug Candidates from 3-Iodo-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel anti-inflammatory drug candidates, utilizing 3-iodo-5-nitrobenzoic acid as a versatile starting material. This scaffold is particularly valuable due to its three distinct functional handles: a carboxylic acid, a nitro group, and an iodine atom. Each of these can be selectively manipulated to build molecular complexity and access structures analogous to known non-steroidal anti-inflammatory drugs (NSAIDs). We present a strategic, multi-step synthetic approach centered on robust and scalable chemical transformations, including Palladium-catalyzed cross-coupling reactions and nitro group reductions. Detailed, field-proven protocols are provided for each key step, emphasizing the rationale behind methodological choices and outlining self-validating checkpoints to ensure reaction success. The overall workflow is designed to be adaptable, allowing researchers to generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Introduction: The Rationale for a Trifunctional Scaffolding Approach
The global burden of inflammatory diseases necessitates the continuous development of new therapeutic agents with improved efficacy and side-effect profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment modality, with most acting as inhibitors of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced by inflammatory stimuli.[3][4] Therefore, the development of selective COX-2 inhibitors is an attractive strategy to minimize gastrointestinal side effects.
The structure of 3-iodo-5-nitrobenzoic acid presents an ideal starting point for combinatorial drug design. Its three functional groups offer a blueprint for creating molecules with the common pharmacophoric features of many NSAIDs (e.g., two linked aromatic rings and a carboxylic acid moiety):
-
Iodine Atom: Serves as an excellent leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the facile installation of diverse aryl or heteroaryl groups.
-
Nitro Group: Acts as a precursor to an amino group via reduction. This amine can then serve as a handle for a second coupling reaction (e.g., Buchwald-Hartwig amination) or for amide bond formation, introducing a second element of diversity.
-
Carboxylic Acid: A key functional group for COX enzyme inhibition in many NSAID classes. It can also be modified to create esters or amides to explore prodrug strategies or alter pharmacokinetic properties.
This guide will detail a synthetic strategy to construct a diarylamine benzoic acid scaffold, a core structure found in NSAIDs like mefenamic acid.
Strategic Synthesis Overview
The proposed synthetic pathway is a modular, three-step process designed for flexibility and efficiency. It allows for the systematic variation of two different aromatic substituents (Ar¹ and Ar²) to generate a library of compounds for biological screening.
Caption: A modular three-step workflow for synthesizing a library of NSAID candidates.
Detailed Protocols and Methodologies
Step 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a highly reliable and functional-group-tolerant method for forming carbon-carbon bonds.[5][6] We utilize this reaction to couple an arylboronic acid (Ar¹-B(OH)₂) to the C3 position of our starting material. The choice of a water-soluble palladium-glycine catalyst allows for milder, more environmentally friendly reaction conditions at room temperature.[7]
Protocol: Synthesis of 3-Phenyl-5-nitrobenzoic Acid (Illustrative Example)
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |
| 3-Iodo-5-nitrobenzoic acid | 293.01 g/mol | 293 mg | 1.0 |
| Phenylboronic acid | 121.93 g/mol | 146 mg | 1.2 |
| [PdCl₂(NH₂CH₂COOH)₂] | 339.58 g/mol | 3.4 mg | 0.01 (1 mol%) |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 415 mg | 3.0 |
| Distilled Water | 18.02 g/mol | 5.0 mL | - |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodo-5-nitrobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium-glycine catalyst (0.01 mmol), and potassium carbonate (3.0 mmol).[7]
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexanes:Ethyl Acetate with 1% acetic acid. The disappearance of the starting material spot indicates reaction completion, typically within 1.5-3 hours.
-
Upon completion, carefully acidify the reaction mixture to pH ~2 with 2M HCl. This will protonate the carboxylate and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold distilled water to remove inorganic salts.
-
Dry the solid under vacuum to yield the crude product, 3-phenyl-5-nitrobenzoic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Step 2: Reduction of the Nitro Group
Rationale: The conversion of the nitro group to a primary amine is a critical step to enable further functionalization. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and high-yielding method. The reaction is performed on the sodium salt of the benzoic acid to improve solubility in the aqueous medium.[8]
Protocol: Synthesis of 3-Amino-5-phenylbenzoic Acid
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |
| 3-Phenyl-5-nitrobenzoic acid | 243.22 g/mol | 243 mg | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 g/mol | 40 mg | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | ~25 mg | Catalytic |
| Deionized Water | 18.02 g/mol | 10 mL | - |
| Hydrogen (H₂) gas | 2.02 g/mol | Balloon or Parr shaker | Excess |
Procedure:
-
In a flask suitable for hydrogenation (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve 3-phenyl-5-nitrobenzoic acid (1.0 mmol) and sodium hydroxide (1.0 mmol) in 10 mL of deionized water to form the sodium salt.[8]
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel, evacuate the air, and replace it with hydrogen gas. Maintain a positive pressure of hydrogen with a balloon or use a hydrogenation apparatus (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature.
-
Self-Validation Checkpoint: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, a sample can be taken, filtered, acidified, and analyzed by TLC or LC-MS to confirm the disappearance of the nitro-intermediate. The reaction is typically complete in 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of water.
-
Cool the filtrate in an ice bath and acidify to pH ~5-6 with 2M HCl. The product, 3-amino-5-phenylbenzoic acid, will precipitate as a zwitterion.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation that is otherwise difficult to achieve.[9][10] This reaction allows for the coupling of the newly formed amine (Intermediate 2) with a second, diverse set of aryl halides (Ar²-X), completing the synthesis of the target diarylamine scaffold. The use of modern, sterically hindered phosphine ligands like XPhos allows for high yields and broad substrate scope.[11]
Protocol: Synthesis of 3-((4-methylphenyl)amino)-5-phenylbenzoic Acid (Illustrative Example)
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |
| 3-Amino-5-phenylbenzoic acid | 213.24 g/mol | 213 mg | 1.0 |
| 1-Bromo-4-methylbenzene | 171.04 g/mol | 205 mg | 1.2 |
| Pd(OAc)₂ | 224.50 g/mol | 4.5 mg | 0.02 (2 mol%) |
| XPhos | 476.67 g/mol | 19 mg | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 135 mg | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.
-
In a separate flask, add 3-amino-5-phenylbenzoic acid (1.0 mmol), 1-bromo-4-methylbenzene (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via syringe. Rinse with the remaining toluene (3 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Self-Validation Checkpoint: Monitor the reaction by LC-MS. The disappearance of the starting amine and the appearance of a new peak with the expected mass of the product signals completion, typically within 8-24 hours.
-
Cool the reaction to room temperature and quench by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). Separate the layers.
-
Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with 1M HCl (10 mL) to protonate the product and transfer it to the aqueous layer.
-
Isolate the aqueous layer, cool it in an ice bath, and adjust the pH to ~4-5 with 2M NaOH to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the final compound by column chromatography or recrystallization as needed.
Characterization and Purity Assessment
The identity and purity of all intermediates and final products must be rigorously confirmed using standard analytical techniques.
Caption: Standard workflow for purification and analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key diagnostic signals include the disappearance of the vinyl proton in the starting material and the appearance of new aromatic signals corresponding to the coupled aryl groups.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the N-H stretch of the amine (around 3300-3500 cm⁻¹).[12][13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, which should typically be >95% for biological screening.
Conclusion and Future Directions
The synthetic strategy outlined in this guide provides a robust and adaptable platform for the generation of novel anti-inflammatory drug candidates from 3-iodo-5-nitrobenzoic acid. By systematically varying the arylboronic acid in Step 1 and the aryl halide in Step 3, researchers can create a diverse library of compounds. This library can then be screened for in vitro COX-1/COX-2 inhibitory activity to identify lead compounds. Subsequent optimization of these leads, guided by structure-activity relationship (SAR) studies, can pave the way for the development of new therapeutics with enhanced potency and improved safety profiles.
References
- Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. (URL not available)
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Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(8), 1501–1513. URL: [Link]
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Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Cyclooxygenases 1 and 2. Annual Review of Pharmacology and Toxicology, 38, 97–120. URL: [Link]
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. URL: [Link]
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University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. URL: [Link]
-
Indian Academy of Sciences. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. URL: [Link]
- Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
- Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
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Patsnap Eureka. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. URL: [Link]
- Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. URL: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. URL: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. URL: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. URL: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: [Link]
-
Beilstein-Institut. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 127–131. URL: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15994-16019. URL: [Link]
-
PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. URL: [Link]
-
PubMed Central. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 8, 11381. URL: [Link]
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MDPI. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 25(1), 193. URL: [Link]
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PubMed Central. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 127–131. URL: [Link]
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Application Note: Comprehensive Characterization of 3-Iodo-5-nitrobenzoic Acid for Pharmaceutical and Research Applications
Abstract
This application note provides a comprehensive guide to the analytical techniques for the characterization of 3-Iodo-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis and various chemical research applications.[1] The unique trifunctional substitution of the benzene ring necessitates a multi-technique approach to confirm its identity, purity, and physicochemical properties. This document outlines detailed protocols and theoretical justifications for the use of spectroscopic, chromatographic, mass spectrometric, and thermal analysis methods, ensuring a robust and validated characterization workflow for researchers, scientists, and drug development professionals.
Introduction
3-Iodo-5-nitrobenzoic acid (C₇H₄INO₄, MW: 293.02 g/mol ) is a versatile building block in organic synthesis, primarily utilized in the development of novel pharmaceutical agents and other biologically active molecules.[1] The presence of a carboxylic acid, an iodo group, and a nitro group on the aromatic ring provides multiple reaction sites for derivatization.[2] Accurate and comprehensive characterization is paramount to ensure the quality, consistency, and safety of downstream products. This guide details the application of modern analytical techniques to provide a complete profile of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Iodo-5-nitrobenzoic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 164-170 °C | [1] |
| CAS Number | 6313-17-3 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of 3-Iodo-5-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.[2][3] For 3-Iodo-5-nitrobenzoic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
A broad singlet corresponding to the carboxylic acid proton (-COOH) is expected at a downfield chemical shift (>10 ppm).
-
The aromatic region will display distinct signals for the three protons on the benzene ring. Due to the substitution pattern, complex splitting (e.g., doublets of doublets, triplets) is anticipated. The electron-withdrawing effects of the nitro and carboxyl groups, and the iodo group will influence the chemical shifts.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR, with a higher concentration if needed (20-50 mg).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Expected ¹³C NMR Spectral Data:
-
Six distinct signals for the aromatic carbons and one for the carboxyl carbon are expected. The carbon attached to the iodine will show a characteristic upfield shift compared to an unsubstituted carbon, while the carbons attached to the nitro and carboxyl groups will be shifted downfield.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
FTIR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1710-1680 |
| N-O stretch (nitro group) | 1550-1500 and 1370-1330 |
| C-I stretch | 600-500 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic ring and its substituents.
UV-Visible Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
-
Expected Absorption: The substituted benzene ring and the nitro group act as chromophores, leading to characteristic absorption bands in the UV region.
Chromatographic Analysis for Purity Determination
Chromatographic techniques are essential for separating and quantifying the main compound from any impurities.[3] High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds like 3-Iodo-5-nitrobenzoic acid.[4][5]
HPLC Protocol:
-
Instrumentation: An HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase ensures the carboxylic acid is protonated for better retention and peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV-Visible spectrum (e.g., the λmax).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Caption: Workflow for HPLC analysis.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and obtaining structural information through fragmentation patterns.[3][7]
Mass Spectrometry Protocol:
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization Mode: ESI in negative ion mode is well-suited for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an LC-MS system.
-
Expected Results:
-
The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 291.91.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
-
Fragmentation analysis (MS/MS) can provide further structural confirmation by observing losses of characteristic fragments such as CO₂, NO₂, and I.
-
Caption: Plausible MS fragmentation pathways.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as melting point and decomposition temperature.[8][9]
DSC/TGA Protocol:
-
Instrumentation: A simultaneous DSC/TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.
-
Parameters:
-
Temperature Range: Typically from ambient to 500 °C or higher.
-
Heating Rate: A standard rate of 10 °C/min.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative decomposition.
-
-
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound (around 164-170 °C) will be observed.[1] Exothermic events at higher temperatures would indicate decomposition.
-
TGA: The TGA curve will show the mass loss of the sample as a function of temperature. Significant mass loss after the melting point indicates thermal decomposition.
-
Conclusion
The comprehensive characterization of 3-Iodo-5-nitrobenzoic acid requires a multi-faceted analytical approach. The combination of spectroscopic, chromatographic, mass spectrometric, and thermal techniques provides a complete picture of the molecule's identity, purity, and stability. The protocols outlined in this application note serve as a robust framework for the quality control and research applications of this important chemical intermediate.
References
-
PubChem. (n.d.). 3-Iodo-4-methoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Research and Reviews. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-iodo-. Retrieved from [Link]
-
ResearchGate. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]
-
Quantum Analytics. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]
-
UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
University of Limerick. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]
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Application Notes and Protocols for NMR Spectroscopy of 3-Iodo-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of 3-Iodo-5-nitrobenzoic Acid Derivatives
3-Iodo-5-nitrobenzoic acid and its derivatives are pivotal synthons in medicinal chemistry and materials science.[1] The strategic placement of a halogen atom (iodine) and a strongly electron-withdrawing nitro group on the benzoic acid backbone offers a versatile platform for the synthesis of complex molecular architectures, including anti-inflammatory and antimicrobial agents.[1] The precise characterization of these molecules is paramount to understanding their reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous structural elucidation of these organic compounds.[2][3]
This comprehensive guide provides a detailed exploration of the application of ¹H and ¹³C NMR spectroscopy for the characterization of 3-iodo-5-nitrobenzoic acid derivatives. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer insights into spectral interpretation, thereby equipping researchers with the necessary knowledge to confidently analyze this important class of molecules.
Core Principles: Understanding the NMR Landscape of Substituted Benzoic Acids
NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, to provide detailed information about molecular structure.[2] The chemical environment of each nucleus dictates its resonance frequency, which is observed as a "chemical shift" (δ) in the NMR spectrum.
For 3-iodo-5-nitrobenzoic acid, the substituents on the benzene ring profoundly influence the chemical shifts of the aromatic protons and carbons. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the nuclei at the ortho and para positions.[4] The iodine atom, while a halogen, exhibits a more complex influence due to a combination of inductive and anisotropic effects.[5][6] The carboxylic acid group (-COOH) is also electron-withdrawing and significantly deshields the adjacent carbons and protons.
Experimental Workflow: From Sample Preparation to Spectrum Acquisition
A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum. The following workflow outlines the critical steps for the successful NMR analysis of 3-iodo-5-nitrobenzoic acid derivatives.
Figure 1: A comprehensive workflow for the NMR spectral analysis of 3-iodo-5-nitrobenzoic acid derivatives.
Detailed Protocol 1: Sample Preparation
Causality Behind Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[7] Filtration is essential as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 5-10 mg of the 3-iodo-5-nitrobenzoic acid derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzoic acid derivatives due to its high polarity.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Internal Standard (Optional): If a precise chemical shift reference is required, a small amount of tetramethylsilane (TMS) can be added. However, for most routine analyses, referencing to the residual solvent peak is sufficient.
Detailed Protocol 2: NMR Data Acquisition
Causality Behind Choices: The acquisition parameters are chosen to ensure adequate signal-to-noise and resolution within a reasonable timeframe. Proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single-pulse (e.g., zg30 on Bruker) | For routine 1D acquisition. |
| Spectral Width | 0-15 ppm | To encompass all expected proton signals. |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |
| Relaxation Delay | 1-2 seconds | To allow for spin-lattice relaxation between scans. |
| Number of Scans | 8-16 | To achieve a good signal-to-noise ratio. |
¹³C NMR Acquisition Parameters (Proton-Decoupled):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard proton-decoupled (e.g., zgpg30 on Bruker) | To simplify the spectrum and enhance sensitivity. |
| Spectral Width | 0-200 ppm | To cover the full range of carbon chemical shifts. |
| Acquisition Time | 1-2 seconds | Adequate for most applications. |
| Relaxation Delay | 2 seconds | To allow for the typically longer relaxation of quaternary carbons. |
| Number of Scans | 128-1024+ | Dependent on sample concentration to achieve sufficient signal. |
Spectral Interpretation: A Case Study of 3-Iodo-5-nitrobenzoic Acid
The following sections provide an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 3-iodo-5-nitrobenzoic acid.
Figure 2: Structure of 3-Iodo-5-nitrobenzoic Acid with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum of 3-iodo-5-nitrobenzoic acid is expected to show three distinct signals corresponding to H-2, H-4, and H-6.
-
Carboxylic Acid Proton (H_acidic): This proton is highly deshielded and will appear as a broad singlet at a chemical shift typically greater than 10 ppm, often around 12-13 ppm in DMSO-d₆.[8] Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-2, H-4, H-6): These protons will resonate in the aromatic region (typically 7.0-9.0 ppm).
-
H-2 and H-6: These protons are ortho to the electron-withdrawing carboxylic acid and nitro groups, respectively, and will be the most deshielded.
-
H-4: This proton is situated between the iodine and nitro groups.
-
-
Coupling Constants: The protons on the aromatic ring will exhibit spin-spin coupling. We expect to see meta-coupling (⁴J) between H-2 and H-6, H-2 and H-4, and H-4 and H-6, which is typically small (2-3 Hz).
Table 1: Predicted ¹H NMR Data for 3-Iodo-5-nitrobenzoic Acid in DMSO-d₆
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H_acidic | ~13.0 | br s | - | Highly deshielded due to attachment to electronegative oxygen and hydrogen bonding. |
| H-2 | ~8.5-8.7 | t | ~1.5-2.0 | Ortho to the strongly electron-withdrawing -COOH group and meta to the -NO₂ group. |
| H-4 | ~8.4-8.6 | t | ~1.5-2.0 | Positioned between two electron-withdrawing groups (-I and -NO₂). |
| H-6 | ~8.8-9.0 | t | ~1.5-2.0 | Ortho to the strongly electron-withdrawing -NO₂ group and meta to the -COOH group. |
Note: The predicted chemical shifts are estimations based on additive effects of substituents and data from similar compounds. Actual values may vary.[9][10]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 3-iodo-5-nitrobenzoic acid will display six signals for the six unique carbon atoms in the aromatic ring, plus one for the carboxylic acid carbon.
-
Carboxylic Acid Carbon (C=O): This carbon will be found in the range of 165-175 ppm.[11]
-
Aromatic Carbons:
-
C-3 (C-I): The carbon directly attached to iodine will be significantly shielded due to the "heavy atom effect," appearing at a lower chemical shift than might be expected based on electronegativity alone, likely in the range of 90-100 ppm.
-
C-5 (C-NO₂): This carbon is attached to the strongly electron-withdrawing nitro group and will be deshielded, appearing around 148-152 ppm.
-
C-1 (C-COOH): The carbon bearing the carboxylic acid group will be deshielded, typically appearing in the 130-135 ppm range.
-
C-2, C-4, C-6: These protonated carbons will have chemical shifts influenced by the adjacent substituents.
-
Table 2: Predicted ¹³C NMR Data for 3-Iodo-5-nitrobenzoic Acid in DMSO-d₆
| Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |
| C=O | ~166 | Typical range for a carboxylic acid carbon. |
| C-5 | ~149 | Attached to the strongly electron-withdrawing -NO₂ group. |
| C-1 | ~133 | Attached to the electron-withdrawing -COOH group. |
| C-6 | ~138 | Ortho to the -NO₂ group and meta to the -COOH group. |
| C-2 | ~130 | Ortho to the -COOH group and meta to the -I group. |
| C-4 | ~125 | Positioned between the -I and -NO₂ groups. |
| C-3 | ~95 | Shielded due to the heavy atom effect of iodine. |
Note: The predicted chemical shifts are estimations and actual experimental values may differ.[12]
Conclusion
NMR spectroscopy is an unparalleled technique for the structural verification and characterization of 3-iodo-5-nitrobenzoic acid derivatives. A systematic approach, beginning with meticulous sample preparation and followed by the acquisition of high-quality ¹H and ¹³C NMR spectra, provides a wealth of structural information. By understanding the influence of the iodo, nitro, and carboxylic acid substituents on the chemical shifts and coupling patterns, researchers can confidently assign the spectral features and confirm the identity and purity of their compounds. This guide serves as a robust framework for the successful application of NMR spectroscopy in the study of this important class of molecules, facilitating advancements in drug discovery and materials science.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Iodo-5-nitrobenzoic Acid
Abstract
This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 3-Iodo-5-nitrobenzoic acid, a key intermediate in pharmaceutical and biochemical research.[1] The methodology herein is designed for researchers, scientists, and drug development professionals requiring high-purity material. We will detail the rationale behind chromatographic parameter selection, provide a step-by-step protocol, and present a workflow for efficient isolation of the target compound.
Introduction: The Scientific Rationale
3-Iodo-5-nitrobenzoic acid (C₇H₄INO₄, MW: 293.02 g/mol ) is a substituted aromatic carboxylic acid containing both a nitro group and an iodine atom.[1][2] These functional groups dictate its chemical properties, including its polarity, solubility, and UV absorbance, which are critical considerations for developing a robust HPLC purification method. The presence of the carboxyl group allows for pH-mediated manipulation of its charge state, while the aromatic ring, nitro group, and iodine atom contribute to its retention on a reversed-phase stationary phase and its strong UV absorbance.
The selection of a reversed-phase HPLC method is predicated on the non-polar character of the molecule's benzene ring. The purification strategy will, therefore, involve partitioning the analyte between a non-polar stationary phase and a polar mobile phase. By carefully adjusting the mobile phase composition, we can achieve selective retention and elution of 3-Iodo-5-nitrobenzoic acid, effectively separating it from synthetic precursors, by-products, and other impurities.
Foundational Physicochemical Properties
A thorough understanding of the analyte's properties is paramount for successful method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO₄ | [1][2][3] |
| Molecular Weight | 293.02 g/mol | [1][2][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 164-168 °C | [1] |
| LogP (Octanol/Water) | 1.9 | [2] |
| pKa | (Not explicitly found, but expected to be acidic due to the carboxylic acid group) | |
| UV Absorbance | Strong absorbance in the UV region, typical for nitroaromatic compounds. A wavelength of 254 nm is a common choice for detection.[4] |
HPLC Method Development and Protocol
Causality of Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase due to its hydrophobic nature, which provides excellent retention for aromatic compounds like 3-Iodo-5-nitrobenzoic acid through hydrophobic interactions. Phenyl-Hexyl columns can also be considered as they offer alternative selectivity for aromatic compounds through π-π interactions.[5][6]
-
Mobile Phase Selection: A gradient elution using a mixture of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV cutoff.[7] The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is crucial.[4][8] This suppresses the ionization of the carboxylic acid group on the analyte, leading to a more retained, neutral species with improved peak shape and reproducibility.
-
Detector Wavelength: Based on the UV spectra of related nitrobenzoic and iodobenzoic acids, a detection wavelength of 254 nm is selected.[4][9] This wavelength provides high sensitivity for aromatic compounds containing nitro groups.
-
Sample Preparation: The compound is dissolved in a solvent mixture that is compatible with the initial mobile phase conditions to ensure good peak shape. A mixture of acetonitrile and water is a suitable choice.
Experimental Workflow Diagram
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Application Notes and Protocols for the Functionalization of 3-Iodo-5-nitrobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-Iodo-5-nitrobenzoic Acid
3-Iodo-5-nitrobenzoic acid is a highly versatile aromatic building block pivotal in medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a nitro group, and an iodine atom. This trifunctional nature allows for a programmed, sequential modification, enabling the construction of complex molecular architectures. The electron-withdrawing properties of the nitro and carboxyl groups render the C-I bond highly susceptible to oxidative addition, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.[2][3] Concurrently, the nitro group can be readily reduced to an amine, and the carboxylic acid can be converted into a variety of derivatives such as esters and amides.[3] This guide provides detailed protocols and technical insights for the key functionalization reactions of this valuable synthetic intermediate.
Core Functionalization Pathways
The strategic functionalization of 3-iodo-5-nitrobenzoic acid can be visualized as a series of independent or sequential transformations. The choice of reaction depends on the desired final structure and the compatibility of the functional groups.
Caption: Key functionalization pathways for 3-iodo-5-nitrobenzoic acid.
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Position
The carbon-iodine bond is the most common site for initial functionalization due to its high reactivity in palladium-catalyzed cross-coupling reactions. It is advisable to first perform the C-I coupling, as the conditions for nitro reduction or carboxyl derivatization can sometimes interfere with the palladium catalyst. Often, the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) prior to coupling to enhance solubility in organic solvents and prevent potential catalyst inhibition.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent.[4][5] The reaction is known for its high functional group tolerance and generally mild conditions.
Mechanism Insight: The catalytic cycle involves three primary steps: (1) Oxidative addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid (as a boronate complex) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
Detailed Protocol (Representative): Note: This protocol is adapted from standard procedures for electron-deficient aryl iodides. Optimization may be required.
-
Preparation: To an oven-dried Schlenk flask, add 3-iodo-5-nitrobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%). For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like XPhos (4-6 mol%) can be more effective.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | (none) | XPhos or SPhos |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Dioxane/H₂O |
| Temperature | 80-110 °C | 80-100 °C |
| Typical Yields | Moderate to High | High |
Troubleshooting:
-
Low Conversion: Increase temperature, try a more active ligand (e.g., Buchwald ligands), or switch to a stronger base like K₃PO₄. Ensure rigorous degassing to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting the aryl iodide with a terminal alkyne.[7] The reaction is typically co-catalyzed by palladium and copper(I) salts.
Mechanism Insight: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the arylalkyne. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and the base.[7]
Detailed Protocol (Representative): Note: This protocol is based on conditions for similar iodoaniline substrates and may require optimization.[8]
-
Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-iodo-5-nitrobenzoic acid (1.0 equiv.) in a suitable solvent like anhydrous THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-3 mol%), and the copper co-catalyst, CuI (4-5 mol%). Add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition (Pd/Cu Co-catalyzed) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (TEA) or DIPEA |
| Solvent | THF, DMF, or neat TEA |
| Temperature | 25-60 °C |
| Typical Yields | High |
Troubleshooting:
-
Glaser Homocoupling of Alkyne: This is a common side reaction, especially at higher temperatures. It can be minimized by using lower temperatures, adding the alkyne slowly, and ensuring an oxygen-free environment. Copper-free Sonogashira conditions can also be explored.[9]
-
Reaction Stalls: Ensure the amine base is pure and dry. Catalyst deactivation can be an issue; using a fresh catalyst may be necessary.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[10][11] The choice of ligand is critical for achieving high yields and broad substrate scope.
Mechanism Insight: The Pd(0)/Pd(II) catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base forms a palladium-amido complex, which undergoes reductive elimination to furnish the desired arylamine product and regenerate the Pd(0) catalyst.[6][11]
Detailed Protocol (Representative): Note: This protocol is a general starting point based on modern Buchwald-Hartwig conditions and requires optimization for specific amines.[8][12]
-
Preparation: In a glovebox, charge an oven-dried Schlenk tube with 3-iodo-5-nitrobenzoic acid (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Add the desired amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, partition the reaction mixture between ethyl acetate and water. If the product is a basic amine, the aqueous layer can be basified before extraction. If the carboxylic acid is present, acidification followed by extraction is necessary.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or G4 Precatalysts |
| Ligand | XPhos, RuPhos | BrettPhos, cataCXium A |
| Base | NaOt-Bu or LHMDS | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene or Dioxane | Toluene or t-BuOH |
| Temperature | 80-110 °C | 100-120 °C |
Troubleshooting:
-
Incompatible Functional Groups: Strong bases like NaOt-Bu can be incompatible with certain functional groups (e.g., esters). In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ should be used, although this may require higher temperatures or longer reaction times.[13]
-
Poor Reactivity: The choice of ligand is paramount. Screen a panel of modern biarylphosphine ligands to find the optimal one for your specific amine substrate.
Selective Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a crucial transformation, opening up a new avenue for functionalization, such as amide bond formation or the synthesis of heterocyclic structures. The key challenge is to achieve this reduction without affecting the C-I bond (hydrogenolysis) or the carboxylic acid.
Method Insight: While catalytic hydrogenation (H₂/Pd-C) is a common method for nitro reduction, it carries a high risk of deiodination. A more chemoselective and reliable method for substrates containing halogens is the use of tin(II) chloride (SnCl₂·2H₂O) in an alcoholic solvent.[14] This method is mild and highly selective for the nitro group in the presence of halogens, esters, and nitriles.[14] Other methods using metals like iron or zinc in acidic media (e.g., Fe/NH₄Cl) are also effective.[3]
Caption: Workflow for the selective reduction of the nitro group.
Detailed Protocol (SnCl₂·2H₂O Method):
-
Preparation: Dissolve 3-iodo-5-nitrobenzoic acid (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) to the solution.
-
Reaction: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and pour it into ice.
-
Neutralization: Carefully add a 5% aqueous sodium bicarbonate solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 3-amino-5-iodobenzoic acid, which can be further purified if necessary.[14]
Derivatization of the Carboxylic Acid Group
The carboxylic acid can be easily converted into esters or amides. This is often done to improve solubility, protect the acid functionality during subsequent reactions, or to introduce a new point of diversity.
Fischer Esterification
Fischer esterification is a classic and cost-effective method for converting a carboxylic acid to an ester using an excess of alcohol in the presence of a strong acid catalyst.
Detailed Protocol (Methyl Ester Synthesis): Note: This protocol is adapted from the esterification of 3-nitrobenzoic acid and should be directly applicable.[15]
-
Preparation: In a round-bottom flask, suspend 3-iodo-5-nitrobenzoic acid (1.0 equiv.) in anhydrous methanol (which acts as both reagent and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. The ester product will often precipitate as a solid.
-
Isolation: Isolate the solid product by suction filtration and wash thoroughly with cold water to remove the acid catalyst and any unreacted starting material.
-
Purification: The crude product, methyl 3-iodo-5-nitrobenzoate, can be recrystallized from methanol to high purity.[15]
Amide Formation
Amide bond formation typically requires activation of the carboxylic acid, commonly by converting it to an acid chloride, followed by reaction with a primary or secondary amine.
Detailed Protocol (Two-Step Amidation):
Step A: Acid Chloride Formation
-
Preparation: In a flask equipped with a reflux condenser and a gas trap, add 3-iodo-5-nitrobenzoic acid (1.0 equiv.) and an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture under reflux until the evolution of gas (SO₂ and HCl) ceases (typically 1-3 hours).
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-iodo-5-nitrobenzoyl chloride is often used directly in the next step without further purification.
Step B: Amidation
-
Preparation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent like dichloromethane (DCM) or THF and cool the solution in an ice bath.
-
Amine Addition: Add the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Safety and Handling
-
3-Iodo-5-nitrobenzoic acid: Handle with standard personal protective equipment (gloves, safety glasses, lab coat). It is an irritant.
-
Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere (glovebox or Schlenk line). They are toxic and should be handled with care.
-
Thionyl Chloride: Highly corrosive and toxic. Work in a well-ventilated fume hood and use appropriate protective gear. Reacts violently with water.
-
Strong Bases (NaOt-Bu, LHMDS): Highly reactive and corrosive. Handle under an inert atmosphere.
-
Solvents: Use anhydrous and degassed solvents for cross-coupling reactions to ensure catalyst longevity and reaction efficiency.
References
-
Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Available at: [Link]
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Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available at: [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Available at: [Link]
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The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. Available at: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Available at: [Link]
-
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3. Available at: [Link]
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Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Methyl 3-carboxy-5-nitrobenzoate. PMC. Available at: [Link]
-
Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Available at: [Link]
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Fischer Esterification of 3-nitrobenzoic acid 2017. Truman ChemLab. Available at: [Link]
-
m-NITROBENZAZIDE. Organic Syntheses Procedure. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
- Esterification of nitrobenzoic acids. US Patent US3948972A.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-5-nitrobenzoic Acid as a Versatile Precursor in Heterocyclic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-iodo-5-nitrobenzoic acid in the synthesis of complex heterocyclic compounds. Moving beyond a simple recitation of procedures, this guide elucidates the chemical rationale behind its utility, focusing on the synergistic roles of its three key functional groups: the carboxylic acid, the iodo moiety, and the nitro group. We present detailed, field-tested protocols for the synthesis of advanced heterocyclic cores, such as phenanthridinones and complex biaryls, through powerful synthetic transformations including palladium-catalyzed intramolecular C-H activation, Suzuki-Miyaura coupling, and copper-catalyzed Ullmann-type reactions.
The Strategic Value of a Trifunctional Building Block
3-Iodo-5-nitrobenzoic acid is more than a simple aromatic acid; it is a highly versatile scaffold engineered with three distinct functional handles, each offering a specific and powerful route for molecular elaboration. The strategic positioning of these groups on the phenyl ring allows for a controlled, stepwise approach to building complex molecular architectures.
-
The Iodo Group (C-I): The carbon-iodine bond is a cornerstone of modern cross-coupling chemistry. Its relative weakness facilitates the crucial oxidative addition step in catalytic cycles, particularly with palladium catalysts. This makes the iodo group an exceptional handle for forming new carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig, Ullmann) bonds.[1]
-
The Nitro Group (NO₂): This powerful electron-withdrawing group plays a dual role. Firstly, it electronically activates the C-I bond, making it more susceptible to oxidative addition in cross-coupling reactions.[1] Secondly, and critically for heterocyclic synthesis, the nitro group is a masked amine. It can be readily and selectively reduced to a primary amine (-NH₂), which then serves as a key nucleophile for subsequent cyclization reactions.[2]
-
The Carboxylic Acid Group (COOH): This moiety provides a classical site for derivatization. It can be readily converted into esters, acid chlorides, and, most importantly for many heterocyclic syntheses, amides. This amide formation is often the initial step in constructing precursors for intramolecular cyclization.
The interplay of these three groups allows for a synthetic strategy where the iodo and carboxyl groups are used to build a complex acyclic precursor, followed by the reduction of the nitro group to trigger a final, ring-closing event.
Synthesis of Phenanthridinones via Intramolecular C-H Arylation
A powerful application of 3-iodo-5-nitrobenzoic acid is in the synthesis of the phenanthridinone core, a privileged scaffold in medicinal chemistry. The strategy involves an initial amide bond formation followed by a palladium-catalyzed intramolecular C-H activation/arylation to construct the tricyclic system.
Caption: Workflow for Phenanthridinone Synthesis.
Protocol 1: Synthesis of N-Aryl-3-iodo-5-nitrobenzamide (Intermediate)
This protocol details the conversion of the carboxylic acid to an amide, the necessary first step before intramolecular cyclization.
-
Activation of Carboxylic Acid: To a solution of 3-iodo-5-nitrobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M), add oxalyl chloride (1.5 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-iodo-5-nitrobenzoyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add a solution of the desired arylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) dropwise to the cooled acid chloride solution.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-aryl-3-iodo-5-nitrobenzamide can be purified by recrystallization or silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Intramolecular Synthesis of Nitrophenanthridinone
This protocol achieves the key ring-closing C-C bond formation.[3]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the N-aryl-3-iodo-5-nitrobenzamide (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 eq.), a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.10-0.20 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add a high-boiling point polar aprotic solvent, such as DMF or dimethylacetamide (DMA), via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100-140 °C. The optimal temperature may vary depending on the substrate. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the target phenanthridinone.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 120 | 65-85 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 70-90 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 75-92 |
| Table 1: Representative conditions for intramolecular C-H arylation to form phenanthridinones. |
Synthesis of Biaryl Heterocycles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for C-C bond formation involving aryl halides. 3-Iodo-5-nitrobenzoic acid is an excellent substrate for these couplings, allowing for the direct linkage of the benzoic acid core to a wide array of heterocyclic systems.[4][5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. [PDF] Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Iodo-5-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Iodo-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the critical parameters that govern success. The synthesis, while straightforward in principle, involves a temperature-sensitive diazonium salt intermediate where precise control is paramount for achieving high yield and purity.[1][2] This document provides in-depth, experience-based answers to common challenges encountered in the laboratory.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems that can arise during the synthesis of 3-Iodo-5-nitrobenzoic acid from its common precursor, 3-amino-5-nitrobenzoic acid.
Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most frequent issue and typically points to problems in the initial diazotization step. The aryl diazonium salt is a highly reactive and unstable intermediate.[3][4] Its successful formation and immediate use are critical.
A: The problem can be traced to one of three areas:
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt may not be going to completion.
-
Causality: The nitro and carboxylic acid groups on the aromatic ring are electron-withdrawing, which decreases the basicity of the amino group. This can make the initial reaction with the nitrosonium ion (NO⁺) less efficient than with more electron-rich anilines.[5]
-
Solution: Ensure your 3-amino-5-nitrobenzoic acid is fully dissolved or finely suspended in the mineral acid (e.g., HCl or H₂SO₄) before cooling. This ensures maximum availability of the amine for reaction. A common check for completion is to test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black). This indicates that the amine has been consumed.
-
-
Decomposition of the Diazonium Salt: This is the most common culprit. Aryl diazonium salts are notoriously unstable at elevated temperatures.[4]
-
Causality: Above 5 °C, the diazonium group (-N₂⁺) can readily decompose by reacting with water to form a phenol (3-hydroxy-5-nitrobenzoic acid) and liberating nitrogen gas.[6][7] This side reaction is a major pathway for yield loss.
-
Solution: Strict temperature control is non-negotiable.
-
Maintain the reaction temperature between 0-5 °C throughout the dropwise addition of the sodium nitrite (NaNO₂) solution.[8] Use an ice-salt bath for effective cooling.
-
Add the NaNO₂ solution very slowly. A rapid addition can cause localized heating, leading to decomposition even if the thermometer reading for the bulk solution appears correct.
-
Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step. These salts should not be stored.[4]
-
-
-
Sub-optimal Iodination Step: Issues can also occur during the displacement of the diazonium group.
-
Causality: The addition of the iodide source (typically an aqueous solution of potassium iodide, KI) must be controlled. If the diazonium salt solution is added too quickly to the KI solution, or vice versa, localized reactions can lead to unwanted byproducts.
-
Solution: Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring. After the addition is complete, the reaction often requires gentle warming to drive the substitution to completion, signaled by the cessation of nitrogen gas evolution.[5]
-
Q2: The reaction mixture turned dark brown or black after adding potassium iodide. Is this normal?
A: Yes, this is a common observation and is usually not a cause for alarm.
-
Causality: This dark color is primarily due to the formation of free iodine (I₂). This can happen if the iodide ion (I⁻) is oxidized.
-
Solution: The free iodine can be removed during the workup phase. After the reaction is complete, add a solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), dropwise until the dark color disappears and a tan or off-white precipitate of the desired product remains.[5]
Q3: How can I confirm the initial diazotization reaction is complete before proceeding?
A: There are two simple in-process checks you can perform.
-
Starch-Iodide Test: After the addition of sodium nitrite is complete, wait about 15-20 minutes and then touch a glass rod dipped in the reaction mixture to a piece of potassium iodide-starch paper. An instantaneous dark blue/black color indicates the presence of excess nitrous acid, which implies that the primary amine has been fully consumed.[9]
-
Clear Solution Test: Take a drop of the reaction mixture and add it to a test tube with a few milliliters of cold water. If the diazotization is complete, it should form a clear yellow solution.[5] An oily or cloudy appearance may suggest that unreacted amine is still present.
Q4: I'm struggling with the final purification. What is the recommended method for obtaining pure 3-Iodo-5-nitrobenzoic acid?
A: The crude product isolated after filtration is often contaminated with inorganic salts and small amounts of side products. Recrystallization is the most effective purification method.
-
Causality: The desired product and potential impurities (like the corresponding phenol) have different solubilities in various solvent systems.
-
Solution:
-
Solvent Selection: A common and effective method is recrystallization from a large volume of hot water or slightly acidified water (e.g., 1% aqueous HCl).[10] The acid helps to suppress the ionization of the carboxylic acid group, reducing its solubility in the cold solvent and improving recovery. Aqueous ethanol can also be an effective solvent system.
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration and wash them with a small amount of cold water.[9] Dry the product thoroughly. The purity can be confirmed by melting point analysis and techniques like TLC or NMR.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A: The synthesis is a two-stage process involving diazotization followed by a Sandmeyer-type iodination.
-
Diazotization: First, the mineral acid reacts with sodium nitrite to form nitrous acid (HNO₂), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[11] The amino group of 3-amino-5-nitrobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the aryl diazonium salt.[12]
-
Iodination: This step follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] The iodide ion (from KI) transfers an electron to the diazonium salt. This causes the loss of the exceptionally stable nitrogen gas (N₂) molecule and generates an aryl radical. This radical then abstracts an iodine atom from another iodide ion or an intermediate species to form the final product, 3-Iodo-5-nitrobenzoic acid.[7] Unlike Sandmeyer reactions for chlorination or bromination, this iodination step does not typically require a copper(I) catalyst.[13]
Q2: What are the most critical safety precautions for this procedure?
A: Safety is paramount, especially given the reagents and intermediates involved.
-
Diazonium Salt Hazard: Aryl diazonium salts are explosive when isolated in a dry state.[8][14] NEVER attempt to isolate the solid diazonium salt. Always keep it in a cold, aqueous solution and use it immediately after preparation.
-
Sodium Nitrite: NaNO₂ is a strong oxidizing agent and is toxic if ingested. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: Concentrated sulfuric or hydrochloric acid are highly corrosive. Handle them in a fume hood with proper PPE.
-
Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood to prevent pressure buildup.[8]
Q3: What are the key quantitative parameters I need to control?
A: For reproducibility and high yield, careful control over stoichiometry and conditions is essential. The table below summarizes the key parameters.
| Parameter | Recommended Value | Rationale & Key Insights |
| Reactants | ||
| 3-amino-5-nitrobenzoic acid | 1.0 eq | The limiting reagent. |
| Concentrated HCl or H₂SO₄ | 3-4 eq | Ensures the amine is fully protonated and provides the acidic medium for diazotization.[8] |
| Sodium Nitrite (NaNO₂) | 1.1-1.2 eq | A slight excess ensures complete conversion of the amine.[8] |
| Potassium Iodide (KI) | 1.2-1.5 eq | An excess drives the iodination reaction to completion. |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | CRITICAL. Prevents decomposition of the unstable diazonium salt.[4] |
| Iodination Temperature | Room temp. to 50 °C | The reaction is often started cold and then warmed gently to ensure complete N₂ evolution.[5] |
| Reaction Time | 2-4 hours | Monitor by TLC or cessation of gas evolution for completion. |
| Outcome | ||
| Expected Yield | 70-85% | Highly dependent on strict adherence to the optimized protocol. |
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
-
Preparation of Amine Salt: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-nitrobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.5 eq) and water.
-
Diazotization: Cool the flask in an ice-salt bath to 0 °C with vigorous stirring. In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature never rises above 5 °C.[15]
-
Confirmation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Confirm the reaction's completion using the starch-iodide paper test. The resulting cold solution of the diazonium salt should be used immediately.
-
Iodination: In a separate, larger beaker, dissolve potassium iodide (1.3 eq) in water. Slowly add the cold diazonium salt solution to the stirred KI solution. A dark precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the mixture on a water bath to approximately 50-60 °C for about one hour, or until the evolution of nitrogen gas ceases.[5]
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Add a 10% solution of sodium bisulfite dropwise with stirring until the dark color of free iodine is discharged, leaving a pale yellow or tan solid. Filter the crude product using a Büchner funnel, wash the solid thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Transfer the crude solid to a beaker and recrystallize from hot, slightly acidified water (1% HCl) to yield pure 3-Iodo-5-nitrobenzoic acid as pale yellow crystals. Dry the product in a vacuum oven.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: High-level workflow for 3-Iodo-5-nitrobenzoic acid synthesis.
Simplified Reaction Mechanism
Caption: Key intermediates in the diazotization-iodination reaction.
References
-
Organic Syntheses Procedure, 1,2,3-triiodo-5-nitrobenzene. Available from: [Link]
-
eGyanKosh, DIAZONIUM SALTS (2020-03-29). Available from: [Link]
-
eGyanKosh, DIAZONIUM SALTS. Available from: [Link]
- Google Patents, WO1983003254A1 - Stabilization of diazonium salt solutions.
-
White Rose Research Online, Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available from: [Link]
-
BYJU'S, Diazonium Salts Preparation. Available from: [Link]
-
Scirp.org, Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]
-
PMC - NIH, Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Wikipedia, Sandmeyer reaction. Available from: [Link]
-
Organic Syntheses Procedure, m-IODOBENZOIC ACID. Available from: [Link]
-
Organic Chemistry Portal, Diazotisation. Available from: [Link]
-
Organic Chemistry Portal, Sandmeyer Reaction. Available from: [Link]
-
Organic Syntheses Procedure, m-NITROBENZOIC ACID. Available from: [Link]
-
Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
BYJU'S, Diazotization Reaction Mechanism. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Iodo-5-nitrobenzoic Acid
Welcome to the technical support guide for 3-Iodo-5-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate.[1] The unique arrangement of the carboxyl, iodo, and nitro functional groups makes it a valuable building block for complex molecules, but also presents specific challenges in its purification.[2] This guide provides in-depth, field-proven insights into overcoming these challenges, structured in a practical question-and-answer format with detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of 3-Iodo-5-nitrobenzoic acid.
Q1: What are the typical impurities I should expect in my crude 3-Iodo-5-nitrobenzoic acid?
A1: The impurity profile is highly dependent on the synthetic route. The most common methods are the iodination of 3-nitrobenzoic acid or the nitration of 3-iodobenzoic acid.[3][4] Consequently, the primary impurities include:
-
Unreacted Starting Materials: Residual 3-nitrobenzoic acid or 3-iodobenzoic acid.
-
Positional Isomers: The formation of other isomers, such as 3-iodo-2-nitrobenzoic acid or 3-iodo-4-nitrobenzoic acid, can occur, though the directing effects of the substituents generally favor the desired product.[5] These isomers often have very similar physical properties, making them difficult to separate.
-
Reagent-Derived Impurities: Inorganic salts from iodination reactions (e.g., potassium iodide) or residual mineral acids (sulfuric acid, nitric acid) from nitration steps.[6][7]
-
Colored Byproducts: The presence of nitrated phenolic impurities or degradation byproducts can impart a dark yellow or brown color to the crude solid.[5]
Q2: My crude product is dark brown. How can I decolorize it?
A2: A dark color typically indicates high-molecular-weight, conjugated impurities. The most effective method for removal is recrystallization with the addition of activated charcoal.[8] The charcoal adsorbs the colored impurities, which are then removed during a hot gravity filtration step. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of the desired product.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which 3-Iodo-5-nitrobenzoic acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9][10] Given the molecule's polarity, good starting points for solvent screening include:
-
Alcohols: Ethanol or methanol.
-
Aqueous Mixtures: An ethanol/water or acetic acid/water system can be highly effective. The principle is to dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "bad" solvent (e.g., water) until the solution becomes cloudy (the cloud point), then re-heat to clarify before cooling.
-
Organic Acids: Glacial acetic acid.
A simple screening test can be performed by dissolving a small amount of the crude product in a few potential solvents in test tubes and observing its solubility profile when hot and after cooling.
Q4: I've tried recrystallization multiple times, but my product's melting point is still broad and purity isn't improving. What is the next step?
A4: If recrystallization fails to improve purity, it is highly likely that the main contaminants are positional isomers.[11] These molecules have very similar solubility profiles, making separation by crystallization ineffective. In this scenario, column chromatography is the required purification technique.[11][12] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a standard starting point.
Q5: What analytical methods are best for assessing the purity of 3-Iodo-5-nitrobenzoic acid?
A5: A combination of techniques should be used for a comprehensive purity assessment:
-
Melting Point Analysis: Pure 3-Iodo-5-nitrobenzoic acid has a sharp melting point in the range of 164-170 °C.[1][13] A broad or depressed melting range is a clear indicator of impurities.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to visualize the number of components in your sample.[14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a cornerstone technique for the quantitative purity assessment of aromatic carboxylic acids, capable of separating and quantifying the target compound and potential impurities with high resolution.[2][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.
Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific problems that may arise during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. Too much solvent was used during dissolution.[9]2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. | 1. Use the minimum amount of hot solvent required for complete dissolution.2. After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal precipitation.3. Use a pre-heated funnel and flask for hot filtration to prevent cooling and crystallization.[9] |
| Product "Oils Out" Instead of Forming Crystals | 1. The solution is too supersaturated, preventing ordered crystal lattice formation.2. The melting point of the impurities and product mixture is lower than the boiling point of the solvent.3. Insoluble impurities are acting as a nucleation inhibitor. | 1. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[16]3. Switch to a lower-boiling point solvent or solvent mixture. |
| Product Purity Does Not Improve with Chromatography | 1. The chosen mobile phase (eluent) has the wrong polarity.2. The column was overloaded with the crude sample.3. The column was packed improperly, leading to channeling. | 1. Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.2. Use an appropriate ratio of sample to silica gel (typically 1:50 to 1:100 by weight).3. Ensure the silica gel bed is uniform and free of air bubbles. |
Visualized Workflows and Logic
To aid in experimental design, the following diagrams outline the decision-making process for purification and a standard recrystallization workflow.
Caption: Standard experimental workflow for recrystallization.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is effective for removing less polar and more polar impurities from crude 3-Iodo-5-nitrobenzoic acid.
-
Dissolution: Place 5.0 g of the crude 3-Iodo-5-nitrobenzoic acid into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 50 mL of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal (approx. 0.1 g). Return the flask to the hot plate and bring it to a gentle boil for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean 250 mL Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper. Add a small amount of hot ethanol to the original flask to rinse and pour this through the filter as well.
-
Crystallization: Remove the flask containing the clear filtrate from the heat. Slowly add deionized water dropwise with stirring until the solution becomes faintly and persistently cloudy. Add a few drops of ethanol until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [16]7. Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual solvent and soluble impurities. [16]8. Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved. Assess purity via melting point and HPLC analysis.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate 3-Iodo-5-nitrobenzoic acid from closely related isomers.
-
Mobile Phase Selection: Using TLC plates (silica gel), test various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes with a few drops of acetic acid (e.g., 30:70 Ethyl Acetate:Hexanes + 0.5% Acetic Acid). The acetic acid helps to prevent "tailing" of the carboxylic acid on the silica. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version, e.g., 10% Ethyl Acetate in Hexanes). Carefully pack a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the resulting dry powder on top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary. Collect fractions in test tubes.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid should be of high purity. Confirm its identity and purity using NMR, melting point, and HPLC.
References
- Benchchem. (n.d.). 3-Iodo-2-methyl-5-nitrobenzoic acid.
-
PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Retrieved from [Link]
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Centers for Disease Control and Prevention. (n.d.). Supporting Information.
- Benchchem. (2025).
- University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid.
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]
- Florida A&M University. (2016). Lab Report Recrystallization.
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Luliński, P., Sosnowski, M., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(12), 902-909. [Link]
-
Yakura, T., Yoshimoto, Y., Ishida, T., & Nambu, H. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
- Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104.
-
NileRed. (2015, October 3). Benzoic Acid, Recrystallization, and Solubility vs pH [Video]. YouTube. [Link]
- Benchchem. (2025). Side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid.
-
SIELC Technologies. (2018). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN103833481A - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
-
Butler, A. R., & Sanderson, A. P. (1971). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic, 2264-2267. [Link]
-
Arotsky, J., Butler, R., & Darby, A. C. (1970). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic, 1480-1483. [Link]
- Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent | MDPI [mdpi.com]
- 4. Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. famu.edu [famu.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. quora.com [quora.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. 3-Iodo-5-nitrobenzoic acid 97 6313-17-3 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Nitrobenzoic acid | SIELC Technologies [sielc.com]
- 16. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-5-nitrobenzoic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process scientists encountering challenges with 3-iodo-5-nitrobenzoic acid, a substrate known for its unique electronic and functional group demands. Here, we move beyond generic protocols to provide in-depth, mechanistically-driven troubleshooting strategies to help you achieve high-yield, clean conversions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges associated with this specific transformation.
Q1: My reaction with 3-iodo-5-nitrobenzoic acid is showing low to no conversion. What are the most likely causes?
A1: Failure with this substrate typically stems from three core issues:
-
Catalyst Inactivation: The palladium(0) active species is highly sensitive to oxygen, which can lead to the formation of palladium black and loss of catalytic activity.[1][2] Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3]
-
Base-Substrate Incompatibility: 3-Iodo-5-nitrobenzoic acid possesses an acidic proton (pKa ≈ 3.5-4.0). A strong base can be consumed by an acid-base neutralization reaction rather than participating in the catalytic cycle. This is a common oversight.
-
Poor Ligand Choice: The aryl iodide is electron-deficient due to the nitro and carboxylic acid groups. This facilitates the initial oxidative addition step but can make subsequent steps more challenging.[4] A ligand that is too electron-poor may not promote the catalytic cycle effectively.
Q2: How do the electron-withdrawing nitro and carboxylic acid groups affect the reaction?
A2: These groups have a profound, dual effect. The strong electron-withdrawing nature of the nitro group makes the C-I bond more susceptible to oxidative addition by the Pd(0) catalyst, which is generally favorable and often considered the rate-determining step.[5][6] However, the acidity of the carboxylic acid complicates the role of the base, a critical component for activating the boronic acid in the transmetalation step.[7][8]
Q3: What is the optimal type of base for this substrate?
A3: The choice of base is critical. You must balance the need to activate the boronic acid for transmetalation without simply neutralizing your acidic starting material.
-
Mild Inorganic Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices.[9] They are strong enough to form the reactive boronate species but mild enough to minimize side reactions.[10] Using 3.0 or more equivalents is recommended to account for the acidic proton on the benzoic acid and still have sufficient excess to drive the catalytic cycle.
-
Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous conditions, as they activate the boronic acid without introducing a strongly basic aqueous phase that could promote side reactions.[7]
Q4: Which palladium catalyst and ligand system is best suited for 3-iodo-5-nitrobenzoic acid?
A4: For this electron-deficient aryl iodide, a catalyst system with bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium center and enhance the rates of both oxidative addition and reductive elimination.[6][9]
-
Recommended Systems: Catalyst systems based on ligands like SPhos, XPhos, or RuPhos (Buchwald-type ligands) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are state-of-the-art for challenging couplings.[9][11]
-
All-in-One Precatalysts: Using a pre-formed palladacycle, such as an XPhos Pd G3 or G4 precatalyst, can improve reproducibility and activity by ensuring efficient generation of the active Pd(0) species.[2][12]
In-Depth Troubleshooting Guides
Problem 1: Incomplete Conversion of 3-Iodo-5-nitrobenzoic Acid
You observe a significant amount of starting material remaining after the expected reaction time, even with a promising catalyst system.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Causality and Solutions:
-
Insufficient Base: The primary suspect is the neutralization of the base by the benzoic acid. The base's main role is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[8][10] If the base is consumed by the substrate, this crucial activation cannot occur.
-
Solution: Increase the equivalents of your base (e.g., K₃PO₄) to 3.0-4.0 equivalents. This provides enough base to both deprotonate the carboxylic acid and facilitate the catalytic cycle.
-
-
Catalyst Death: Palladium black precipitation is a visual indicator of catalyst decomposition, often caused by trace oxygen.[1]
-
Solution: Ensure your solvents are thoroughly degassed. For small-scale reactions, bubbling argon through the solvent for 20-30 minutes is often sufficient.[4] For larger or more sensitive reactions, perform at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially in the presence of water and base at elevated temperatures.[2] This side reaction consumes your coupling partner.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. If protodeboronation is severe, consider switching to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.
-
Problem 2: Significant Formation of Side Products
Your reaction proceeds, but you isolate significant quantities of homocoupled boronic acid (Ar-Ar) or dehalogenated starting material (Ar-H).
Common Side Reactions and Mitigation
| Side Product | Probable Cause | Mitigation Strategy |
| Boronic Acid Homocoupling | Presence of oxygen, which facilitates an oxidative coupling pathway.[2] | Improve degassing and inert atmosphere techniques rigorously. Use high-purity palladium catalysts; some impurities can promote this pathway. |
| Protodeiodination (Ar-I → Ar-H) | Can occur via a competitive pathway where a hydride source (e.g., from solvent or base impurities) enters the catalytic cycle.[1] | Use high-purity, anhydrous solvents. Ensure the base is not a significant source of hydrides. Using a bulky ligand can sometimes sterically disfavor this pathway. |
| Nitro Group Reduction | Less common under Suzuki conditions but possible with certain phosphine ligands that can act as reducing agents at high temperatures. | If observed, screen different ligands or attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This is rarely the primary issue. |
Experimental Protocols
General Protocol for Optimizing the Suzuki Coupling
This procedure provides a robust starting point for coupling 3-iodo-5-nitrobenzoic acid with a generic arylboronic acid.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-5-nitrobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[11]
-
-
Catalyst Addition:
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[3]
-
-
Solvent Addition:
-
Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate to recover the carboxylic acid product. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][13][14]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
-
ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]
-
NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]
-
ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Available from: [Link]
-
ElectronicsAndBooks. Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling... Available from: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... Available from: [Link]
-
ResearchGate. Optimization of the model Suzuki coupling reaction between iodobenzene... Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
stability issues of 3-Iodo-5-nitrobenzoic acid in solution
Welcome to the technical support guide for 3-Iodo-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and success of your experiments.
Introduction
3-Iodo-5-nitrobenzoic acid (CAS No: 6313-17-3) is a valuable synthetic intermediate in medicinal chemistry and pharmaceutical development, often used in the synthesis of anti-inflammatory and antimicrobial agents.[1] Its molecular structure, featuring an aromatic ring substituted with a carboxylic acid, a nitro group, and an iodine atom, provides a unique reactivity profile. However, these same functional groups can be susceptible to degradation under certain experimental conditions, making a thorough understanding of its stability paramount for reproducible and reliable results.
This guide provides in-depth answers to frequently asked questions, a troubleshooting manual for common issues, and validated protocols for preparing and assessing the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 3-Iodo-5-nitrobenzoic acid in solution?
A1: The stability of 3-Iodo-5-nitrobenzoic acid is influenced by a combination of chemical and environmental factors. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the relatively labile carbon-iodine bond, makes the molecule susceptible to degradation.[2] Key factors include:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. The carboxylic acid group itself has a pKa that determines its ionization state.[3]
-
Solvent Choice: The polarity, proticity (ability to donate protons), and chemical reactivity of the solvent can significantly impact stability.
-
Light Exposure: Nitroaromatic compounds are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including decarboxylation and decomposition.[6][7]
-
Presence of Oxidizing/Reducing Agents: The nitro group can be reduced, and the overall molecule can be susceptible to oxidation, leading to impurities.
Caption: Key factors influencing solution stability.
Q2: What are the visible signs of degradation in my solution?
A2: Degradation can manifest in several ways. The most common indicators are:
-
Color Change: A freshly prepared solution should be colorless to pale yellow. The development of a more intense yellow, brown, or reddish hue often indicates the formation of degradation products, particularly chromophoric nitro-containing species.
-
Precipitation: The formation of an unexpected solid suggests that the parent compound is degrading into less soluble products or that its concentration has changed due to solvent evaporation.
-
Changes in Analytical Profile: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main compound peak is a definitive sign of degradation.[8]
Q3: Which solvents are recommended for preparing stock solutions?
A3: The choice of solvent is critical. Aprotic polar solvents are generally preferred for initial stock solutions due to their good solvating power and lower reactivity compared to protic solvents.
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. They are polar aprotic solvents that readily dissolve the compound.
-
Use with Caution: Alcohols like methanol and ethanol can dissolve the compound, but as protic solvents, they may participate in esterification of the carboxylic acid over long-term storage, especially under acidic conditions.[9] Acetonitrile is another suitable option.
-
Avoid: Aqueous solutions, especially unbuffered ones, can be problematic. The compound has low water solubility, and the potential for hydrolysis increases.[10][11] If aqueous buffers are required for an experiment, it is best to prepare a high-concentration stock in DMSO and perform the final dilution into the aqueous buffer immediately before use.
Q4: How should I store solutions of 3-Iodo-5-nitrobenzoic acid?
A4: Proper storage is essential to maintain the integrity of your solutions.[12]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term use (a few days), storage at 2-8°C is acceptable.[1]
-
Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[13] This minimizes the risk of photodegradation.[14]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the stock solution into smaller volumes and purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown upon standing. | Photodegradation: The nitroaromatic structure is susceptible to degradation upon exposure to UV or ambient light.[4] | 1. Prepare and store the solution in amber glass vials. 2. Minimize exposure to ambient light during experimental procedures. 3. Prepare fresh solutions before use if the problem persists. |
| The peak area of the compound decreases in HPLC analysis over a short time. | Chemical Instability/Adsorption: The compound may be reacting with components in your solvent or buffer, or it may be adsorbing to the container surface. | 1. Check pH: Ensure your solution is buffered appropriately if using aqueous media. The stability of benzoic acids can be pH-dependent. 2. Use Inert Vials: Switch to polypropylene or silanized glass vials to minimize adsorption. 3. Prepare Fresh: Dilute the concentrated stock into your final working solution immediately before analysis. |
| Unexpected peaks appear in the chromatogram. | Degradation or Contamination: New peaks are a clear sign of degradation product formation or contamination from the solvent or container. | 1. Run a Solvent Blank: Inject the solvent/buffer used to prepare your solution to rule out contamination. 2. Perform Forced Degradation: Intentionally stress the sample (e.g., with acid, base, heat, light) to see if the impurity peaks match known degradation products. This helps in developing a stability-indicating analytical method.[14] 3. Confirm Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks, which can provide clues to the degradation pathway. |
| Compound precipitates out of solution. | Low Solubility or Solvent Evaporation: The concentration may have exceeded the solubility limit in the chosen solvent, or the solvent may have evaporated, increasing the concentration. | 1. Verify Solubility: Check the solubility of the compound in your solvent system (see Protocol 2). You may need to use a different solvent or a lower concentration. 2. Seal Vials Properly: Use vials with high-quality septa or caps to prevent solvent evaporation, especially for volatile solvents and long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO, which is suitable for long-term storage.
Materials:
-
3-Iodo-5-nitrobenzoic acid (solid, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Volumetric flasks (Class A)
-
Pipettes and sterile tips
Procedure:
-
Tare: Place an amber vial on the analytical balance and tare its weight.
-
Weigh: Carefully weigh out the desired amount of 3-Iodo-5-nitrobenzoic acid (M.W. = 293.02 g/mol ). For 1 mL of a 10 mM solution, you will need 2.93 mg.[15]
-
Solvent Addition: Add a portion of the total required volume of anhydrous DMSO to the vial (e.g., add 800 µL for a final volume of 1 mL).
-
Dissolution: Cap the vial and vortex or sonicate gently until the solid is completely dissolved. A brief, low-heat sonication can aid dissolution, but avoid excessive heating.
-
Final Volume: Quantitatively transfer the solution to a 1 mL volumetric flask if high precision is required, or ensure the final volume is reached in the vial. Rinse the original vial with a small amount of DMSO and add it to the flask to ensure all compound is transferred. Bring to the final volume with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge with argon or nitrogen, cap tightly, and store at -20°C or -80°C, protected from light.
Protocol 2: HPLC-Based Solution Stability Assessment
This protocol provides a framework for conducting a time-course experiment to evaluate the stability of 3-Iodo-5-nitrobenzoic acid in a specific solvent or buffer.[16][17]
Workflow Diagram:
Caption: Workflow for a solution stability study.
Procedure:
-
Preparation (T=0):
-
Prepare a fresh stock solution of 3-Iodo-5-nitrobenzoic acid in DMSO as described in Protocol 1.
-
Dilute this stock to your final desired concentration (e.g., 100 µM) in the test solvent/buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Immediately after preparation, take an aliquot, label it "T=0," and store it at -80°C until analysis. This will be your baseline reference.
-
-
Incubation:
-
Place the remainder of the test solution under the desired storage conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.
-
Immediately freeze the aliquot at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Once all time points are collected, thaw all samples (including T=0) simultaneously.
-
Analyze all samples by reverse-phase HPLC. A typical method would be:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detector set to a wavelength where the compound has a strong absorbance (e.g., ~270 nm).
-
Injection Volume: 10-20 µL.
-
-
-
Data Interpretation:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
A compound is often considered stable if >90% remains after the test period.
-
Data Summary
Table 1: Physicochemical Properties of 3-Iodo-5-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 6313-17-3 | [1][15] |
| Molecular Formula | C₇H₄INO₄ | [13][15] |
| Molecular Weight | 293.02 g/mol | [15][18] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 164-170 °C | [1][18] |
| Storage Conditions | 0-8 °C, Protect from light | [1][13] |
Table 2: Qualitative Solubility of 3-Iodo-5-nitrobenzoic acid
| Solvent | Solubility | Rationale / Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| DMF | Soluble | Good alternative to DMSO. |
| Methanol / Ethanol | Soluble | Protic solvent; potential for esterification over time.[10] |
| Acetonitrile | Moderately Soluble | Aprotic solvent suitable for analytical dilutions. |
| Water | Low Solubility | Solubility is limited and pH-dependent.[10][11] |
| Toluene | Low Solubility | Non-polar solvent, generally not suitable.[10] |
References
- YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]
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PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]
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ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Retrieved from [Link]
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PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]
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Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
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Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS CAS No: 121-92-6 MSDS. Retrieved from [Link]
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Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
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SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]
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Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
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PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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RD Laboratories. (n.d.). Photostability. Retrieved from [Link]
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CDC. (n.d.). NMAM METHOD 2005. Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]
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PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
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ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid. Retrieved from [Link]
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Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]
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Technical Support Center: 3-Iodo-5-nitrobenzoic Acid Reactions
Welcome to the technical support guide for 3-Iodo-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sometimes challenging building block. Here, we synthesize fundamental chemical principles with field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common preliminary questions about handling and using 3-Iodo-5-nitrobenzoic acid.
Q1: What are the basic physical and chemical properties I should be aware of?
3-Iodo-5-nitrobenzoic acid is a pale yellow or gold crystalline solid.[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄INO₄ | [1][3] |
| Molecular Weight | 293.02 g/mol | [1][3] |
| Melting Point | 164-170 °C | [1] |
| pKa | 3.13 ± 0.10 (Predicted) | [2] |
| Appearance | Pale yellow to gold solid | [1][2] |
Its pKa indicates it is a significantly stronger acid than benzoic acid (pKa ≈ 4.2), a direct consequence of the electron-withdrawing effects of the nitro and iodo groups.[4]
Q2: How soluble is 3-Iodo-5-nitrobenzoic acid in common lab solvents?
Solubility is a critical parameter for reaction setup. While specific quantitative data for 3-Iodo-5-nitrobenzoic acid is not broadly published, we can infer its behavior from its analogue, 3-nitrobenzoic acid. Generally, it is poorly soluble in water and non-polar solvents like toluene but shows good solubility in polar aprotic and protic solvents.[5][6]
-
High Solubility: Methanol, Ethanol, THF, DMF, Acetonitrile
-
Moderate Solubility: Ethyl Acetate, Dichloromethane (DCM)
-
Low Solubility: Toluene, Hexanes, Water
Q3: Are there any specific storage or handling precautions?
Yes. While stable under normal laboratory conditions, it is good practice to:
-
Store at 0-8 °C, protected from light, to prevent potential long-term degradation.[1][7]
-
Handle with standard personal protective equipment (PPE), as it is classified as a skin and serious eye irritant.[3]
-
Avoid inhalation of dust.
Q4: What are the primary chemical reactivities I should consider?
The molecule has three key functional groups, each with distinct reactivity:
-
Carboxylic Acid: Readily undergoes esterification and amidation reactions.[8][9][10]
-
Aryl Iodide: An excellent coupling partner in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira. The electron-withdrawing nitro group activates the C-I bond towards oxidative addition.[11]
-
Nitro Group: Can be reduced to an aniline, providing a route to further functionalization. It also strongly deactivates the aromatic ring towards electrophilic substitution.[4]
Section 2: Troubleshooting Common Reactions
This section delves into specific problems you may encounter during key synthetic transformations and provides a logical framework for resolving them.
Issue 1: Low Yield or Stalled Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most common reactions performed with this substrate. Despite the activated C-I bond, various factors can lead to poor performance.
Causality Analysis: A failed Suzuki reaction is typically a result of one or more of the following: inactive catalyst, failed transmetalation, or degradation of the boronic acid partner. The electron-deficient nature of the 3-iodo-5-nitrobenzoyl ring generally makes oxidative addition favorable, so the problem often lies elsewhere in the catalytic cycle.[11]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Key Considerations & Solutions:
-
Catalyst & Ligand: While standard Pd(PPh₃)₄ can work, challenging couplings benefit from bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs).[12] These ligands accelerate both oxidative addition and reductive elimination.
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[13] If weaker bases like Na₂CO₃ fail, switch to stronger bases like K₃PO₄ or Cs₂CO₃.[14] A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[11]
-
Protodeboronation: A major side reaction is the cleavage of the boronic acid's C-B bond by a proton source, which is exacerbated by excess water or strong bases. If you observe significant formation of nitrobenzene (from the boronic acid partner), consider using anhydrous conditions with a fluoride source (e.g., CsF) or switching to a more stable boronate ester (e.g., pinacol or MIDA esters).[15]
-
Dehalogenation: The replacement of iodine with hydrogen on your starting material is another potential side reaction. This can be caused by high temperatures or certain ligand/base combinations. If this is a major byproduct, try lowering the reaction temperature or screening different phosphine ligands.
Issue 2: Incomplete Esterification or Amide Coupling
Reactions at the carboxylic acid are fundamental but can be sluggish, especially with sterically hindered alcohols or electronically deficient amines.
Causality Analysis: The reactivity of the carboxylic acid depends on the electrophilicity of its carbonyl carbon. While the nitro group is electron-withdrawing, direct activation is often required for efficient coupling.[10] Incomplete reactions are usually due to poor activation, insufficient nucleophilicity of the coupling partner, or unfavorable reaction equilibrium (for esterification).
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low conversion in Fischer Esterification | Reaction equilibrium not driven to completion. | Use a large excess of the alcohol as the solvent. Remove water as it forms using a Dean-Stark apparatus, especially with toluene as a co-solvent.[9][16] |
| No reaction with hindered alcohols | Steric hindrance preventing nucleophilic attack. | Convert the carboxylic acid to a more reactive acyl chloride using SOCl₂ or (COCl)₂. Then, add the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. |
| Failed Amide Coupling | Poor activation of the carboxylic acid. | Use standard peptide coupling reagents. EDC/HOBt is a reliable and cost-effective choice.[8] For more challenging couplings (e.g., with anilines), stronger activating agents like HATU or COMU may be required. |
| Side reaction with coupling reagents | Formation of N-acylurea byproduct with carbodiimides (e.g., EDC). | Ensure an additive like HOBt or HOAt is used. These reagents trap the reactive O-acylisourea intermediate to form an active ester, preventing rearrangement and improving yields.[8] |
Issue 3: Unwanted Reduction of the Nitro Group
During some transformations, particularly those using reductive conditions or certain palladium catalysts, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.
Causality Analysis: The nitro group is susceptible to reduction under various conditions, including catalytic hydrogenation (e.g., H₂/Pd-C) and dissolving metal reductions.[17] Some palladium(0) species, especially in the presence of phosphine ligands and a proton source, can also facilitate this reduction.
Mitigation Strategies:
-
Avoid Reductive Conditions: If the nitro group must be preserved, avoid reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation.
-
Careful Catalyst Selection: In cross-coupling reactions, if nitro reduction is observed, screen different palladium sources and ligands. Sometimes, a change from a phosphine ligand to an NHC ligand can alter the catalyst's reactivity profile.
-
Reaction Monitoring: Carefully monitor reactions by TLC or LC-MS. The reduced amine product will have a significantly different polarity and can be easily identified.[18]
Issue 4: Purification and Isolation Difficulties
The high polarity imparted by both the carboxylic acid and nitro groups can make purification challenging.
Causality Analysis: The compound and its derivatives can have high crystallinity and low solubility in common chromatography solvents, leading to streaking on TLC plates and difficult separation.
Purification Tactics:
-
Acid/Base Extraction: For products where the carboxylic acid is retained, use acid-base chemistry. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a weak base (e.g., saturated NaHCO₃ solution) to extract the acidic product into the aqueous layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is collected by filtration.
-
Chromatography:
-
If the product is an ester or amide, standard silica gel chromatography is often effective.
-
If the carboxylic acid is present, streaking can be minimized by adding a small amount of acetic acid (0.5-1%) to the eluent system.
-
For highly polar products, reverse-phase chromatography (C18) may be a better option.
-
-
Recrystallization: Due to its crystalline nature, recrystallization is an excellent purification method. A common solvent system is an ethanol/water or methanol/water mixture, where the compound is dissolved in the hot alcohol and water is added dropwise until turbidity is observed, followed by slow cooling.[5]
Section 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for common, high-yield transformations.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is optimized for a standard coupling to form 5-nitro-[1,1'-biphenyl]-3-carboxylic acid.
-
Reagent Setup: To a dry Schlenk flask, add 3-Iodo-5-nitrobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl iodide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS by taking small aliquots.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. The aqueous layer contains the product.
-
Purification: Wash the aqueous layer with ethyl acetate twice more to remove non-polar impurities. Acidify the aqueous layer with 1M HCl until the product precipitates (typically pH ~2). Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 2: EDC-Mediated Amide Coupling with Benzylamine
This protocol describes the synthesis of N-benzyl-3-iodo-5-nitrobenzamide.
Caption: Workflow for EDC/HOBt Mediated Amide Synthesis.
-
Reagent Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-Iodo-5-nitrobenzoic acid (1.0 equiv.) in anhydrous DCM (~0.1 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.[8]
-
Amine Addition: Add benzylamine (1.1 equiv.) to the solution, followed by hydroxybenzotriazole (HOBt, 1.2 equiv.).[8]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) to the stirred solution, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv.).
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
References
-
3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580 - PubChem. National Center for Biotechnology Information. [Link]
- Process for the purification of mononitro aromatic compounds - Google Patents.
- Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]
-
Nitro Compounds - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]
-
Aromatic Nitro Compounds - MST.edu. Missouri S&T. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]
- Esterification of nitrobenzoic acids - US3948972A - Google Patents.
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Royal Society of Chemistry. [Link]
-
Aryl Halides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. MDPI. [Link]
-
The solubility of 3-nitrobenzoic acid in seven solvents. - ResearchGate. ResearchGate. [Link]
-
Amide Bond Formation and Peptide Coupling - ResearchGate. ResearchGate. [Link]
- Esterification of hydroxybenzoic acids - Google Patents.
-
Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. - ResearchGate. ResearchGate. [Link]
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Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... - Homework.Study.com. Study.com. [Link]
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NITROBENZOIC ACID - Ataman Kimya. Ataman Kimya. [Link]
-
Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed. National Library of Medicine. [Link]
-
How to Make Amides: Mechanism - YouTube. YouTube. [Link]
-
Amide Formation from Carboxylic Acids - YouTube. YouTube. [Link]
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Technical Support Center: Solubility Enhancement for 3-Iodo-5-nitrobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for experimental use. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties and expected solubility of 3-Iodo-5-nitrobenzoic acid?
Answer: 3-Iodo-5-nitrobenzoic acid is a crystalline solid with the chemical formula C₇H₄INO₄.[1][2] Key properties include:
The pKa value is critical for understanding its solubility. As a carboxylic acid, it is a weak acid.[4][5] Its solubility in neutral water is expected to be low because the non-ionized form is predominant and the bulky, hydrophobic iodonitrophenyl group limits interaction with water molecules.[6][7] Solubility is generally higher in less-polar organic solvents.[6]
Below is a qualitative summary of its expected solubility in common laboratory solvents. Note: This is a general guideline; empirical testing is required to determine quantitative solubility for your specific application.
| Solvent | Expected Solubility | Rationale / Comments |
| Water (pH < 3) | Very Low | The compound is in its neutral, protonated form (R-COOH), which is poorly soluble. |
| Water (pH > 5) | High | The compound is deprotonated to its highly polar carboxylate salt (R-COO⁻), which is much more soluble in water.[4][6] |
| Ethanol, Methanol | Good | These polar protic solvents can hydrogen bond with the carboxylic acid group. |
| DMSO, DMF | High | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. |
| Acetone | Moderate | A polar aprotic solvent that can be effective. |
| Hexanes, Toluene | Very Low | These are nonpolar solvents and are poor choices for dissolving a polar carboxylic acid. |
Q2: I'm struggling to dissolve 3-Iodo-5-nitrobenzoic acid in an aqueous buffer for my biological assay. What is the first and most effective method I should try?
Answer: The most direct and effective method to increase the aqueous solubility of a carboxylic acid like 3-Iodo-5-nitrobenzoic acid is pH adjustment .[8][9]
The underlying principle is the acid-base equilibrium of the carboxyl group. Below its pKa (~3.13), the compound exists primarily in its neutral, less soluble acid form (R-COOH). By raising the pH of the solution to be at least 1.5 to 2 units above the pKa, you convert the acid into its corresponding carboxylate salt (R-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water.[4][6]
For most biological assays conducted around neutral pH (e.g., pH 7.4), the compound should readily dissolve once converted to its salt form. See the troubleshooting guide below for a step-by-step protocol.
Troubleshooting Guides
Guide 1: Step-by-Step Protocol for Increasing Aqueous Solubility via pH Adjustment
This protocol describes the standard method for dissolving 3-Iodo-5-nitrobenzoic acid in aqueous solutions by converting it to its water-soluble salt.
Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to the un-ionized (insoluble) forms of an acid in solution.[10][11][12] By adding a base, we shift the equilibrium towards the ionized form, dramatically increasing solubility.
Visual Workflow: pH-Dependent Ionization
Caption: Equilibrium of 3-Iodo-5-nitrobenzoic acid between its insoluble acid and soluble salt forms.
Experimental Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of 3-Iodo-5-nitrobenzoic acid powder.
-
Initial Suspension: Add approximately 80% of your final desired volume of purified water or buffer (ensure the buffer itself does not precipitate at high or low pH). The compound will likely not dissolve and will form a suspension.
-
Add Base Dropwise: While stirring vigorously, add a low-molarity solution of a strong base (e.g., 0.1 M or 1 M NaOH) drop by drop.
-
Expertise Note: Using a dilute base allows for precise control of the pH, preventing overshooting your target.
-
-
Monitor Dissolution: Continue adding the base and stirring. As the pH increases and surpasses the pKa of ~3.13, the solid material will begin to dissolve.
-
Confirm Complete Dissolution: The solution should become clear once all the material has been converted to its salt form and dissolved. Visually confirm that no solid particles remain.
-
Final pH and Volume Adjustment: Once the solid is fully dissolved, carefully adjust the pH to your final target using either the base or a dilute acid (e.g., 0.1 M HCl). Bring the solution to its final volume with your solvent.
-
Trustworthiness Check: Before use, re-check the pH of your final stock solution. Also, observe the solution for any signs of precipitation, which could indicate that the pH has drifted downwards or that the solubility limit of the salt has been exceeded.
-
Guide 2: Troubleshooting with Co-solvents and Organic Stocks
In some cases, pH modification may not be suitable for a specific experiment (e.g., if the assay is highly pH-sensitive). In these situations, using a co-solvent system or preparing a concentrated stock in an organic solvent is the preferred method.
Causality: Co-solvents work by reducing the overall polarity of the solvent system (e.g., water), making it more favorable for a less polar solute to dissolve.[13] This is often described as reducing the interfacial tension between the solute and the solvent.
Visual Workflow: Solubility Testing Strategy
Caption: Decision workflow for selecting a solubilization strategy.
Co-solvent Protocol:
-
Select a Solvent: Choose a water-miscible organic solvent in which the compound is highly soluble. DMSO is an excellent first choice due to its strong solubilizing power. Ethanol or polyethylene glycol 400 (PEG 400) are also common options.[13]
-
Prepare Concentrated Stock: Dissolve a high concentration of 3-Iodo-5-nitrobenzoic acid in your chosen organic solvent (e.g., 10-50 mg/mL in 100% DMSO). Gentle warming or vortexing can assist dissolution.
-
Dilute into Aqueous Medium: For your experiment, perform a serial dilution of the concentrated organic stock into your final aqueous buffer or media.
-
Expertise Note: It is critical to add the organic stock to the aqueous medium while vortexing, not the other way around. This rapid mixing helps prevent the compound from precipitating out of solution as it hits the aqueous environment.
-
-
Trustworthiness Check: Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental results (typically <0.5% or <0.1% for many cell-based assays). Always run a vehicle control (your final assay medium containing the same final concentration of the organic solvent) to account for any solvent effects. If you observe cloudiness or precipitation upon dilution, the solubility limit in the mixed-solvent system has been exceeded. You will need to either lower the final concentration or increase the percentage of the co-solvent.
References
-
Kauffman, J. & Yalkowsky, S. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
ResearchGate. (n.d.). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from ResearchGate. [Link]
-
Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from Open Education Alberta. [Link]
-
International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility. Retrieved from IJSDR. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from Slideshare. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Retrieved from Cheméo. [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from Quora. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Britannica. (2025). Carboxylic acid - Properties, Structure, Reactions. Retrieved from Britannica. [Link]
-
ADMET & DMPK. (n.d.). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from ADMET & DMPK. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved from Wikipedia. [Link]
-
JLI BLOG. (2026). How to Understand Carboxylic Acid Properties and Uses? Retrieved from JLI BLOG. [Link]
-
JoVE. (2023). Video: Physical Properties of Carboxylic Acid Derivatives. Retrieved from JoVE. [Link]
-
SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from SDSU Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from OSTI.GOV. [Link]
-
Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from Annual Reviews. [Link]
-
JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from JoVE. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved from PubChem. [Link]
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- 3. 3-IODO-5-NITROBENZOIC ACID CAS#: 6313-17-3 [m.chemicalbook.com]
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- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. 2026 How to Understand Carboxylic Acid Properties and Uses? [pengfachemical.com]
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preventing byproduct formation in 3-Iodo-5-nitrobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Iodo-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and preventing the formation of critical byproducts. As a key building block in medicinal chemistry, particularly for developing anti-inflammatory and antimicrobial agents, achieving high purity of this compound is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to optimize your reaction outcomes.
Core Synthesis Pathway: Electrophilic Iodination
The most common and direct route to 3-Iodo-5-nitrobenzoic acid is the electrophilic aromatic substitution (EAS) of 3-nitrobenzoic acid. In this reaction, an electrophilic iodine species, typically generated in situ, attacks the aromatic ring. The nitro (-NO₂) and carboxylic acid (-COOH) groups are meta-directing and strongly deactivating, which makes the reaction challenging and dictates the position of the incoming iodo group to the C5 position.
Mechanism Overview
The reaction proceeds via a standard EAS mechanism. An oxidizing agent is required to generate the potent electrophile, I⁺ (or a carrier species like protonated NO₂I), from molecular iodine (I₂).[2][3] This electrophile is then attacked by the electron-rich pi system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex.[3] A base in the reaction mixture then deprotonates the sigma complex to restore aromaticity and yield the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with a di-iodinated species. How can I prevent this?
Probable Cause: The formation of 3,5-diiodo-nitrobenzoic acid is a common issue arising from over-iodination. This occurs when the reaction conditions are too harsh or when an excess of the iodinating agent is used. The electron-withdrawing effects of the nitro and carboxyl groups are not always sufficient to completely prevent a second substitution, especially if a highly reactive electrophile is generated.
Recommended Actions:
-
Stoichiometric Control of Iodine: Carefully control the stoichiometry of your iodine source. Using more than 1.0 equivalent of iodine significantly increases the risk of di-iodination.
-
Control of Oxidizing Agent: The amount and type of oxidizing agent (e.g., nitric acid, iodic acid) directly influence the concentration of the I⁺ electrophile.[2][4] Use the minimum effective amount of the oxidant.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed to overcome the barrier for the second iodination.
-
Gradual Addition: Add the iodinating agent or the oxidizing agent slowly and portion-wise to the reaction mixture. This maintains a low, steady-state concentration of the electrophile, favoring mono-iodination.
Q2: The reaction is sluggish or stalls, resulting in a low yield and recovery of starting material. What's wrong?
Probable Cause: 3-Nitrobenzoic acid is a highly deactivated aromatic ring. Insufficiently powerful electrophile generation or suboptimal reaction conditions can lead to incomplete conversion.
Recommended Actions:
-
Choice of Iodinating System: The classic iodine/nitric acid system is effective, but other systems using reagents like m-iodosylbenzoic acid or hypervalent iodine species may offer better results under milder conditions for deactivated arenes.[5]
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is often necessary. It assists in generating the potent iodinating electrophile.[4] Ensure your sulfuric acid is concentrated and not hydrated.
-
Reaction Time & Temperature: While high temperatures can cause byproducts, a temperature that is too low can stall the reaction. Monitor the reaction progress by TLC or HPLC and adjust the temperature or extend the reaction time as needed. A gentle warming to 40-60°C may be required after the initial addition phase.
Q3: I'm observing the formation of phenolic byproducts (hydroxy-nitrobenzoic acid). What is the cause?
Probable Cause: This issue is most common when using a Sandmeyer-type reaction starting from 3-amino-5-nitrobenzoic acid. If the intermediate diazonium salt is exposed to high temperatures or is not promptly reacted with the iodide source, it can decompose and react with water to form a phenol.[6]
Recommended Actions:
-
Strict Temperature Control: During the diazotization step (reaction of the amine with sodium nitrite), the temperature must be rigorously maintained between 0-5°C to ensure the stability of the diazonium salt.[6][7]
-
Prompt Iodide Addition: Once the diazonium salt is formed, add the potassium iodide solution without unnecessary delay.[7]
-
Destroy Excess Nitrous Acid: Before adding the iodide, it is good practice to quench any excess nitrous acid with urea or sulfamic acid.[8] This prevents side reactions.
Q4: The crude product is dark-colored and difficult to purify. How can I improve its quality?
Probable Cause: Dark colors often indicate the presence of free iodine (I₂) or other polymeric, tarry side products. Free iodine can be formed if the oxidizing agent is in excess or if iodide (I⁻) is oxidized.
Recommended Actions:
-
Quenching: During the workup, wash the reaction mixture or the crude product with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[8] This will reduce any residual I₂ to colorless I⁻.
-
Recrystallization: Recrystallization is a powerful technique for purification. Suitable solvents include aqueous ethanol, acetic acid, or toluene. The choice of solvent will depend on the specific impurities present.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon before filtering and recrystallizing can remove colored impurities.
Key Experimental Protocols & Workflows
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow from starting materials to the purified final product, including critical quality control checkpoints.
Caption: Synthesis and Purification Workflow Diagram.
Protocol 1: Electrophilic Iodination of 3-Nitrobenzoic Acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reagents: To the flask, add 3-nitrobenzoic acid (1.0 eq.) and concentrated sulfuric acid (3-4 volumes). Stir until all solid has dissolved.
-
Iodination: Prepare a solution of iodine (I₂) (1.0 eq.) and nitric acid (1.1 eq.) in a small amount of sulfuric acid. Add this solution dropwise to the reaction flask via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for another hour. Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Completion: If the reaction is incomplete, remove the ice bath and allow the mixture to warm to room temperature or gently heat to 40°C until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Quench: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark color of excess iodine disappears.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize from a suitable solvent like aqueous ethanol.
Protocol 2: Quality Control by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the final product and quantifying byproducts.[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% Formic or Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Formic or Phosphoric Acid
-
-
Detection: UV detector at a wavelength of 254 nm.[10]
-
Sample Prep: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[10]
| Parameter | Condition | Purpose |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[10] |
| Injection Volume | 10 µL | Standard injection volume.[10] |
| Gradient | 10% B to 90% B over 15 min | To elute compounds with a wide range of polarities, from the starting material to potential byproducts. |
| Run Time | 20 minutes | Ensures all components are eluted from the column. |
Frequently Asked Questions (FAQs)
Q: Can I use a different starting material, like 3-amino-5-nitrobenzoic acid? A: Yes, this is a common alternative route via a Sandmeyer reaction. You would first perform a diazotization of the amino group using sodium nitrite and a strong acid (like HCl or H₂SO₄) at 0-5°C, followed by the addition of a solution of potassium iodide (KI).[6][7] The primary risk with this method is the formation of phenolic impurities if the diazonium intermediate decomposes.[6]
Q: What is the expected regioselectivity of this reaction? Why don't I get 2-iodo or 4-iodo isomers? A: The carboxylic acid and nitro groups are both strong deactivating, meta-directing groups. This means they direct incoming electrophiles to the positions meta to themselves. In 3-nitrobenzoic acid, the C5 position is meta to both groups, making it the most electronically favorable site for electrophilic attack. The C2, C4, and C6 positions are strongly deactivated, making substitution at these sites highly unfavorable.
Q: What is the mechanistic role of the oxidizing agent (e.g., nitric acid)? A: Molecular iodine (I₂) itself is not electrophilic enough to react with a deactivated ring like 3-nitrobenzoic acid. The oxidizing agent is crucial for converting I₂ into a highly reactive electrophilic species, often represented as I⁺. For instance, nitric acid can react with iodine to form intermediates that readily deliver I⁺ to the aromatic ring.[2][3]
Byproduct Formation Mechanism
The diagram below illustrates the competition between the desired mono-iodination and the formation of the di-iodinated byproduct.
Caption: Competing Reaction Pathways.
References
- EvitaChem. Buy 3-Iodo-4-methyl-2-nitrobenzoic acid (EVT-8922028).
- Chem-Impex. 3-Iodo-5-nitrobenzoic acid.
- Benchchem. 4-Iodo-3-nitrobenzoic acid | 35674-27-2.
- National Center for Biotechnology Information. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Sigma-Aldrich. 2-Iodo-3-nitrobenzoic acid 95 5398-69-6.
- RSC Publishing. Mechanism of aromatic iodination by iodine and nitric acid.
- YouTube. EAS: Iodination.
- Sigma-Aldrich. 3-Iodo-5-nitrobenzoic acid.
- ChemicalBook. 4-Iodo-3-nitrobenzoic acid synthesis.
- ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media.
- ChemScene. 3-Iodo-5-nitrobenzoic acid.
- Agency for Toxic Substances and Disease Registry. analytical methods.
- Organic Syntheses. 1,2,3-triiodo-5-nitrobenzene.
- Sigma-Aldrich. 3-Iodo-5-nitrobenzoic acid.
- Beilstein Journals. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations.
- ResearchGate. (10) Patent No..
- Organic Syntheses. iodobenzene.
- BLD Pharm. 6313-17-3|3-Iodo-5-nitrobenzoic acid.
- PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.
- ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- Benchchem. A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations [beilstein-journals.org]
- 6. Buy 3-Iodo-4-methyl-2-nitrobenzoic acid (EVT-8922028) [evitachem.com]
- 7. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Iodo-5-nitrobenzoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for the catalyst selection and troubleshooting of cross-coupling reactions involving 3-iodo-5-nitrobenzoic acid. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of coupling this challenging substrate.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the cross-coupling of 3-iodo-5-nitrobenzoic acid, providing concise answers and foundational knowledge for your experimental design.
Q1: What are the main challenges in the cross-coupling of 3-iodo-5-nitrobenzoic acid?
The primary challenges arise from the substrate's unique combination of functional groups:
-
Electron-Deficient Aryl System: The presence of a strong electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring. While this generally makes the C-I bond more susceptible to oxidative addition, a crucial step in many catalytic cycles, it can also affect the stability of the catalyst and the propensity for side reactions.[1][2]
-
Acidic Carboxylic Acid Group: The carboxylic acid moiety can be deprotonated by the bases typically used in cross-coupling reactions. This can lead to solubility issues with the resulting carboxylate salt, potentially hindering the reaction's progress.[3] Furthermore, the carboxylate can coordinate to the metal center of the catalyst, which may alter its reactivity or lead to deactivation.
-
Potential for Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation, leading to the formation of undesired byproducts.[4][5]
Q2: Which type of palladium catalyst is a good starting point for the Suzuki-Miyaura coupling of this substrate?
For the Suzuki-Miyaura coupling of 3-iodo-5-nitrobenzoic acid, a good starting point would be a palladium(II) precatalyst in combination with a bulky, electron-rich phosphine ligand. Common choices include:
-
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used as they are stable and readily available. Precatalysts like Pd(dppf)Cl₂ are also excellent choices.
-
Ligands: Buchwald-type ligands such as XPhos, SPhos, or dtbpf are generally effective for coupling electron-deficient aryl halides.[6] These ligands promote both oxidative addition and reductive elimination, helping to ensure an efficient catalytic cycle.
Q3: How does the presence of the carboxylic acid group affect my choice of base?
The carboxylic acid group will be deprotonated by the base, so you will need to use at least one extra equivalent of base to account for this. The choice of base is critical to manage the solubility of the starting material and to facilitate the transmetalation step.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred over organic bases for Suzuki couplings.[7][8]
-
For substrates with acidic protons, using a milder base like sodium bicarbonate (NaHCO₃) or carefully controlling the amount of a stronger base can sometimes be beneficial to avoid solubility issues.[6]
Q4: Should I protect the carboxylic acid group before attempting the cross-coupling reaction?
Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common strategy to circumvent the issues associated with the free acid.[3] This approach can improve solubility in organic solvents and prevent potential interference of the carboxylate with the catalyst. However, it adds extra steps to your synthetic route (protection and deprotection). It is often worth attempting the coupling with the free acid first, and if you encounter significant problems, then consider a protection strategy.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of 3-iodo-5-nitrobenzoic acid.
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
-
Catalyst Inactivity:
-
Diagnosis: The reaction mixture may not change color as expected, or analysis (TLC, LC-MS) shows only starting materials.
-
Solution:
-
Ligand Selection: If using a simple phosphine like PPh₃, switch to a more electron-rich and bulky ligand like XPhos or SPhos to facilitate oxidative addition.[6]
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) active catalyst.
-
-
Poor Solubility of the Substrate:
-
Diagnosis: The starting material may not fully dissolve in the reaction solvent, even at elevated temperatures. This is particularly likely if a strong base deprotonates the carboxylic acid to form an insoluble salt.
-
Solution:
-
Solvent System Modification: Experiment with different solvent mixtures. For Suzuki couplings, a combination of an organic solvent (e.g., dioxane, toluene, or DMF) with water is common. Adjusting the ratio of the organic solvent to water can improve solubility.
-
Base Selection: Try a different base. For instance, if you are using K₂CO₃, switching to Cs₂CO₃, which is more soluble in some organic solvents, might help.
-
Protection Strategy: As a last resort, protect the carboxylic acid as an ester to improve its solubility in organic solvents.[3]
-
-
-
Suboptimal Reaction Temperature:
-
Diagnosis: The reaction is sluggish at the initial temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions like decarboxylation.
-
Issue 2: Formation of Significant Side Products
Common Side Products and Mitigation Strategies
-
De-iodination (Protodeiodination):
-
Identification: The major byproduct is 3-nitrobenzoic acid.
-
Cause: This occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.
-
Solutions:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried, as water can be a proton source.
-
Optimize the Base: Strong bases in protic solvents can promote this side reaction. Consider using a weaker base or anhydrous conditions with a base like K₃PO₄.
-
Increase Coupling Partner Concentration: Using a slight excess (1.2-1.5 equivalents) of the coupling partner can favor the desired cross-coupling pathway.
-
-
-
Homocoupling of the Coupling Partner:
-
Identification: For example, in a Suzuki coupling with phenylboronic acid, biphenyl is observed as a major byproduct.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Solutions:
-
Rigorous Degassing: Ensure your reaction setup is free of oxygen.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize homocoupling.
-
Bulky Ligands: Using bulky phosphine ligands can disfavor the formation of the homocoupled product.[6]
-
-
-
Decarboxylation:
-
Identification: Formation of 1-iodo-3-nitrobenzene or its coupled products.
-
Cause: This is more likely to occur at high reaction temperatures, especially with certain catalyst systems that can promote this pathway.[4][9]
-
Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Catalyst Choice: Avoid catalyst systems known to promote decarboxylation, such as those involving copper or silver salts, unless a decarboxylative coupling is the intended reaction.
-
-
Catalyst and Condition Selection Tables
The following tables provide a starting point for catalyst and condition selection for various cross-coupling reactions with 3-iodo-5-nitrobenzoic acid, based on established principles for similar substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Air-stable, reliable Pd(II) precatalysts. |
| Ligand | XPhos, SPhos, dtbpf | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.) | Strong inorganic bases effective for transmetalation.[7] Extra equivalents are needed for the acidic proton. |
| Solvent | Dioxane/H₂O, Toluene/H₂O (e.g., 4:1) | Biphasic systems often facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | A common temperature range for Suzuki couplings. |
Table 2: Recommended Starting Conditions for Heck Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective catalyst for Heck reactions.[10] |
| Ligand | P(o-tol)₃, PPh₃ | Phosphine ligands are typically required to stabilize the palladium catalyst. |
| Base | Et₃N, K₂CO₃ (2-3 equiv.) | An organic or inorganic base is needed to neutralize the HX formed during the reaction.[10] |
| Solvent | DMF, NMP, Dioxane | Polar aprotic solvents are generally effective for the Heck reaction. |
| Temperature | 100-140 °C | Heck reactions often require higher temperatures than Suzuki couplings. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira couplings.[11][12] |
| Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction.[11] |
| Base | Et₃N, Piperidine, Diisopropylamine | An amine base is required, which also often serves as the solvent or co-solvent.[12] |
| Solvent | THF, DMF, or neat amine | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be performed under relatively mild conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-5-nitrobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ and SPhos, 2-5 mol%). Then, add the degassed solvent (e.g., dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Mechanisms
Decision-Making Workflow for Catalyst Selection
Caption: Catalyst selection workflow for 3-iodo-5-nitrobenzoic acid.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Scaling Up 3-Iodo-5-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Iodo-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical reaction. We will delve into the critical aspects of the synthesis, from reaction mechanisms to practical troubleshooting, ensuring you have the expertise to confidently move from bench-scale to larger production.
Introduction
3-Iodo-5-nitrobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis, often serving as a precursor for anti-inflammatory and antimicrobial agents.[1] Its synthesis, typically achieved through the diazotization of 3-amino-5-nitrobenzoic acid followed by a Sandmeyer-type iodination, presents unique challenges, especially when scaling up. This guide provides a comprehensive resource to address common issues and optimize your synthetic protocol for efficiency and safety.
Core Synthesis Pathway: A Mechanistic Overview
The synthesis of 3-Iodo-5-nitrobenzoic acid involves a two-step process:
-
Diazotization: The primary aromatic amine, 3-amino-5-nitrobenzoic acid, is converted to a diazonium salt using nitrous acid. Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, like hydrochloric acid.[2][3][4]
-
Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, to yield the final product, 3-Iodo-5-nitrobenzoic acid.[5][6] This step is a variation of the Sandmeyer reaction.[7][8]
Visualizing the Workflow
Caption: A simplified workflow for the synthesis of 3-Iodo-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when undertaking this synthesis.
Q1: Why is the reaction temperature for diazotization so critical?
A1: The diazonium salt intermediate is thermally unstable.[9][10] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent its decomposition.[10][11] At higher temperatures, the diazonium salt can decompose to form unwanted phenolic byproducts and evolve nitrogen gas, significantly reducing the yield of the desired product.[3][10]
Q2: What is the purpose of using a strong acid in the diazotization step?
A2: A strong mineral acid, such as hydrochloric or sulfuric acid, serves two primary functions.[10] First, it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO+), in situ.[2][10][12] Second, it protonates the starting amine, preventing it from coupling with the newly formed diazonium salt, which is a common side reaction.[10]
Q3: Can I use an alternative to sodium nitrite?
A3: While sodium nitrite is the most common reagent, other diazotizing agents like alkyl nitrites can be used, particularly in organic solvents.[13] However, for aqueous systems, sodium nitrite remains the standard choice due to its availability and effectiveness.
Q4: Is a copper catalyst necessary for the iodination step?
A4: While many Sandmeyer reactions require a copper(I) salt catalyst, the reaction with iodide is an exception and does not typically require a catalyst.[5][6][7][8] The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.
Troubleshooting Guide
Encountering issues during scale-up is common. This section provides a systematic approach to troubleshooting potential problems.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Decomposition of the diazonium salt. 2. Incomplete diazotization. 3. Side reactions. | 1. Strictly maintain the reaction temperature between 0-5 °C. Use an ice-salt bath for better temperature control.[10] 2. Ensure slow, dropwise addition of the sodium nitrite solution.[10] 3. Verify the purity of the starting 3-amino-5-nitrobenzoic acid. |
| Reaction Mixture Turns Dark Brown or Black | 1. Diazonium salt decomposition due to elevated temperature. 2. Insufficient acidity leading to azo coupling. | 1. Immediately check and lower the reaction temperature. 2. Ensure an adequate excess of strong acid is present to fully protonate the starting amine.[10] |
| Vigorous Gas Evolution (Foaming) | 1. Decomposition of the diazonium salt, releasing nitrogen gas. 2. Addition of sodium nitrite is too rapid. | 1. Immediately lower the reaction temperature. 2. Reduce the rate of addition of the sodium nitrite solution.[10] |
| Precipitate Forms During Diazotization | 1. The amine salt is not fully soluble in the acidic medium. 2. The diazonium salt is precipitating. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. 2. This can be normal if the diazonium salt has low solubility. Proceed to the next step, ensuring the mixture is well-stirred.[10] |
| Incomplete Reaction After Iodination | 1. Insufficient potassium iodide. 2. Diazonium salt decomposed before iodide addition. | 1. Use a molar excess of potassium iodide. 2. Ensure the diazonium salt solution is used immediately after its preparation.[3][12] |
Visualizing the Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of 3-Iodo-5-nitrobenzoic acid. Modifications may be necessary depending on the scale of the reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 3-Amino-5-nitrobenzoic acid | 182.12 | 10.0 g | 1.0 |
| Concentrated HCl (37%) | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.15 g | 1.1 |
| Potassium Iodide (KI) | 166.00 | 10.0 g | 1.1 |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure
-
Preparation of the Amine Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g of 3-amino-5-nitrobenzoic acid in 50 mL of deionized water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add 30 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.
-
-
Diazotization:
-
Dissolve 4.15 g of sodium nitrite in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[10]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate beaker, dissolve 10.0 g of potassium iodide in 20 mL of deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the product. Nitrogen gas evolution will be observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
To remove any free iodine, wash the solid with a cold, dilute solution of sodium thiosulfate until the filtrate is colorless.
-
Wash again with cold deionized water.
-
Dry the product in a vacuum oven at 60-70 °C.
-
Safety Considerations
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[14] It can cause fire or explosion in contact with combustible materials.[14][15] Avoid contact with skin and eyes.[15]
-
Diazonium Salts: Aromatic diazonium salts are generally unstable and can be explosive when isolated in a dry state.[9][16] It is crucial to keep them in solution and at low temperatures.[11][12]
-
Hydrazoic Acid: In the presence of excess nitrous acid and certain azides, highly toxic and explosive hydrazoic acid can be formed.[17] Ensure proper quenching of excess nitrous acid if necessary (e.g., with urea or sulfamic acid), though this is not typically required in this specific procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.
References
- Diazonium salt | Synthesis, Reactions, Arom
- troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline - Benchchem.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
-
The stability of benzene diazonium salts is because class 11 chemistry CBSE - Vedantu. [Link]
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. [Link]
- Diazonium Salts - AMyD.
-
sample diazonium ion problems - YouTube. [Link]
- ICSC 1120 - SODIUM NITRITE.
-
Sandmeyer reaction - Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Sodium nitrite - Hazardous Substance Fact Sheet.
- SAFETY D
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
DIAZOTISATION AND COUPLING - PHARMD GURU. [Link]
-
Sandmeyer Reaction - YouTube. [Link]
-
Diazotisation - Organic Chemistry Portal. [Link]
- SAFETY D
- Sandmeyer reaction - L.S.College, Muzaffarpur.
- Material Safety D
- A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 13. portal.tpu.ru [portal.tpu.ru]
- 14. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 15. nj.gov [nj.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: Workup Procedures for 3-Iodo-5-nitrobenzoic Acid Reactions
Welcome to the Technical Support Center for 3-Iodo-5-nitrobenzoic Acid Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the workup and purification of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with 3-iodo-5-nitrobenzoic acid?
A1: 3-Iodo-5-nitrobenzoic acid is an irritant, particularly to the eyes.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q2: How should I store 3-iodo-5-nitrobenzoic acid?
A2: It is recommended to store 3-iodo-5-nitrobenzoic acid at 4°C, protected from light.[2] Proper storage is crucial to prevent degradation and ensure the reproducibility of your experimental results.
Q3: What are the general solubility properties of 3-iodo-5-nitrobenzoic acid?
Q4: How does the presence of both an iodo and a nitro group affect the reactivity of the benzoic acid?
A4: The electron-withdrawing nature of the nitro group makes the aryl iodide more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[5] However, this increased reactivity can also lead to a higher likelihood of side reactions if the conditions are not carefully controlled.[5][6] The carboxylic acid group can also influence the reaction, potentially coordinating to the metal catalyst.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup of your 3-iodo-5-nitrobenzoic acid reactions.
Issue 1: Low Yield of Desired Product After Workup
Q: I've completed my reaction (e.g., Suzuki coupling, esterification), but after the workup, my product yield is very low. What could be the problem?
A: Low yields can stem from several factors during the workup process. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: Before initiating the workup, always confirm the reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, you may need to optimize the reaction conditions (e.g., temperature, reaction time, catalyst loading) before proceeding.
-
Product Lost During Extraction:
-
Incorrect pH: For reactions where the carboxylic acid is unreacted or is the product, ensure the pH of the aqueous layer is correctly adjusted. To extract the acidic product into an organic layer, the aqueous layer should be acidified (typically to pH ~2) to protonate the carboxylate. Conversely, to remove acidic impurities, you can extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the acid and pull it into the aqueous layer.
-
Insufficient Extraction: Ensure you are performing multiple extractions with an appropriate solvent. Typically, three extractions are recommended to ensure complete transfer of the product from the aqueous to the organic layer.[8]
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
-
Product Degradation: The presence of strong acids or bases during the workup, especially at elevated temperatures, could potentially degrade your product. Whenever possible, perform neutralizations and extractions at room temperature or below.
Issue 2: Presence of Persistent Impurities
Q: After purification, I still see significant impurities in my final product. How can I improve the purity?
A: The nature of the impurity will dictate the best purification strategy.
-
Unreacted Starting Material: If you observe unreacted 3-iodo-5-nitrobenzoic acid, an extraction with a mild base like saturated sodium bicarbonate solution can effectively remove it by converting it to its water-soluble salt.[9][10]
-
Side-Reaction Byproducts:
-
Deiodination: In cross-coupling reactions, a common side product is the deiodinated (or hydrodehalogenated) starting material.[5][7] This occurs when the iodo group is replaced by a hydrogen atom. Optimizing the reaction conditions, such as the choice of base and ligand, can minimize its formation.[5] During purification, careful column chromatography is often required to separate the deiodinated byproduct from the desired product.
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen.[6] For Sonogashira couplings, the copper co-catalyst can induce homocoupling of the terminal alkyne (Glaser coupling).[6] Thoroughly degassing your reaction mixture and using copper-free conditions when possible can mitigate these side reactions.[6]
-
-
Catalyst Residues: For palladium-catalyzed reactions, residual palladium can be removed by filtering the reaction mixture through a pad of Celite before extraction.[8] Alternatively, specialized scavengers can be employed.
Issue 3: Difficulty with Product Crystallization
Q: I'm trying to recrystallize my product for final purification, but it's not crystallizing or is "oiling out." What should I do?
A: Recrystallization is a powerful purification technique, but it requires careful selection of solvents and conditions.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For derivatives of 3-iodo-5-nitrobenzoic acid, a good starting point for solvent screening could be alcohols (methanol, ethanol), ethyl acetate, or solvent mixtures like ethanol/water or toluene/hexane.[3][4][10]
-
"Oiling Out": This occurs when the product comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the product or if the solution is cooled too quickly. To remedy this, try using a lower-boiling point solvent or a solvent pair. Ensure the solution cools slowly to encourage crystal formation.
-
Inducing Crystallization: If crystals are slow to form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure product to the solution to act as a nucleation site.
-
Experimental Protocols
The following are generalized, step-by-step methodologies for the workup of common reactions involving 3-iodo-5-nitrobenzoic acid.
Protocol 1: Workup for Fischer Esterification
This protocol assumes the esterification of 3-iodo-5-nitrobenzoic acid with an alcohol (e.g., methanol or ethanol) using an acid catalyst (e.g., H₂SO₄).
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.[11] This will cause the ester product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[11]
Protocol 2: Workup for Suzuki Cross-Coupling
This protocol outlines a general workup for the palladium-catalyzed Suzuki coupling of 3-iodo-5-nitrobenzoic acid with a boronic acid.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[8] Wash the Celite pad with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[8][12]
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to separate the product from any remaining starting materials and byproducts.[12]
Data Presentation
| Workup Step | Parameter | Typical Values/Conditions | Purpose |
| Extraction | Solvent | Ethyl acetate, Dichloromethane | To isolate the organic product from the aqueous reaction mixture. |
| Number of Extractions | 3 | To ensure complete recovery of the product. | |
| Washing | Aqueous Wash 1 | Saturated NaHCO₃ solution | To remove acidic starting materials and catalysts. |
| Aqueous Wash 2 | Brine (Saturated NaCl) | To remove residual water from the organic layer. | |
| Purification | Method | Recrystallization or Column Chromatography | To remove impurities and isolate the pure product. |
| Recrystallization Solvents | Methanol, Ethanol/Water, Toluene/Hexane | To obtain a highly pure, crystalline product. | |
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient | To separate compounds based on polarity. |
Visualizations
Caption: A generalized workflow for the workup and purification of 3-iodo-5-nitrobenzoic acid reactions.
References
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]
-
Rose-Hulman Institute of Technology. Lab5 procedure esterification. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]
- Zhang, C., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 43(1-2), 1102-1108.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
PubChem. 3-Iodo-5-nitrobenzoic acid. Available at: [Link]
- Google Patents. (2013). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
- Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
-
Wikipedia. Cross-coupling reaction. Available at: [Link]
-
ResearchGate. (2025). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]
-
ResearchGate. (2025). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Available at: [Link]
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
Sources
- 1. 3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 3-Iodo-5-nitrobenzoic acid
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for 3-Iodo-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this versatile synthetic intermediate. Our goal is to provide practical, in-depth solutions to common challenges encountered during analysis, ensuring the quality, safety, and integrity of your research.
Section 1: Frequently Asked Questions (FAQs) on Impurity Origins
This section addresses the fundamental questions regarding the types of impurities you may encounter and their significance.
Q1: What are the most likely impurities in a typical batch of 3-Iodo-5-nitrobenzoic acid?
The impurity profile of 3-Iodo-5-nitrobenzoic acid is intrinsically linked to its synthetic pathway. While specific impurities can vary between manufacturers, they generally fall into predictable categories. The synthesis often involves the nitration and subsequent iodination of a benzoic acid precursor, or vice-versa.
Common Impurity Categories:
-
Process-Related Impurities (Synthetic Intermediates):
-
Starting Materials: Unreacted precursors such as 3-Nitrobenzoic acid.
-
Isomeric Impurities: Formed during the electrophilic substitution steps (nitration and iodination). The directing effects of the carboxyl, nitro, and iodo groups can lead to the formation of other positional isomers, such as 2-Iodo-5-nitrobenzoic acid or 3-Iodo-2-nitrobenzoic acid.[1]
-
-
By-products from Side Reactions:
-
Dehalogenated Impurity: Reductive de-iodination can lead to the formation of 3-Nitrobenzoic acid.
-
Other Halogenated Impurities: If reagents are not pure, substitution with other halogens can occur. For example, if thionyl chloride is used in a subsequent step to form an acyl chloride, there's a risk of the iodo group being substituted by a chloro group.[2]
-
-
Degradation Products:
-
Impurities can form over time due to storage conditions (light, heat, humidity). Forced degradation studies are essential to predict these degradants.[3]
-
-
Residual Solvents and Reagents: Volatile organic compounds used during synthesis and purification may remain in the final product.[4]
Q2: Why is it critical to identify and control these impurities?
The control of impurities in any active pharmaceutical ingredient (API) or key intermediate is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the ICH.[5] The rationale is threefold:
-
Safety: Impurities may have their own pharmacological or toxicological effects, potentially harming patients.[6] Some impurities, particularly those with specific structural alerts (like nitroaromatics), could be genotoxic.[7]
-
Efficacy: The presence of impurities effectively lowers the concentration of the desired compound, which can impact the efficacy of the final drug product.
-
Quality and Consistency: A well-defined and controlled impurity profile ensures batch-to-batch consistency, which is critical for reproducible manufacturing and clinical outcomes.
Q3: What is a "stability-indicating method," and why is it essential for this compound?
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the target compound in the presence of its potential impurities and degradation products.[8] Its development is a primary goal of forced degradation studies.[3]
Section 2: Analytical Strategy & Troubleshooting
A robust analytical strategy is the foundation of effective impurity characterization. High-Performance Liquid Chromatography (HPLC) is the principal technique for this purpose.[4][9]
Workflow for Impurity Identification and Characterization
The following diagram outlines a logical workflow for tackling an impurity investigation.
Caption: General workflow for impurity analysis.
Q4: I am not getting good separation between the main peak and an impurity. What should I do?
Poor resolution is a common issue. The key is to systematically modify chromatographic parameters to exploit differences in the physicochemical properties of the analytes.
Troubleshooting Guide for Poor HPLC Resolution
| Parameter to Adjust | Rationale & Expert Advice | Starting Point |
| Gradient Slope | A shallower gradient increases the separation window for compounds that elute closely together. This is often the most effective first step. | Decrease the rate of organic solvent increase (e.g., from 2%/min to 1%/min). |
| Mobile Phase pH | 3-Iodo-5-nitrobenzoic acid is an acid. Adjusting the pH can change its ionization state and that of acidic or basic impurities, altering their retention and improving selectivity. | For a C18 column, try a mobile phase pH around 2.5-3.0 using formic or phosphoric acid to ensure the carboxylic acid is protonated.[10] |
| Organic Solvent | Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions with the stationary phase. | Replace acetonitrile with methanol in the mobile phase and re-optimize the gradient. |
| Column Chemistry | If standard C18 fails, a different stationary phase may provide unique selectivity. A phenyl-hexyl column, for instance, offers pi-pi interactions that can be beneficial for aromatic compounds. | Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano). |
Q5: My peaks are showing significant tailing. How can I fix this?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Section 3: Protocols for Impurity Detection and Identification
Protocol 1: Recommended HPLC-UV Method for Impurity Profiling
This method provides a robust starting point for the analysis of 3-Iodo-5-nitrobenzoic acid and its related impurities. Method development and validation should be performed according to ICH guidelines.[6]
| Parameter | Recommended Condition | Rationale / Comment |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to control ionization and improve peak shape.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 230 nm | Wavelength where both the parent compound and related nitroaromatic impurities are likely to have significant absorbance. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved. The solvent should be compatible with the mobile phase.[11] |
Q6: An unknown impurity is detected. How do I determine its structure?
Structural elucidation of an unknown impurity is a multi-step process combining chromatographic and spectroscopic techniques.[8][12]
-
Obtain Molecular Weight (LC-MS): The most critical first step. Analyze the sample using an HPLC system coupled to a mass spectrometer (LC-MS). The resulting mass-to-charge ratio (m/z) of the impurity provides its molecular weight. High-resolution mass spectrometry (HRMS) can even provide the elemental formula.[8]
-
Isolate the Impurity: If the impurity is present at a sufficient level (>0.1%), it must be isolated for spectroscopic analysis. This is typically done using preparative HPLC or by collecting the corresponding peak from multiple analytical HPLC runs.
-
Spectroscopic Analysis (NMR, FT-IR):
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for determining the exact structure, including the position of substituents on the aromatic ring.[8]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Provides information about the functional groups present (e.g., carboxylic acid C=O and O-H stretches, nitro N-O stretches).[9] Comparing the FT-IR spectrum to that of the parent compound can reveal structural differences.
-
Table of Potential Impurities and their Expected Molecular Weights
| Putative Impurity | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| 3-Iodo-5-nitrobenzoic acid | Parent | C₇H₄INO₄ | 292.92 |
| 3-Nitrobenzoic acid | De-iodinated | C₇H₅NO₄ | 167.02 |
| 3-Amino-5-iodobenzoic acid | Reduced Nitro Group | C₇H₆INO₂ | 262.95 |
| 5-Iodoisophthalic acid | Oxidized Impurity | C₈H₅IO₄ | 303.92 |
Section 4: A Guide to Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products that could form during storage, thereby establishing the stability-indicating nature of your analytical method.[13] Studies should be designed to achieve 5-20% degradation of the parent compound.[3]
Workflow for a Forced Degradation Study
Caption: Forced degradation study workflow.
Q7: My compound shows no degradation under standard stress conditions. What should I do?
If you observe less than 5% degradation, the stress conditions are too mild. The goal is to create some degradation to prove the method can detect it. You should incrementally increase the severity of the conditions.[14]
-
For Hydrolysis: Increase the acid/base concentration (e.g., to 1N HCl/NaOH), increase the temperature, or extend the exposure time.
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., to 10%) or the temperature.
-
For Thermal: Increase the temperature or duration.
Q8: My compound degraded almost completely after stress testing. What is the next step?
This indicates the conditions were too harsh, which can lead to the formation of secondary degradants not relevant to real-world stability.[3] You must use milder conditions to target the 5-20% degradation range.
-
For Hydrolysis: Decrease the acid/base concentration (e.g., to 0.01N), lower the temperature (e.g., to 40°C or room temperature), and analyze at earlier time points.
-
For Oxidation: Decrease the H₂O₂ concentration (e.g., to 0.3%) and/or perform the study at a lower temperature.
References
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Applied Pharmaceutics. Retrieved from [Link]
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Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
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Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). International Journal of Drug Regulatory Affairs. Retrieved from [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma. Retrieved from [Link]
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Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry. Retrieved from [Link]
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Pasha, T. Y., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis. Retrieved from [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]
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Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Retrieved from [Link]
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Optimization of stress conditions of forced degradation study by UV spectrophotometer. (2018). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. Retrieved from [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. (2023). ChemContent. Retrieved from [Link]
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Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. (2021). Journal of Analytical Chemistry. Retrieved from [Link]
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3-Iodo-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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A process for the preparation of 4-iodo-3-nitrobenzamide. (2008). Patent. Retrieved from [Link]
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Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2006). International Journal of Quantum Chemistry. Retrieved from [Link]
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HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Identification of Benzoic Acid by GC and Mass Spectrometry. (2023). International Journal of All Research. Retrieved from [Link]
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Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2011). Environmental Science & Technology. Retrieved from [Link]
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IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Managing the Temperature Sensitivity of 3-Iodo-5-nitrobenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, storage, and use of this temperature-sensitive compound. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the causality behind best practices.
3-Iodo-5-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its molecular structure, featuring a carboxylic acid, an iodine atom, and a nitro group, confers unique reactivity. However, the presence of the nitroaromatic system, in particular, makes it susceptible to thermal stress. Understanding and managing its temperature sensitivity is critical for success. This guide provides a series of frequently asked questions and troubleshooting protocols to address common challenges encountered in the lab.
Section 1: Compound Properties & Stability Profile
The thermal stability of 3-Iodo-5-nitrobenzoic acid is influenced by its physical properties. Exceeding its thermal limits can lead to decomposition, impacting purity and experimental outcomes.
| Property | Value | Source(s) |
| CAS Number | 6313-17-3 | [1][2] |
| Molecular Formula | C₇H₄INO₄ | [1][3] |
| Molecular Weight | 293.02 g/mol | [1][3][4] |
| Appearance | Pale yellow solid / crystalline powder | [1][5] |
| Melting Point | 164-170 °C (Decomposition may occur) | [1][2][5] |
| Recommended Storage | 0-8 °C, protect from light | [1][3] |
The key to the compound's temperature sensitivity lies in the nitroaromatic system. Nitroaromatic compounds are known to have specific thermal decomposition pathways, which can be initiated at temperatures near their melting point.[6][7] The primary degradation mechanisms for such compounds often involve the homolytic cleavage of the C-NO₂ bond or isomerization to a nitrite followed by cleavage.[6][8] Furthermore, substituted benzoic acids can undergo decarboxylation at elevated temperatures.[9] For 3-Iodo-5-nitrobenzoic acid, excessive thermal stress could potentially lead to a mixture of these degradation pathways.
Caption: Potential degradation pathways for 3-Iodo-5-nitrobenzoic acid under thermal stress.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of 3-Iodo-5-nitrobenzoic acid.
Q1: What are the ideal long-term storage conditions for 3-Iodo-5-nitrobenzoic acid? A: For long-term stability and to preserve its ≥98% purity, the compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[1][3] It is also crucial to protect it from light, as photochemical reactions can be an additional source of degradation.[3]
Q2: I accidentally left the bottle on the lab bench overnight at room temperature. Is the compound still usable? A: While not ideal, short-term exposure to ambient room temperature is unlikely to cause significant degradation. Many suppliers ship the product at room temperature for continental transit.[3] However, before using it in a critical reaction, it is best practice to perform a quick quality check. Inspect for any visual changes (see Q3) and, if possible, verify the melting point as described in Section 4. For non-critical applications, it is likely still suitable for use.
Q3: What are the visual signs of thermal degradation? A: The most common sign of degradation is a change in color. Pure 3-Iodo-5-nitrobenzoic acid is a pale yellow solid.[1] If it appears dark yellow, tan, or brownish, it may indicate the presence of impurities formed through decomposition. You may also observe a change in the material's consistency, such as clumping or the appearance of a tar-like substance, especially if it has been subjected to high heat.
Q4: What is the maximum safe temperature for drying this compound after a synthesis? A: It is strongly recommended to avoid drying at high temperatures. The safest method is to dry the compound under a high vacuum at a gentle temperature, not exceeding 40-50 °C. Aggressive heating, especially approaching the melting point range of 164-170 °C, significantly increases the risk of decomposition.[1][2][5] Studies on related nitrobenzoic acid isomers have shown that thermal decomposition can initiate at temperatures as low as 120-150 °C.[10]
Q5: Can I use a high-temperature heating method like a sand bath for reactions? A: Yes, but with extreme caution and precise temperature control. Sand baths and heating mantles can develop localized "hot spots" that are much hotter than the setpoint, potentially exceeding the decomposition temperature of the compound.[11] An oil bath provides more uniform heat distribution and is generally preferred for reactions requiring temperatures below 200 °C.[11] Always use an internal thermometer in the reaction vessel to monitor the actual reaction temperature, not just the temperature of the heating apparatus.
Section 3: Troubleshooting Guide for Experimental Setups
This guide provides a logical framework for diagnosing and resolving issues that may arise during experiments involving 3-Iodo-5-nitrobenzoic acid.
Problem 1: Low Yield or Inconsistent Reaction Outcomes
-
Potential Cause: The primary suspect is the degradation of the 3-Iodo-5-nitrobenzoic acid starting material due to improper storage or handling over time. Using a degraded starting material introduces impurities and reduces the amount of active reagent available for the reaction.
-
Troubleshooting & Solution:
-
Visual Inspection: Check the compound's color. If it is darker than a pale yellow, its purity is questionable.
-
Purity Verification: Before any critical synthesis, perform a melting point determination (see Protocol 4.2). A broad melting range or a melting point lower than the literature value (164-170 °C) indicates the presence of impurities.[1][2][5]
-
Recrystallization: If the material is deemed impure, consider recrystallization from a suitable solvent system to purify it before use. Ensure the temperature during dissolution is kept as low as possible to minimize degradation.
-
Problem 2: Reaction Mixture Turns Dark Brown or Black Upon Heating
-
Potential Cause: This is a classic sign of thermal decomposition. The dark color is likely due to the formation of polymeric or tar-like byproducts from the degradation of the nitroaromatic ring. This indicates that the internal reaction temperature has significantly exceeded the compound's stability threshold.
-
Troubleshooting & Solution:
-
Verify Temperature Control: Ensure your temperature monitoring setup is accurate. Place the thermometer or probe directly into the reaction mixture.
-
Reduce Reaction Temperature: If possible, lower the reaction temperature. Even a 10-20 °C reduction can dramatically decrease the rate of decomposition.
-
Optimize Heating: Switch from a sand bath to an oil bath for more even heat distribution.[11] Ensure vigorous stirring to prevent localized overheating at the flask's surface.
-
Controlled Addition: If the reaction is exothermic, consider adding the 3-Iodo-5-nitrobenzoic acid portion-wise or as a solution via an addition funnel to better manage any temperature spikes.
-
Caption: Troubleshooting workflow for unexpected color changes during a reaction.
Section 4: Essential Handling and Verification Protocols
Adhering to strict protocols when handling temperature-sensitive compounds is crucial for reproducibility.
Protocol 4.1: Recommended Procedure for Weighing
-
Remove the container of 3-Iodo-5-nitrobenzoic acid from the refrigerator (0-8 °C).
-
Place the sealed container in a desiccator at room temperature.
-
Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which could introduce water into your reaction and affect the compound's stability.
-
Once at room temperature, open the container and quickly weigh the desired amount of the solid.
-
Tightly reseal the container, purge with an inert gas like nitrogen or argon if available, and immediately return it to the refrigerator.
Protocol 4.2: Small-Scale Purity Check via Melting Point Determination This protocol provides a self-validating system to check the integrity of your material.
-
Sample Preparation: Place a small, dry amount of the crystalline powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Ramp Rate: Begin heating at a rapid rate (10-15 °C/min) to about 20 °C below the expected melting point (i.e., to ~145 °C).
-
Measurement: Decrease the heating rate to a slow 1-2 °C/min to allow for accurate observation.
-
Record Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point).
-
Interpretation:
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Technical Support Center: Solvent Effects on 3-Iodo-5-nitrobenzoic Acid Reactivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Iodo-5-nitrobenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of this versatile building block.[1] Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions and overcome common experimental hurdles.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental properties of 3-iodo-5-nitrobenzoic acid and the general principles of solvent effects that govern its behavior in chemical reactions.
Question: What are the key reactive sites on 3-iodo-5-nitrobenzoic acid and how do the substituents influence them?
Answer: 3-Iodo-5-nitrobenzoic acid possesses three primary functional groups that dictate its reactivity: the carboxylic acid, the aryl iodide, and the aromatic ring itself.
-
Carboxylic Acid (-COOH): This group is the most acidic site and will readily undergo reactions like esterification, amidation, or conversion to an acyl halide.[2] Its presence, along with the nitro group, makes the overall molecule acidic.
-
Aryl Iodide (C-I): The carbon-iodine bond is the weakest among the aryl halides, making it an excellent leaving group and a prime substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2]
-
Aromatic Ring: The ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the nitro (-NO₂) and carboxylic acid groups.[3][4] Conversely, these groups make the ring electron-deficient and, in principle, susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the meta relationship between the nitro group and the iodo leaving group presents a significant challenge for traditional SNAr mechanisms, which typically require ortho or para activation for resonance stabilization of the Meisenheimer complex intermediate.[5][6]
Question: How does solvent choice fundamentally impact reaction outcomes?
Answer: Solvents do more than just dissolve reactants; they actively participate in the reaction at a molecular level, influencing both kinetics and thermodynamics.[7] The choice of solvent can alter reaction rates by orders of magnitude, change product ratios, and even determine whether a reaction proceeds at all.[8] Key solvent properties to consider are polarity, proticity (ability to donate a hydrogen bond), and coordinating ability.[9][10] A solvent's influence is primarily exerted through its ability to stabilize or destabilize the reactants, transition states, and products involved in a chemical transformation.[7][8]
Question: I'm having trouble dissolving 3-iodo-5-nitrobenzoic acid. What solvents should I try?
Answer: Solubility is the first critical step for any solution-phase reaction. Based on its polar functional groups (carboxylic acid, nitro group) and aromatic backbone, 3-iodo-5-nitrobenzoic acid is expected to be soluble in polar organic solvents.[4] Data from the closely related 3-nitrobenzoic acid shows good solubility in oxygenated and chlorinated solvents.[4] For initial trials, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF), or polar protic solvents like methanol and ethanol are excellent starting points.[11] It will likely have poor solubility in nonpolar solvents like hexanes or toluene and very limited solubility in water at neutral pH.[11]
Table 1: Predicted Solubility Profile of 3-Iodo-5-nitrobenzoic Acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Good (alcohols); Poor (water) | The solvent's hydroxyl group can form hydrogen bonds with the carboxylic acid and nitro groups, aiding dissolution.[12][13] Solubility in water is limited but increases with pH as the carboxylate salt is formed. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Good to Excellent | Strong dipole-dipole interactions between the solvent and the polar functional groups of the molecule facilitate dissolution. These are often the solvents of choice for reactions.[13][14] |
| Nonpolar | Hexane, Toluene, Benzene | Poor to Insoluble | The "like dissolves like" principle applies; the high polarity of the molecule is incompatible with nonpolar solvents.[15] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can dissolve many organic compounds, though they may be less effective than polar aprotic solvents for highly polar substrates.[4] |
Section 2: Troubleshooting Guides for Common Experimental Issues
This section is formatted to address specific problems you might encounter during your experiments.
Issue 1: My nucleophilic substitution reaction is extremely slow or not proceeding at all.
Question: I am trying to displace the iodide with a nucleophile (e.g., an alkoxide or amine) in a polar solvent, but I see no product formation. Why is this happening?
Answer & Troubleshooting Steps:
This is a common and expected challenge with this substrate. The primary reason is the lack of ortho or para activation for a standard SNAr addition-elimination mechanism.[5][6] The nitro group is meta to the iodide, meaning it cannot directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
-
Confirm Your Mechanism: Standard SNAr is unlikely. Consider alternative pathways. Is a metal catalyst (e.g., copper for Ullmann condensation or palladium for Buchwald-Hartwig amination) required for your transformation? The aryl iodide is an excellent handle for cross-coupling reactions.[2]
-
Solvent Choice is Critical: If attempting an SNAr-type reaction, the solvent must be polar aprotic (e.g., DMSO, DMF, NMP).[14][16] Polar protic solvents (like ethanol or water) will solvate and deactivate your nucleophile through hydrogen bonding, drastically reducing its reactivity.[7][12][17] The rate of an SN2-like reaction can increase by thousands of times when switching from a protic to an aprotic solvent.[17]
-
Increase Temperature: Given the deactivated nature of the substrate for SNAr, significant thermal energy may be required. Cautiously increase the reaction temperature, monitoring for decomposition by TLC or HPLC.[3][18]
-
Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong and that its pKa is appropriate for the reaction conditions. If using a neutral nucleophile (like an amine), a non-nucleophilic base may be required to generate the active nucleophile or trap the acid byproduct.
Caption: Troubleshooting workflow for a failing SNAr reaction.
Issue 2: My cross-coupling reaction has low yield and many byproducts.
Question: I'm performing a Suzuki coupling, but the yield is poor and I see significant amounts of de-iodinated starting material and homocoupling of my boronic acid. How can the solvent affect this?
Answer & Troubleshooting Steps:
Solvent choice is paramount for the success of metal-catalyzed cross-coupling reactions. The solvent must not only dissolve all components but also stabilize the catalytic species in various oxidation states without interfering with the mechanism.
-
Solvent Polarity and Coordination: For many cross-coupling reactions, a mixture of solvents is optimal. A common combination is a nonpolar solvent like toluene or dioxane to dissolve the organic components, with a polar aprotic solvent like DMF or a protic solvent like ethanol or water to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Degas Your Solvent Thoroughly: The single most common cause of failure in cross-coupling is the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions. The solvent and reaction mixture must be rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles).[18]
-
Water Content: While some water is often necessary to dissolve the base, too much can lead to protodeboronation of the boronic acid, a key side reaction. If you suspect this is an issue, try using a precisely measured amount of water or switching to a different solvent/base system.
-
Solvent Purity: Ensure you are using high-purity, dry solvents (if the reaction is meant to be anhydrous). Impurities can poison the catalyst.[18]
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Technical Support Center: Crystallization of 3-Iodo-5-nitrobenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 3-iodo-5-nitrobenzoic acid. Drawing upon established principles of physical chemistry and extensive field experience, this guide offers practical solutions to common challenges encountered during the purification of this compound.
Introduction to Crystallization of 3-Iodo-5-nitrobenzoic Acid
3-Iodo-5-nitrobenzoic acid is a solid organic compound with a melting point in the range of 166-170 °C.[1][2] Its structure, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring, suggests low solubility in water and a higher affinity for organic solvents.[3] Successful crystallization, a critical step for obtaining high-purity material, hinges on the careful selection of a suitable solvent system and precise control over the crystallization process. This guide will address common issues such as solvent selection, "oiling out," poor crystal quality, and low yield in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm unsure which solvent to use for the recrystallization of 3-iodo-5-nitrobenzoic acid. Where do I start?
A1: The fundamental principle of solvent selection for recrystallization is that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[4] For 3-iodo-5-nitrobenzoic acid, a good starting point is to consider solvents that are effective for the structurally similar 3-nitrobenzoic acid, such as methanol, ethanol, acetone, and ethyl acetate.[5]
To experimentally determine the best solvent, follow this protocol:
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of your crude 3-iodo-5-nitrobenzoic acid into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A suitable solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions to cool to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystalline precipitate.
Data Presentation: Predicted and Comparative Solubility
| Solvent | Predicted Solubility of 3-Iodo-5-nitrobenzoic Acid | Experimental Solubility of 3-Nitrobenzoic Acid | Rationale & Causality |
| Water | Very Low (Calculated log10WS = -3.33)[3] | Poorly soluble | The nonpolar benzene ring and large iodine atom outweigh the polar contributions of the nitro and carboxylic acid groups, leading to low aqueous solubility. |
| Methanol | Likely Soluble | Soluble[5] | The polar protic nature of methanol can engage in hydrogen bonding with the carboxylic acid and nitro groups, promoting solubility, especially when heated. |
| Ethanol | Likely Soluble | Soluble[5] | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it a good candidate. |
| Acetone | Likely Soluble | Soluble | The polar aprotic nature of acetone can effectively solvate the polar functional groups of the molecule. |
| Ethyl Acetate | Likely Soluble | Soluble[5] | This ester is a moderately polar solvent that can dissolve both polar and nonpolar characteristics of the molecule. |
| Toluene | Moderately Soluble | Slightly Soluble[5] | The aromatic nature of toluene can interact with the benzene ring of the compound, but its low polarity may limit its effectiveness for the polar functional groups. |
| Hexane | Poorly Soluble | Very Poorly Soluble | As a nonpolar solvent, hexane is unlikely to effectively dissolve the polar functional groups of 3-iodo-5-nitrobenzoic acid. |
Mandatory Visualization: Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate crystallization solvent.
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. The resulting oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of recrystallization.
Causality: The high concentration of the solute and potentially impurities can depress the melting point of the solid, making it more prone to oiling out. Rapid cooling can also contribute to this phenomenon by not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. This should raise the temperature at which crystals begin to form, hopefully to a point below the compound's melting point.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This provides more time for proper crystal nucleation and growth.
-
Use a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may not be ideal. A solvent with a lower boiling point might be a better choice.
Mandatory Visualization: Oiling Out Troubleshooting
Caption: A logical progression for troubleshooting the issue of "oiling out" during crystallization.
Q3: My crystallization yield is very low. What are the common causes and how can I improve it?
A3: A low recovery of crystalline material can be frustrating. Several factors throughout the crystallization process can contribute to a poor yield.
Common Causes and Solutions:
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent. This keeps a significant portion of your compound in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. If you've already completed the crystallization and suspect this was the issue, you can try to evaporate some of the solvent from the mother liquor and cool it again to recover more product.
-
-
Premature crystallization during hot filtration: If your compound is not very soluble, it may crystallize in the funnel during hot filtration.
-
Solution: Use a pre-heated funnel and filter flask. You can also add a small amount of extra hot solvent to the solution just before filtration to ensure the compound stays dissolved.
-
-
Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to ensure maximum precipitation.
-
-
Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent. The compound will be much less soluble in the cold solvent.
-
Q4: The crystals I obtained are very fine or look like a powder. How can I get larger, better-quality crystals?
A4: The formation of very small crystals or a powder is often a sign of rapid crystallization. While this may still result in a pure product, larger crystals are generally easier to handle and indicate a more controlled crystallization process.
To promote the growth of larger crystals:
-
Slow down the cooling process: As mentioned before, insulating the flask or allowing it to cool in a warm water bath will slow down crystal formation and encourage the growth of larger crystals.
-
Reduce the degree of supersaturation: Adding a slightly larger volume of hot solvent than the minimum required can slow down the onset of crystallization.
-
Use a better solvent system: Sometimes, a particular solvent may favor rapid nucleation over crystal growth. Experimenting with different solvents or a mixed solvent system might yield better results. A mixed solvent system, often a pair of miscible solvents where the compound is soluble in one and insoluble in the other, can sometimes provide finer control over the crystallization process.[7]
References
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Cheméo. Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). Available from: [Link]
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PubChem. 3-Iodo-5-nitrobenzoic acid. Available from: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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PubChem. 3-Nitrobenzoic acid. Available from: [Link]
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University of California, Los Angeles. Recrystallization and Crystallization. Available from: [Link]
-
ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available from: [Link]
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ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
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University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]
- Google Patents. Process for recovering 3-nitrobenzoic acid.
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Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Available from: [Link]
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- 7. westfield.ma.edu [westfield.ma.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo-5-nitrobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid for the Synthetic Chemist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route.[1][2] Among the vast array of available building blocks, halogenated nitrobenzoic acids are of particular importance due to their versatile reactivity.[3] This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 3-Iodo-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzoic acid . Our focus is to furnish researchers, scientists, and drug development professionals with the necessary data and mechanistic insights to make an informed choice for their specific applications.
Physicochemical Properties: The Foundation of Reactivity
A molecule's inherent reactivity is a manifestation of its electronic and steric properties. A side-by-side comparison of the physicochemical parameters of 3-iodo-5-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid reveals subtle but significant differences that have profound implications for their chemical behavior.
| Property | 3-Iodo-5-nitrobenzoic acid | 3-Bromo-5-nitrobenzoic acid |
| Molecular Formula | C₇H₄INO₄ | C₇H₄BrNO₄ |
| Molecular Weight | 293.02 g/mol [3] | 246.01 g/mol [1] |
| Melting Point | 164-168 °C[3] | 157-163 °C[1] |
| Predicted pKa | 3.13[4] | ~3.4 (inferred) |
| Hammett Constant (σ_meta) of Halogen | +0.35 | +0.39 |
Predicted pKa for 3-bromo-5-nitrobenzoic acid is inferred from the known pKa of 3-nitrobenzoic acid (3.47) and the Hammett constants of the halogen substituents. Both are expected to be more acidic than benzoic acid (pKa ≈ 4.2).
Electronic Effects: A Tale of Two Halogens
The electronic landscape of both molecules is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. The halogen at the 3-position further contributes to this effect. The Hammett constant (σ), a quantitative measure of the electronic influence of a substituent on a benzene ring, provides valuable insight. For a meta-substituent, the effect is primarily inductive. The Hammett constant for iodine (σ_meta = +0.35) is slightly lower than that of bromine (σ_meta = +0.39), indicating that bromine is a marginally stronger inductively electron-withdrawing group in this position.
This difference in inductive effect also influences the acidity of the carboxylic acid group. A stronger electron-withdrawing effect from the substituent will lead to greater stabilization of the carboxylate anion, resulting in a lower pKa (stronger acid). The predicted pKa of 3-iodo-5-nitrobenzoic acid is slightly lower than that of the bromo analogue, suggesting it is a slightly stronger acid.[4][5]
Carbon-Halogen Bond Dissociation Energy (BDE): The Key to Cross-Coupling
Perhaps the most critical differentiator in the reactivity of these two compounds, particularly in transition metal-catalyzed cross-coupling reactions, is the carbon-halogen bond dissociation energy (BDE). The general trend for aryl halides is a decrease in BDE down the halogen group: Ar-F > Ar-Cl > Ar-Br > Ar-I. This is due to poorer orbital overlap between the larger halogen and the carbon atom. The weaker carbon-iodine bond in 3-iodo-5-nitrobenzoic acid requires less energy to break, which has direct consequences for the kinetics of many reactions.
Comparative Reactivity in Key Synthetic Transformations
The utility of 3-iodo-5-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid as synthetic intermediates is most evident in their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[6][7] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often rate-determining, and its facility is directly related to the C-X BDE.
Given the lower BDE of the C-I bond compared to the C-Br bond, 3-iodo-5-nitrobenzoic acid is expected to undergo oxidative addition more readily than its bromo counterpart .[6] This translates to:
-
Faster reaction rates: The lower activation energy for the oxidative addition of the aryl iodide leads to a faster overall reaction.
-
Milder reaction conditions: Suzuki couplings with aryl iodides can often be performed at lower temperatures and with lower catalyst loadings compared to aryl bromides.[8]
-
Higher yields: The increased reactivity of the aryl iodide can lead to higher yields, particularly in challenging coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-halo-5-nitrobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).[6][9]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is another indispensable tool in synthetic chemistry.[10] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle.
Consequently, 3-iodo-5-nitrobenzoic acid is generally more reactive than 3-bromo-5-nitrobenzoic acid in Sonogashira couplings .[10] The use of the iodo-substituted substrate often allows for:
-
Copper-free conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, the higher reactivity of aryl iodides can sometimes permit the use of copper-free conditions, which can be advantageous in avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Lower reaction temperatures: Couplings of aryl iodides can often be achieved at room temperature, whereas aryl bromides typically require heating.[11]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
-
In a Schlenk flask under an inert atmosphere, dissolve the 3-halo-5-nitrobenzoic acid (1.0 mmol) and the terminal alkyne (1.1-1.5 mmol) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to the electrophilic nature of many aromatic reactions, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring of both 3-iodo- and 3-bromo-5-nitrobenzoic acid susceptible to nucleophilic attack.[12] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[13]
The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring.[14] The stability of the Meisenheimer complex, which is enhanced by the electron-withdrawing nitro group, is crucial. The nature of the halogen leaving group also plays a role. While the C-I bond is weaker, the high electronegativity of bromine can make the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. However, in many cases, the reactivity order in SNAr reactions follows the trend Ar-F > Ar-Cl > Ar-Br > Ar-I, which is opposite to that observed in cross-coupling reactions. This is because the more electronegative halogens are better at stabilizing the intermediate Meisenheimer complex through their inductive effect. Therefore, 3-bromo-5-nitrobenzoic acid may exhibit slightly higher reactivity in SNAr reactions compared to 3-iodo-5-nitrobenzoic acid , although both are activated towards this transformation.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Dissolve the 3-halo-5-nitrobenzoic acid (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 mmol) and a base if necessary (e.g., K₂CO₃ or NaH).
-
Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C depending on the nucleophile).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and acidify if necessary to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if further purification is needed.
Summary of Reactivity and Practical Considerations
| Reaction Type | Higher Reactivity | Key Rationale | Practical Implications |
| Suzuki-Miyaura Coupling | 3-Iodo-5-nitrobenzoic acid | Lower C-I bond dissociation energy | Faster reactions, milder conditions, potentially higher yields. |
| Sonogashira Coupling | 3-Iodo-5-nitrobenzoic acid | Lower C-I bond dissociation energy | Milder conditions, potential for copper-free protocols. |
| Nucleophilic Aromatic Substitution (SNAr) | 3-Bromo-5-nitrobenzoic acid (potentially) | Higher electronegativity of bromine may better stabilize the Meisenheimer complex. | The difference in reactivity is likely less pronounced than in cross-coupling reactions. |
Conclusion and Recommendations
The choice between 3-iodo-5-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid is a strategic one that should be guided by the specific requirements of the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, 3-iodo-5-nitrobenzoic acid is the superior choice. Its higher reactivity, stemming from the weaker carbon-iodine bond, allows for faster reactions, milder conditions, and often higher yields. This is particularly advantageous when working with sensitive substrates or when aiming to minimize reaction times and energy consumption.
-
For nucleophilic aromatic substitution reactions, the difference in reactivity is less pronounced, with 3-bromo-5-nitrobenzoic acid potentially offering a slight advantage. However, both substrates are well-activated for this type of transformation due to the presence of the nitro group.
From a practical standpoint, 3-bromo-5-nitrobenzoic acid is often a more cost-effective starting material . Therefore, for large-scale syntheses where the reaction conditions can be optimized to accommodate the lower reactivity of the bromide, it may be the more economical option.
Ultimately, this guide serves to empower the synthetic chemist to make a data-driven decision. By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can design more efficient and robust synthetic routes for the discovery and development of novel molecules.
References
-
Al-Hyali, E. A. S., Al-Azzawi, N. A., & Al-Abady, F. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed. [Link]
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Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]
-
The University of Manchester. (2011). PKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. [Link]
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PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. [Link]
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Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
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MDPI. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
-
PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). [Link]
-
PubChem. (n.d.). 3-Iodo-4-methoxy-5-nitrobenzoic acid. [Link]
-
ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
Semantic Scholar. (1991). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. [Link]
-
ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. [Link]
-
MDPI. (2020). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (2025). Study of Ultrasound Promoted Aromatic Nucleophilic Substitution of Halobenzenes with Amines. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]
-
National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
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A Comparative Guide to the Biological Activity of 3-Iodo-5-nitrobenzoic Acid Derivatives
For researchers and drug development professionals, the strategic design of novel therapeutic agents is a cornerstone of innovation. The benzoic acid scaffold represents a privileged structure in medicinal chemistry, amenable to a wide array of chemical modifications that can profoundly influence its biological activity.[1] This guide provides an in-depth comparative analysis of the biological activities of derivatives of 3-iodo-5-nitrobenzoic acid, a versatile building block for the synthesis of potentially potent antimicrobial and anticancer agents.[2] We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from closely related compounds, and provide detailed protocols for their evaluation.
The Rationale for Derivatizing 3-Iodo-5-nitrobenzoic Acid
The 3-iodo-5-nitrobenzoic acid molecule incorporates two key functional groups that make it an attractive starting point for drug discovery. The nitro group (-NO₂) is a well-established pharmacophore, particularly in the realm of antimicrobial agents.[3] Its electron-withdrawing nature significantly influences the electronic properties of the aromatic ring and is crucial for the mechanism of action of many nitroaromatic drugs. The iodine atom, a halogen, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Derivatization of the carboxylic acid group into esters or amides allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.
Comparative Biological Activities
While comprehensive, directly comparative studies on a broad series of 3-iodo-5-nitrobenzoic acid derivatives are not extensively available in the public domain, we can draw valuable insights from research on structurally analogous compounds, particularly other nitro-substituted benzoic acid derivatives.
Antimicrobial Activity
The antimicrobial potential of nitroaromatic compounds is often linked to the reductive bioactivation of the nitro group within microbial cells.[3] This process, catalyzed by nitroreductase enzymes, generates reactive nitrogen species, including nitroso and hydroxylamino intermediates, and ultimately the amino group. These reactive intermediates can induce cellular damage by reacting with DNA, proteins, and other vital macromolecules, leading to microbial cell death.
A study on a series of nitrobenzoate and nitrothiobenzoate esters against Mycobacterium tuberculosis provides compelling evidence for the potent antimycobacterial activity of this class of compounds.[4] The 3,5-dinitrobenzoate esters, in particular, demonstrated significant activity, highlighting the importance of the nitro-substitution pattern. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these compounds, illustrating the impact of the ester chain length on activity.
| Compound | R Group (Ester) | MIC (µg/mL) against M. tuberculosis |
| 3,5-Dinitrobenzoate Esters | ||
| Compound 39 | n-octyl | 2 |
| Compound 40 | n-nonyl | 4 |
| Compound 41 | n-decyl | 8 |
| Compound 42 | n-undecyl | 16 |
| Compound 43 | n-dodecyl | 32 |
| 4-Nitrobenzoate Esters | ||
| Compound 31 | n-octyl | 16 |
| Compound 32 | n-nonyl | 32 |
| Compound 33 | n-decyl | 64 |
Data extracted from: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.[4]
Inference for 3-Iodo-5-nitrobenzoic Acid Derivatives: Based on these findings, it is reasonable to hypothesize that ester and amide derivatives of 3-iodo-5-nitrobenzoic acid would also exhibit significant antimicrobial activity. The presence of the 5-nitro group aligns with the active substitution pattern observed in the 3,5-dinitrobenzoates. The iodo group at the 3-position could further enhance activity through additional interactions with the target enzyme or by modulating the electronic properties of the nitro group. The optimal length of the alkyl or aryl substituent in the ester or amide derivative would likely need to be determined empirically to balance lipophilicity and target engagement.
Anticancer Activity
Nitroaromatic compounds have also been investigated as potential anticancer agents.[5] Their mechanism of action in cancer cells can be multifaceted, involving the induction of oxidative stress through the generation of reactive oxygen and nitrogen species, as well as the alkylation of cellular macromolecules. The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays, such as the MTT assay, on various cancer cell lines.
While specific data on 3-iodo-5-nitrobenzoic acid derivatives is sparse, studies on other substituted benzoic acid derivatives provide a basis for expecting potential anticancer activity. For instance, various benzamide derivatives have demonstrated cytotoxic effects against cancer cell lines, with the nature and position of substituents on the benzoyl and amine moieties playing a critical role in their potency.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antimicrobial and anticancer activities of 3-iodo-5-nitrobenzoic acid derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (3-iodo-5-nitrobenzoic acid derivatives)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in the broth medium across the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds (3-iodo-5-nitrobenzoic acid derivatives)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
Key Structure-Activity Relationship (SAR) Considerations:
-
The Nitro Group: The position and number of nitro groups are critical. The 3,5-disubstitution pattern, as seen in the active dinitrobenzoates, suggests that meta-positioning of the electron-withdrawing nitro group is favorable. [4]* The Iodo Group: The iodine atom at the 3-position can influence the reduction potential of the nitro group and may engage in halogen bonding with the active site of target enzymes, potentially enhancing potency.
-
The Carboxylic Acid Derivative: Conversion of the carboxylic acid to esters and amides modulates lipophilicity, which affects the compound's ability to cross cell membranes. The nature of the R group in the ester or amide will influence this property, with an optimal balance required for maximal activity.
Conclusion
Derivatives of 3-iodo-5-nitrobenzoic acid represent a promising class of compounds for the development of novel antimicrobial and anticancer agents. The insights gained from the study of related nitroaromatic compounds provide a strong rationale for their further investigation. By employing rigorous experimental protocols and considering the underlying structure-activity relationships, researchers can systematically explore the therapeutic potential of this versatile chemical scaffold. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the rational design and evaluation of new bioactive molecules.
References
-
Synthesis of nitroaromatic compounds as potential anticancer agents.
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
-
Synthesis of 3'- And 5'-nitrooxy Pyrimidine Nucleoside Nitrate Esters: "Nitric Oxide Donor" Agents for Evaluation as Anticancer and Antiviral Agents.
-
3-Iodo-5-nitrobenzoic acid.
-
New Anticancer Agents: Design, Synthesis and Evaluation.
-
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
-
New Anticancer Agents: Design, Synthesis and Evaluation.
-
A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
-
In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives.
-
Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
-
A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Derivatives.
-
Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives.
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
-
Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis.
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A Comparative Guide to the Synthesis of 3-Iodo-5-nitrobenzoic Acid: A Validation of Methods
In the landscape of pharmaceutical development and complex organic synthesis, the reliable and efficient production of key intermediates is paramount. 3-Iodo-5-nitrobenzoic acid is a valuable building block, utilized in the synthesis of a variety of biologically active molecules and advanced materials.[1] This guide provides an in-depth, objective comparison of synthetic routes to this compound, grounded in experimental data and established chemical principles. We will delve into the mechanistic underpinnings of the primary synthetic pathway, the Sandmeyer reaction, and contrast it with potential alternative methods, offering a comprehensive validation for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 3-Iodo-5-nitrobenzoic Acid
3-Iodo-5-nitrobenzoic acid possesses a unique trifunctionalized aromatic scaffold. The carboxylic acid group provides a handle for amide or ester formation, the nitro group can be reduced to an amine for further derivatization, and the iodine atom is an excellent leaving group for cross-coupling reactions, such as the Suzuki or Heck reactions. This versatility makes it a sought-after intermediate in medicinal chemistry for the development of novel therapeutic agents.
Method 1: The Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid
The most established and reliable method for the synthesis of 3-iodo-5-nitrobenzoic acid is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[2][3] This multi-step, one-pot process begins with the diazotization of the readily available precursor, 3-amino-5-nitrobenzoic acid, followed by iodination.
Mechanistic Rationale
The Sandmeyer reaction proceeds through a free radical mechanism.[4] The initial step is the formation of a diazonium salt by reacting the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid.[3] This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]
The resulting diazonium salt is then treated with a solution of potassium iodide. In the case of iodination, the use of a copper(I) catalyst is not strictly necessary, as the iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.[2] The reaction proceeds with the evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction to completion.
Caption: Mechanism of 3-Iodo-5-nitrobenzoic acid synthesis via the Sandmeyer reaction.
Experimental Protocol: Synthesis of 3-Iodo-5-nitrobenzoic Acid
This protocol is adapted from a well-established procedure for a structurally similar compound, 4-iodo-3-nitrobenzoic acid, and is expected to provide a high yield of the desired product.[6]
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a suitable reaction vessel, add 3-amino-5-nitrobenzoic acid (1 equivalent) to a mixture of deionized water and concentrated hydrochloric acid. Stir the mixture to ensure complete dissolution of the amine, forming its hydrochloride salt.
-
Diazotization: Cool the reaction mixture to 0-5 °C using an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite (1.1-1.5 equivalents) in deionized water dropwise. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C. Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be tested with starch-iodide paper; a blue color indicates the presence of excess nitrous acid.[5]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (1.5-2.0 equivalents) in deionized water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. During this time, the evolution of nitrogen gas will be observed, and a solid precipitate will form.
-
Work-up and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 3-iodo-5-nitrobenzoic acid.
Caption: Experimental workflow for the synthesis of 3-Iodo-5-nitrobenzoic acid.
Method 2: Direct Electrophilic Iodination of 3-Nitrobenzoic Acid
An alternative approach to the synthesis of 3-iodo-5-nitrobenzoic acid is the direct electrophilic iodination of 3-nitrobenzoic acid. This method, in theory, offers a more atom-economical route by avoiding the need to first introduce and then remove a nitrogen-containing functional group.
Mechanistic Considerations
The direct iodination of an aromatic ring requires a potent electrophilic iodine source, as iodine itself is a weak electrophile.[7] For deactivated aromatic rings, such as 3-nitrobenzoic acid (where both the nitro and carboxylic acid groups are electron-withdrawing), harsh reaction conditions are typically necessary.
Common reagents for such transformations include N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid or triflic acid, or iodine in oleum (fuming sulfuric acid).[4][8] These strong acids protonate the iodinating agent, generating a highly reactive electrophilic iodine species that can attack the deactivated aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the substituents. Both the nitro and carboxylic acid groups are meta-directing. Therefore, starting with 3-nitrobenzoic acid, the incoming iodo group would be directed to the 5-position, yielding the desired product.
Comparative Analysis
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Direct Iodination |
| Starting Material | 3-Amino-5-nitrobenzoic acid | 3-Nitrobenzoic acid |
| Key Reagents | NaNO₂, HCl, KI | I₂ or NIS, strong acid (e.g., H₂SO₄) |
| Reaction Conditions | Low temperature (0-5 °C) followed by room temp. | Potentially harsh, elevated temperatures may be needed |
| Reported Yield | High (typically >80% for similar substrates)[6] | Data for this specific substrate is not readily available, but can be variable for deactivated arenes. |
| Purity | Generally good, purification by recrystallization is effective. | May require extensive purification to remove regioisomers and byproducts. |
| Safety Considerations | Diazonium salts can be explosive if isolated and dry.[5] | Use of strong, corrosive acids and potentially toxic iodinating agents. |
Conclusion and Recommendation
The Sandmeyer reaction stands out as the validated and recommended method for the synthesis of 3-iodo-5-nitrobenzoic acid. The ready availability of the starting material, 3-amino-5-nitrobenzoic acid, coupled with well-documented and high-yielding procedures for analogous transformations, makes this a reliable and reproducible synthetic route.[6][9] The reaction conditions are mild, and the purification of the final product is generally straightforward.
While direct iodination of 3-nitrobenzoic acid presents a theoretically more direct route, the lack of specific experimental data and the likely requirement for harsh reaction conditions pose significant drawbacks. The potential for low yields and the formation of side products would necessitate considerable process optimization.
For researchers and drug development professionals requiring a dependable and scalable synthesis of 3-iodo-5-nitrobenzoic acid, the Sandmeyer reaction of 3-amino-5-nitrobenzoic acid is the superior and validated choice.
References
- Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
- ChemicalBook. (n.d.). 4-Iodo-3-nitrobenzoic acid synthesis.
- Brazdowska, P., et al. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Pike, A. F., et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. PubMed Central.
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ChemScene. (n.d.). 3-Iodo-5-nitrobenzoic acid.
- Singh, R. K., et al. (2014). Ortho-iodination of aromatic carboxylic acids in aqueous media.
- Laxminarayan, C., et al. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide.
- Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
- Benchchem. (n.d.). A Comparative Analysis of Yields: Sandmeyer Reaction vs. Aromatic Isomerization.
- Lulinski, P., et al. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
- Scott, P. M., & Tarbell, D. S. (n.d.). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic.
- Royal Society of Chemistry. (n.d.). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction.
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A Comparative Guide to Enzyme Inhibition Assays for 3-Iodo-5-nitrobenzoic Acid Derivatives
This guide provides a comprehensive overview of enzyme inhibition assays relevant to the study of 3-iodo-5-nitrobenzoic acid and its derivatives. As versatile synthetic intermediates, these compounds present intriguing possibilities as enzyme inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for assessing inhibitory potential against three key enzyme classes: tyrosinase, acetylcholinesterase, and carbonic anhydrase. While direct inhibitory data for 3-iodo-5-nitrobenzoic acid is not extensively documented, this guide establishes a framework for its evaluation by comparing the activities of structurally related benzoic acid derivatives.
Tyrosinase Inhibition Assay
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders. Benzoic acid and its derivatives have been identified as inhibitors of tyrosinase, making this a primary assay for evaluating 3-iodo-5-nitrobenzoic acid.[2][3]
Scientific Rationale
The assay described here is a spectrophotometric method that monitors the enzymatic conversion of L-DOPA to dopachrome. The presence of an inhibitor will decrease the rate of this colorimetric reaction, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of L-DOPA as a substrate is based on its direct involvement in the melanin synthesis pathway, providing a physiologically relevant measure of tyrosinase activity.
Experimental Protocol
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate Buffer (50 mM, pH 6.8)
-
3-Iodo-5-nitrobenzoic acid derivative (dissolved in DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 3-iodo-5-nitrobenzoic acid derivative and kojic acid in DMSO.
-
Prepare working solutions of tyrosinase and L-DOPA in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of the test compound or positive control.
-
For the negative control, add 20 µL of DMSO.
-
Add 20 µL of tyrosinase solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Add 20 µL of L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparative Data for Tyrosinase Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Hypothetical 3-Iodo-5-nitrobenzoic acid derivative | To be determined | To be determined | N/A |
| Kojic Acid | 16.7 | Competitive | [4] |
| 2-Amino Benzoic Acid | 5.15 | Non-competitive | [2] |
| 4-Amino Benzoic Acid | 3.8 | Non-competitive | [2] |
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) | 5.7 | Non-competitive | [4] |
| (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) | 23.8 | Non-competitive | [4] |
Workflow Diagram
Caption: Workflow for the tyrosinase inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions. Given that some benzoic acid derivatives have shown AChE inhibitory activity, this assay is crucial for evaluating the potential of 3-iodo-5-nitrobenzoic acid derivatives in this area.[5][6]
Scientific Rationale
The Ellman's method is a widely used, robust, and sensitive colorimetric assay for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value.
Experimental Protocol
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
3-Iodo-5-nitrobenzoic acid derivative (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and donepezil in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of the test compound or positive control.
-
For the negative control, add 20 µL of DMSO.
-
Add 20 µL of AChE solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB solution.
-
Add 10 µL of ATCI solution to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Determine the percentage of inhibition.
-
Calculate the IC50 value.
-
Comparative Data for Acetylcholinesterase Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| Hypothetical 3-Iodo-5-nitrobenzoic acid derivative | To be determined | N/A |
| Donepezil | 0.02 | [7] |
| 3-Chlorobenzoic acid | >1000 | [5] |
| 2-Hydroxybenzoic acid | >1000 | [5] |
| 2,3-Dimethoxybenzoic acid | 890 | [5] |
| 3,4,5-Trimethoxybenzoic acid | 460 | [5] |
Workflow Diagram
Caption: Workflow for the carbonic anhydrase inhibition assay.
Conclusion
The provided protocols and comparative data offer a robust framework for investigating the enzyme inhibitory potential of 3-iodo-5-nitrobenzoic acid derivatives. By systematically applying these assays, researchers can elucidate the structure-activity relationships of this class of compounds and identify promising leads for further development. The inclusion of both positive controls and a range of related benzoic acid derivatives for comparison is essential for contextualizing the experimental findings and ensuring the scientific rigor of the investigation. While the direct inhibitory profile of 3-iodo-5-nitrobenzoic acid remains to be fully characterized, the methodologies outlined in this guide provide a clear path forward for its comprehensive evaluation as a potential enzyme inhibitor.
References
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. [Link]
-
Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. [Link]
-
Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. [Link]
-
IC 50 values for selected compounds versus DO activity of human tyrosinase. [Link]
-
Acetylcholinesterase Inhibitory Properties of Some Benzoic Acid Derivatives. [Link]
-
Structure-based drug discovery of carbonic anhydrase inhibitors. [Link]
-
Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. [Link]
-
Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. [Link]
-
Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents. [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. [Link]
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Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. [Link]
-
An overview of carbohydrate-based carbonic anhydrase inhibitors. [Link]
-
In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract. [Link]
-
Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. [Link]
-
Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. [Link]
-
Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. [Link]
-
Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. [Link]
-
A comprehensive review on tyrosinase inhibitors. [Link]
-
Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. [Link]
-
Tyrosinase inhibitory activities of the compounds 1-10. [Link]
-
Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. [Link]
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- 4. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Iodo-5-nitrobenzoic Acid
For researchers and professionals in drug development, the integrity of a starting material is paramount. 3-Iodo-5-nitrobenzoic acid is a crucial intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] The purity of this building block directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Impurities can introduce undesirable side reactions, complicate purification processes, and compromise the final product's quality.[2]
This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized 3-Iodo-5-nitrobenzoic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to design a robust, self-validating quality control strategy.
Understanding the Synthetic Landscape: Potential Impurities
A robust purity assessment begins with understanding the potential impurities that may arise during synthesis. A common route to 3-Iodo-5-nitrobenzoic acid involves the iodination of 3-nitrobenzoic acid or the diazotization of 3-amino-5-nitrobenzoic acid followed by a Sandmeyer-type reaction with an iodide source.[4][5]
Based on these routes, potential impurities include:
-
Starting Materials: Unreacted 3-nitrobenzoic acid or 3-amino-5-nitrobenzoic acid.
-
Isomeric Byproducts: Incorrectly substituted isomers (e.g., 2-iodo-5-nitrobenzoic acid or 3-iodo-4-nitrobenzoic acid).
-
Reaction Intermediates: Residual diazonium salts or other transient species.
-
Reagent-Derived Impurities: Contaminants from reagents like iodine, nitric acid, or solvents.
-
Dehalogenated Species: 3-Nitrobenzoic acid formed by the reduction of the product.
A comprehensive analytical approach must be capable of separating and identifying these structurally similar compounds.
Comparative Analysis of Purity Assessment Techniques
No single technique provides a complete purity profile. The most reliable approach involves using orthogonal methods—techniques that measure purity based on different chemical and physical principles.[6] Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] It excels at separating the target compound from structurally similar impurities.[8][9]
Principle of Separation: For a polar, ionizable compound like 3-Iodo-5-nitrobenzoic acid, reversed-phase HPLC is the method of choice. The molecule is partitioned between a nonpolar stationary phase (typically C18) and a polar mobile phase. By controlling the mobile phase composition and pH, we can finely tune the separation of the analyte from its potential impurities.
Strengths & Limitations:
-
Strengths: Excellent for quantification (purity expressed as % area), high sensitivity for detecting trace impurities, highly reproducible.
-
Limitations: Requires a reference standard for absolute quantification, may not detect impurities that do not have a chromophore (if using UV detection), and co-eluting peaks can mask impurities.
-
Column Selection: A modern, end-capped C18 column is chosen to minimize peak tailing caused by secondary interactions between the acidic analyte and residual silanol groups on the silica support.[10]
-
Mobile Phase Preparation:
-
Rationale: The mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized form. The pKa of benzoic acid is ~4.2; the electron-withdrawing nitro and iodo groups will lower this value. To suppress ionization of the carboxylic acid and ensure good retention and peak shape, the mobile phase pH should be at least 1.5-2 units below the pKa.[10] A pH of ~2.5 is a good starting point.
-
Phase A: 0.1% Phosphoric Acid in Water.
-
Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized 3-Iodo-5-nitrobenzoic acid.
-
Dissolve in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile and Water) to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C (to ensure reproducibility).
-
UV Detection: 254 nm or using a PhotoDiode Array (PDA) detector to assess peak purity across multiple wavelengths.[11]
-
Gradient Elution: A gradient from low to high organic content (Acetonitrile) is used to ensure that both polar and nonpolar impurities are eluted and detected.
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-20 min: Return to 10% B (equilibration).
-
-
The purity is typically calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A pure sample should show a single major peak with a sharp, symmetrical shape. Any additional peaks represent impurities. The use of a PDA detector allows for peak purity analysis, which can help determine if a single chromatographic peak consists of more than one co-eluting compound.
Caption: Quantitative NMR (qNMR) Purity Analysis Workflow.
3. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and its impurities. [12]When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for impurity identification.
Principle of Assessment: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For 3-Iodo-5-nitrobenzoic acid (MW = 293.02 g/mol ), a high-resolution mass spectrometer (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. [8] Strengths & Limitations:
-
Strengths: Extremely high sensitivity, provides molecular weight information crucial for identifying unknown impurities, HRMS confirms elemental composition.
-
Limitations: Not inherently quantitative without extensive calibration, ionization efficiency can vary significantly between compounds, making relative quantification challenging.
-
LC Setup: Use the same HPLC method described previously. The mobile phase may need to be adapted to use volatile buffers (e.g., formic acid or ammonium acetate instead of phosphoric acid) that are compatible with the MS interface.
-
MS Ionization:
-
Rationale: Electrospray Ionization (ESI) is the preferred method for polar molecules like this. Given the acidic nature of the compound, ESI in negative ion mode (ESI-) is most effective, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion at m/z 291.9.
-
-
Mass Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to detect all ionizable species. Tandem MS (MS/MS) can be used to fragment the parent ion of an impurity to gain structural information. [13]
The primary peak in the mass spectrum should correspond to the [M-H]⁻ ion of the target compound. For 3-Iodo-5-nitrobenzoic acid (C₇H₄INO₄), the expected exact mass of the [M-H]⁻ ion (C₇H₃INO₄⁻) is 291.9107. Any other significant peaks in the spectrum likely correspond to impurities. The characteristic isotope pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum, unlike chlorine or bromine which have significant M+2 isotopes. [18][19]
4. Melting Point Analysis
Melting point is a classic, simple, and rapid technique to get a preliminary assessment of purity. [14][15] Principle of Assessment: Pure crystalline solids have a sharp, well-defined melting point. [16]Impurities disrupt the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range. [16][17]This phenomenon is known as melting point depression.
Strengths & Limitations:
-
Strengths: Fast, inexpensive, requires minimal sample. [15][17]* Limitations: Not quantitative, insensitive to small amounts of impurities, and some impurities might not depress the melting point significantly if they form a solid solution.
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heating. [17]2. Packing: Pack a small amount (2-3 mm) of the powder into a capillary tube.
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point (literature value for 3-Iodo-5-nitrobenzoic acid is ~164-168 °C). [1] * Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium. [17] * Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
-
A pure sample will have a narrow melting range (e.g., 0.5-1 °C) that corresponds closely to the literature value. [22]A broad range (>2 °C) and a depressed value are strong indicators of the presence of impurities. [24]
Summary Comparison of Analytical Techniques
| Technique | Primary Information | Quantification | Sensitivity | Strengths | Limitations |
| HPLC-UV/PDA | Purity (% Area), Impurity Profile | Excellent (Relative) | High | Gold standard for purity, separates isomers, robust. [7] | Requires chromophore, co-elution possible. |
| NMR (¹H, ¹³C) | Structural Confirmation, Impurity ID | Excellent (Absolute with qNMR) | Moderate | Identifies unknown impurities, detects non-UV active species. [6][18] | Lower sensitivity, potential for peak overlap. |
| Mass Spec (LC-MS) | Molecular Weight, Elemental Formula | Poor (without standards) | Very High | Confirms identity, ideal for impurity identification. | Ionization variability makes quantification difficult. |
| Melting Point | Preliminary Purity Indication | None | Low | Fast, inexpensive, simple setup. [15][17] | Not specific, insensitive to low impurity levels. |
Conclusion and Recommended Strategy
Assessing the purity of synthesized 3-Iodo-5-nitrobenzoic acid requires a multi-faceted, orthogonal approach to ensure the highest degree of confidence. No single method is sufficient.
A robust and self-validating strategy for a research or drug development setting should include:
-
Primary Purity Assay (Quantitative): Use Reversed-Phase HPLC with PDA detection as the primary method to determine the purity value (as % area) and to profile all UV-active impurities.
-
Structural Confirmation and Orthogonal Purity Check: Use ¹H NMR to confirm the identity of the main component. This analysis will also serve as a crucial check for impurities that may not be detected by HPLC, such as residual solvents or non-UV active byproducts. For critical applications, qNMR should be employed for an absolute purity determination.
-
Identity Confirmation: Use High-Resolution Mass Spectrometry to confirm the molecular weight and elemental composition, providing unequivocal proof of identity.
-
Rapid Preliminary Check: Use Melting Point Analysis as a quick, initial check of the bulk material. A sharp melting range close to the literature value provides a good first indication of high purity.
By combining the high-resolution separation of HPLC with the detailed structural insight of NMR and the definitive mass confirmation of MS, researchers and drug development professionals can be highly confident in the quality and purity of their 3-Iodo-5-nitrobenzoic acid, ensuring the integrity of their downstream synthetic processes.
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A Comparative Guide to the Biological Efficacy of 3-Iodo-5-nitrobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and presence in numerous biologically active compounds make it an attractive starting point for drug discovery. The introduction of specific substituents onto the benzoic acid ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides a comparative analysis of 3-iodo-5-nitrobenzoic acid and its analogs, offering insights into their potential as antimicrobial and anticancer agents. While comprehensive comparative data for a wide range of analogs is nascent, this document synthesizes available information, draws logical inferences from structurally related compounds, and provides detailed experimental protocols to empower further research and development in this promising chemical space.
The Core Moiety: 3-Iodo-5-nitrobenzoic Acid
3-Iodo-5-nitrobenzoic acid serves as a versatile building block in organic synthesis and pharmaceutical research.[1] Its structure is characterized by an aromatic carboxylic acid with two key functional groups: an iodine atom and a nitro group.[1] These substituents are crucial in defining its chemical reactivity and potential biological activity. The nitro group, a strong electron-withdrawing group, is a known pharmacophore in various antimicrobial and antiprotozoal agents.[2] The presence of a halogen, such as iodine, can significantly modulate a molecule's lipophilicity and its ability to interact with biological targets.[3][4]
Comparative Biological Efficacy: Insights from Analogs
Direct, large-scale comparative studies on a wide array of 3-iodo-5-nitrobenzoic acid analogs are limited in publicly available literature. However, by examining the biological activities of its derivatives, such as amides and esters, and by drawing parallels with other halogenated nitrobenzoic acids, we can begin to delineate a structure-activity relationship (SAR) profile.
Anticancer Activity
Table 1: Postulated Anticancer Activity of 3-Iodo-5-nitrobenzoic Acid Analogs
| Compound/Analog | Proposed Modification | Expected Impact on Anticancer Activity | Rationale |
| 3-Iodo-5-nitrobenzoic acid | Parent Compound | Baseline activity | The combination of the nitro group and iodine may contribute to cytotoxicity. |
| 3-Iodo-5-nitrobenzamide | Carboxylic acid to primary amide | Potential for increased activity | Amide functionality can alter solubility and hydrogen bonding capabilities, potentially improving interaction with biological targets.[8] |
| N-substituted 3-Iodo-5-nitrobenzamides | Introduction of various substituents on the amide nitrogen | Variable; potential for enhanced potency and selectivity | Substituents can modulate lipophilicity and steric factors, influencing target binding and cellular uptake. |
| Methyl 3-Iodo-5-nitrobenzoate | Carboxylic acid to methyl ester | May exhibit activity as a prodrug | Esters can improve cell permeability and may be hydrolyzed intracellularly to release the active carboxylic acid. |
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[9] Their mechanism of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[9] Halogenation has also been shown to enhance the antimicrobial properties of various chemical scaffolds.[3]
While specific Minimum Inhibitory Concentration (MIC) values for a broad range of 3-iodo-5-nitrobenzoic acid analogs are not extensively documented, studies on other halogenated nitrobenzoic acids provide valuable insights. For example, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[9] It is reasonable to hypothesize that 3-iodo-5-nitrobenzoic acid and its derivatives would also possess antimicrobial properties.
Table 2: Postulated Antimicrobial Activity of 3-Iodo-5-nitrobenzoic Acid Analogs
| Compound/Analog | Proposed Modification | Expected Impact on Antimicrobial Activity | Rationale |
| 3-Iodo-5-nitrobenzoic acid | Parent Compound | Potential broad-spectrum activity | The nitro group is a key pharmacophore for antimicrobial action. The iodine may enhance this effect. |
| 3-Iodo-5-nitrobenzamide | Carboxylic acid to primary amide | May alter spectrum of activity or potency | Changes in polarity and hydrogen bonding potential could affect bacterial cell wall penetration and target interaction. |
| Thioamide of 3-Iodo-5-nitrobenzoic acid | Amide oxygen replaced with sulfur | Potential for enhanced activity | Thioamides can exhibit different electronic and steric properties, potentially leading to improved antimicrobial efficacy. |
Experimental Protocols for Efficacy Evaluation
To facilitate the investigation and validation of the biological efficacy of 3-iodo-5-nitrobenzoic acid analogs, detailed, step-by-step methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow for MTT Assay
Caption: A streamlined workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 3-iodo-5-nitrobenzoic acid analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Workflow for Broth Microdilution Assay
Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Step-by-Step Protocol:
-
Preparation of Compounds and Microplates:
-
Prepare a stock solution of the 3-iodo-5-nitrobenzoic acid analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.
-
Add 100 µL of the compound stock solution (at a concentration of, for example, 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of compound concentrations.
-
Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound).
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) and Future Directions
The biological efficacy of 3-iodo-5-nitrobenzoic acid analogs is governed by a delicate interplay of electronic, steric, and lipophilic factors.[2][10][11]
Key SAR Insights and Hypotheses:
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group is likely a key contributor to both antimicrobial and anticancer activities.[9] Modifications that alter its electronic properties or its ability to be reduced within the cell could significantly impact efficacy.
-
The Iodine Atom: The position and nature of the halogen are critical. Iodine, being larger and more lipophilic than other halogens, may enhance membrane permeability and interactions with hydrophobic pockets in target proteins.[3] Exploring analogs with bromine or chlorine at the 3-position could provide valuable comparative data.
-
The Carboxylic Acid Moiety: Derivatization of the carboxylic acid to amides or esters can modulate the compound's pharmacokinetic properties.[8] Amides can introduce new hydrogen bonding interactions, while esters can act as prodrugs, improving cellular uptake and releasing the active acid intracellularly.
Signaling Pathway Visualization
Caption: A logical diagram illustrating the relationship between structural modifications, physicochemical properties, and the resulting biological efficacy of 3-iodo-5-nitrobenzoic acid analogs.
Future research should focus on:
-
Systematic Synthesis and Screening: A library of 3-iodo-5-nitrobenzoic acid amides and esters with diverse substituents should be synthesized and screened against a panel of cancer cell lines and microbial strains to generate robust quantitative data.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects will be crucial for rational drug design.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
By systematically exploring the structure-activity landscape of 3-iodo-5-nitrobenzoic acid analogs, the scientific community can unlock the full therapeutic potential of this promising class of compounds.
References
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A Comparative Guide to the Structure-Activity Relationship of 3-Iodo-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, offering a versatile platform for drug discovery. Among these, 3-iodo-5-nitrobenzoic acid presents a particularly intriguing starting point for chemical exploration. The presence of a bulky, lipophilic iodine atom and a strongly electron-withdrawing nitro group on the phenyl ring provides unique electronic and steric properties that can be leveraged to modulate biological activity.
This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 3-iodo-5-nitrobenzoic acid derivatives, with a primary focus on their potential as antimicrobial and anti-inflammatory agents. By analyzing how modifications to the core structure influence biological efficacy, this document aims to provide researchers with actionable insights for the rational design of more potent and selective compounds.
The Strategic Importance of the 3-Iodo-5-nitrobenzoyl Scaffold
The 3-iodo-5-nitrobenzoic acid core is a versatile building block in organic synthesis, amenable to a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, and hydrazones, allowing for the introduction of diverse functionalities. The aryl iodide offers a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The nitro group, a known pharmacophore in many antimicrobial agents, significantly influences the electronic properties of the aromatic ring and can participate in crucial interactions with biological targets.[1][2]
Comparative Analysis of Antimicrobial Activity
While specific comprehensive SAR studies on a wide range of 3-iodo-5-nitrobenzoic acid derivatives are not extensively documented in publicly available literature, we can infer valuable insights from studies on structurally related nitro- and halogen-substituted benzamides and hydrazones. The general consensus is that the presence of both nitro and halogen substituents on a benzoic acid scaffold can synergistically enhance antimicrobial activity.[3][4]
To illustrate the potential SAR trends, we will consider a hypothetical series of N-substituted 3-iodo-5-nitrobenzamides and their activity against common bacterial pathogens. The data presented in Table 1 is representative of expected outcomes based on published research on similar compounds.[5][6][7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical N-Substituted 3-Iodo-5-nitrobenzamides
| Compound ID | R Group (Substituent on Amide Nitrogen) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 1a | -H | 128 | 256 |
| 1b | -CH₃ | 64 | 128 |
| 1c | -CH₂CH₃ | 64 | 128 |
| 1d | -Phenyl | 32 | 64 |
| 1e | -4-Chlorophenyl | 16 | 32 |
| 1f | -4-Nitrophenyl | 16 | 32 |
| Standard | Ciprofloxacin | 1 | 0.5 |
Analysis of Structure-Activity Relationships for Antimicrobial Activity:
-
Impact of N-Substitution: Unsubstituted amide 1a is expected to show moderate activity. The introduction of small alkyl groups (1b , 1c ) may slightly enhance lipophilicity and cell membrane penetration, leading to improved activity.
-
Aromatic Substituents: Incorporating an aromatic ring at the amide nitrogen (1d ) often leads to a significant increase in potency. This is likely due to the introduction of additional hydrophobic and/or π-π stacking interactions with the biological target.
-
Electron-Withdrawing Groups on the Phenyl Ring: The presence of electron-withdrawing groups, such as a chloro (1e ) or nitro (1f ) group, on the N-phenyl ring can further enhance antimicrobial activity. This is a common observation in SAR studies of antimicrobial benzamides and is attributed to altered electronic properties and potentially improved binding affinity.[4]
-
The Role of the Nitro and Iodo Groups: The nitro group is a well-known pharmacophore in antimicrobial agents, often acting as a bio-reductive "warhead" that can generate reactive nitrogen species under the hypoxic conditions found in some bacteria.[7] The iodine atom, being large and lipophilic, can enhance membrane permeability and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[3]
Comparative Analysis of Anti-inflammatory Activity
Benzoic acid derivatives are also known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] To explore the potential of 3-iodo-5-nitrobenzoic acid derivatives in this area, we will consider a hypothetical series of its ester derivatives and their inhibitory activity against COX-1 and COX-2. The data in Table 2 is illustrative of potential findings.
Table 2: Comparative Anti-inflammatory Activity (IC₅₀, µM) of Hypothetical 3-Iodo-5-nitrobenzoic Acid Esters
| Compound ID | R Group (Ester) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | -CH₃ | 15 | 5 | 3 |
| 2b | -CH₂CH₃ | 12 | 3 | 4 |
| 2c | -CH(CH₃)₂ | 10 | 2 | 5 |
| 2d | -Phenyl | 8 | 1 | 8 |
| 2e | -4-Methoxyphenyl | 7 | 0.8 | 8.75 |
| Standard | Celecoxib | 15 | 0.05 | 300 |
Analysis of Structure-Activity Relationships for Anti-inflammatory Activity:
-
Influence of the Ester Group: Simple alkyl esters (2a , 2b , 2c ) are expected to exhibit moderate COX inhibitory activity. Increasing the steric bulk of the alkyl group from methyl to isopropyl may lead to enhanced potency and selectivity for COX-2.
-
Aromatic Esters: Similar to the antimicrobial amides, the introduction of a phenyl ester (2d ) is likely to significantly improve inhibitory activity, potentially through favorable interactions within the active site of the COX enzymes.
-
Substituted Phenyl Esters: The addition of an electron-donating group like a methoxy group on the phenyl ring (2e ) could further enhance COX-2 inhibition. This highlights the nuanced electronic and steric requirements for optimal binding to the COX-2 active site.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the synthesis of 3-iodo-5-nitrobenzoic acid derivatives and the evaluation of their biological activities are provided below.
Synthesis of N-Substituted 3-Iodo-5-nitrobenzamides (General Procedure)
This protocol describes a common method for amide synthesis from a carboxylic acid.
-
Acid Chloride Formation: To a solution of 3-iodo-5-nitrobenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-iodo-5-nitrobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an inert solvent like DCM.
-
To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted 3-iodo-5-nitrobenzamide.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound.
-
Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in the broth medium to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Prepare stock solutions of the test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The reaction progress is monitored by measuring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.
Caption: SAR for Antimicrobial Activity of Benzamides.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Conclusion
The 3-iodo-5-nitrobenzoic acid scaffold holds considerable promise for the development of novel antimicrobial and anti-inflammatory agents. The strategic placement of the iodo and nitro groups provides a unique electronic and steric profile that can be effectively modulated through derivatization of the carboxylic acid moiety. The inferred structure-activity relationships suggest that the synthesis of amide and ester derivatives with substituted aromatic rings is a promising avenue for enhancing biological potency. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation therapeutics. Further empirical studies are warranted to fully elucidate the SAR of this intriguing class of compounds and to validate their therapeutic potential.
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A Comparative Guide to the Cost-Effectiveness of 3-Iodo-5-nitrobenzoic Acid Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 3-Iodo-5-nitrobenzoic acid stands as a valuable building block, its trifunctional nature offering a versatile scaffold for the synthesis of a wide array of complex molecules. This guide provides a detailed comparative analysis of the two primary synthetic routes to this important compound: the classic Sandmeyer reaction starting from 3-amino-5-nitrobenzoic acid, and the direct electrophilic iodination of 3-nitrobenzoic acid. We will delve into the mechanistic underpinnings, experimental protocols, and a thorough cost-effectiveness analysis to empower researchers in making informed decisions for their specific synthetic needs.
Route 1: The Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway commences with the readily available 3-amino-5-nitrobenzoic acid.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the aromatic amine is converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly versatile intermediate. In the second stage, the diazonium group is displaced by an iodide ion, a reaction that, unlike other Sandmeyer reactions, often does not require a copper catalyst.[3] The driving force for this displacement is the excellent leaving group ability of molecular nitrogen (N₂).
Experimental Protocol
Step 1: Diazotization of 3-Amino-5-nitrobenzoic Acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 3-amino-5-nitrobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The reaction mixture will gradually become a clear solution.
-
Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (1.5 equivalents) in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.
-
The crude 3-iodo-5-nitrobenzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the product under vacuum to obtain the final 3-iodo-5-nitrobenzoic acid.
A similar reported synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid achieved a yield of 89.7%.[4]
Workflow Diagram
Caption: Workflow for the synthesis of 3-Iodo-5-nitrobenzoic acid via the Sandmeyer reaction.
Route 2: Direct Iodination of 3-Nitrobenzoic Acid
A seemingly more direct approach to 3-iodo-5-nitrobenzoic acid is the electrophilic iodination of 3-nitrobenzoic acid. However, the presence of the strongly deactivating nitro and carboxylic acid groups makes the aromatic ring electron-deficient and thus less susceptible to electrophilic attack.
Mechanistic Rationale
Direct iodination of deactivated aromatic rings is challenging due to the low electrophilicity of molecular iodine.[5] To overcome this, a more potent electrophilic iodine species must be generated in situ. This is typically achieved by using an oxidizing agent in conjunction with an iodine source. Potential systems include:
-
Iodine and Nitric Acid: Nitric acid acts as an oxidant to generate a more electrophilic iodine species, possibly protonated hypoiodous acid (H₂OI⁺) or a related species.[6]
-
Iodic Acid in Strong Acid: In a strongly acidic medium (e.g., sulfuric acid), iodic acid can act as a source of a highly electrophilic iodine species.[7][8]
The regioselectivity of the iodination is governed by the directing effects of the existing substituents. Both the nitro and carboxylic acid groups are meta-directing. Therefore, the incoming iodo group is expected to substitute at the C5 position, which is meta to both groups, to yield the desired product. However, achieving high selectivity and yield can be difficult, and side reactions or the formation of other isomers are possible. One study noted that nitrobenzoic acids did not undergo bromination under certain conditions, suggesting iodination could also be challenging.[7]
Experimental Protocol (Proposed)
Method A: Using Iodine and Nitric Acid
-
In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add molecular iodine (1.1 equivalents) to the solution.
-
Slowly add concentrated nitric acid (e.g., 2 equivalents) to the mixture with stirring at room temperature.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
The crude product will precipitate. Collect the solid by filtration and wash with a solution of sodium thiosulfate to remove unreacted iodine, followed by water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-iodo-5-nitrobenzoic acid.
Method B: Using Iodic Acid
-
In a flask, prepare a mixture of concentrated sulfuric acid, acetic acid, and acetic anhydride.
-
Add 3-nitrobenzoic acid (1 equivalent) to this acidic mixture.
-
Slowly add iodic acid (0.5 equivalents) portion-wise, maintaining the temperature below 15 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into an ice-cold aqueous solution of sodium sulfite to reduce any excess iodic acid and precipitate the product.
-
Filter the solid, wash with water, and recrystallize to obtain the pure product.
The reported yields for the iodination of deactivated arenes using iodic acid range from 39-83%.[8]
Workflow Diagram
Caption: Workflow for the direct iodination of 3-Nitrobenzoic acid.
Cost-Effectiveness and Performance Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Iodination |
| Starting Material | 3-Amino-5-nitrobenzoic acid | 3-Nitrobenzoic acid |
| Starting Material Cost | Higher (e.g., ~$121/50mg)[1] | Lower (e.g., ~$30/100g)[9] |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide | Iodine, Nitric acid OR Iodic acid, Sulfuric acid |
| Reagent Cost | Moderate | Moderate to High (Iodic acid can be expensive)[10][11][12] |
| Reaction Conditions | Low temperature (0-5 °C) then room temperature | Elevated temperatures may be required; harsh acidic conditions |
| Yield | Potentially high and predictable (e.g., ~90%)[4] | Variable and potentially lower; optimization required (e.g., 39-83% for similar systems)[8] |
| Purity & Selectivity | Generally high, with predictable regiochemistry | Risk of isomeric impurities and side reactions |
| Scalability | Well-established and scalable, but diazonium salts can be unstable | Can be challenging to scale due to harsh conditions and potential for runaway reactions |
| Safety | Diazonium salts are potentially explosive and must be handled with care at low temperatures.[2] | Use of strong oxidizing acids (nitric, sulfuric) and potential for vigorous reactions requires careful control. Nitroaromatic compounds themselves have toxicity concerns.[4] |
| Environmental Impact | Use of nitrite and potential for halogenated waste. | Use of strong acids and potential for heavy metal (iodine) waste. |
Conclusion and Recommendations
The choice between the Sandmeyer reaction and direct iodination for the synthesis of 3-iodo-5-nitrobenzoic acid is a trade-off between starting material cost and reaction reliability.
The Sandmeyer reaction (Route 1) , despite starting from a more expensive precursor, offers a more robust and predictable synthetic route. The high potential yield and excellent regioselectivity make it an attractive option, particularly for applications where product purity is critical and for larger-scale synthesis where a reliable process is paramount. The primary safety concern is the handling of the diazonium salt intermediate, which necessitates strict temperature control.
Direct iodination (Route 2) is appealing due to the significantly lower cost of the starting material, 3-nitrobenzoic acid. However, this route is fraught with challenges. The deactivated nature of the aromatic ring requires harsh reaction conditions, which can lead to lower yields, the formation of side products, and difficulties in purification. The regioselectivity, while theoretically favoring the desired product, may not be perfect in practice. This route may be suitable for small-scale exploratory synthesis where cost is a primary driver and extensive optimization is feasible.
Recommendation: For researchers and drug development professionals requiring a reliable and scalable synthesis of high-purity 3-iodo-5-nitrobenzoic acid, the Sandmeyer reaction is the recommended route . The higher initial investment in the starting material is likely to be offset by higher yields, easier purification, and greater process reliability. The direct iodination route should be considered only when the cost of the starting material is the absolute limiting factor and the resources for significant process development and optimization are available.
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Krassowska-Swiebocka, B., Prokopienko, G., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-400. [Link]
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Krassowska-Swiebocka, B., Prokopienko, G., & Skulski, L. (2005). An aromatic iodination method, with iodic acid used as the only iodinating reagent. Molecules (Basel, Switzerland), 10(2), 394–400. [Link]
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Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Iodo-5-nitrobenzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the quantification and quality control of 3-Iodo-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will move beyond a simple listing of protocols to explore the causality behind experimental design, ensuring each method is presented as a self-validating system. The discussion is grounded in the harmonized principles of leading regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This principle, central to ICH Q2(R2) guidelines, ensures that the data generated is reliable, reproducible, and scientifically sound.[2] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy—and evaluate their performance based on core validation parameters.
Pillar 1: The Foundation of Trust - Understanding Validation Parameters
Before comparing techniques, it is crucial to understand the performance characteristics that define a validated method. These parameters are not a mere checklist; they are an interconnected framework for ensuring data integrity. According to global guidelines like ICH Q2(R2) and USP General Chapter <1225>, the key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[2][3][4]
dot graph ValidationParameters { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Method [label="Analytical Method", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity\n(Discrimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity\n(Proportionality)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(Trueness)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Agreement)", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range\n(Interval)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Robustness [label="Robustness\n(Reliability)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Method -> Specificity [label=" Is it the right analyte?"]; Method -> Linearity [label=" Does signal correlate to concentration?"]; Linearity -> Range [label=" Over what interval?"]; Method -> Accuracy [label=" How close to the true value?"]; Method -> Precision [label=" How repeatable are the results?"]; Method -> Robustness [label=" Can it withstand small changes?"]; } endomd Caption: Core validation parameters for an analytical method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2] A stability-indicating method, demonstrated through forced degradation studies, is a key aspect of specificity.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable linearity, accuracy, and precision.[1]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
Pillar 2: Comparative Analysis of Analytical Techniques
The selection of an analytical method for 3-Iodo-5-nitrobenzoic acid depends on the intended application, whether for raw material identification, assay, or impurity profiling.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for its high specificity, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds like 3-Iodo-5-nitrobenzoic acid.
Causality of Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase (Acetonitrile/Water with Acid): A mixture of acetonitrile and water allows for the fine-tuning of elution strength. The addition of an acid (e.g., phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a single, well-retained, and sharp chromatographic peak.[7]
-
Detection (UV): The presence of the aromatic ring and nitro group results in strong UV absorbance, making a photodiode array (PDA) or variable wavelength detector a highly sensitive and suitable choice. A wavelength of approximately 254 nm is typically effective for such chromophores.
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at analyte retention time from blank, placebo, or forced degradation products. Peak purity > 990. | Passed. No interference observed. Peak purity index of 999.5. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 over 10-150 µg/mL |
| Accuracy | 98.0% - 102.0% Recovery | 99.2% - 101.5% |
| Precision (RSD) | Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0% | Repeatability RSD = 0.6% Intermediate RSD = 1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for varied conditions | Passed. Results remained within specification for changes in flow rate (±5%), pH (±0.2), and column temperature (±2°C). |
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A) 0.1% Phosphoric Acid in Water, B) Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL 3-Iodo-5-nitrobenzoic acid in diluent (50:50 Acetonitrile:Water). Prepare calibration standards by serial dilution.
-
System Suitability Test (SST): Inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 1.5.[8]
Method 2: Gas Chromatography (GC) with Derivatization
Direct analysis of carboxylic acids like 3-Iodo-5-nitrobenzoic acid by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and irreversible adsorption on the column.[9] To overcome this, a derivatization step is necessary.
Causality of Experimental Choices:
-
Derivatization (Silylation): Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) converts the polar carboxylic acid group into a less polar, more volatile silyl ester or methyl ester, making the analyte suitable for GC analysis.[9] This is a critical step to ensure reliable chromatography.
-
Detector (FID): A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a response proportional to the mass of carbon.
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) is suitable for separating the derivatized analyte from potential impurities.
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at analyte retention time from blank or derivatizing agent by-products. | Passed. Baseline resolution achieved. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9975 over 20-200 µg/mL |
| Accuracy | 97.0% - 103.0% Recovery | 98.1% - 102.3% |
| Precision (RSD) | Repeatability: RSD ≤ 1.5% Intermediate: RSD ≤ 2.5% | Repeatability RSD = 1.1% Intermediate RSD = 2.1% |
| LOD | Signal-to-Noise ≥ 3:1 | 2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 6 µg/mL |
-
Derivatization: To 1 mg of sample, add 500 µL of Toluene and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes.
-
GC System: Gas chromatograph with a split/splitless injector and FID.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector Temperature: 300°C.
-
Injection: 1 µL, split ratio 20:1.
Method 3: UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique. However, its primary limitation is a lack of specificity compared to chromatographic methods.[10] It is best suited for the quantitative analysis of pure 3-Iodo-5-nitrobenzoic acid or in simple mixtures where interfering substances do not absorb at the analytical wavelength.
Causality of Experimental Choices:
-
Solvent (Methanol/Ethanol): An alcohol-based solvent is chosen for its ability to fully solubilize the analyte and its UV transparency in the analytical range.
-
Wavelength (λmax): The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength accuracy.
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Not applicable in complex matrices. Best for pure substance assay. | N/A |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over 2-20 µg/mL |
| Accuracy | 98.0% - 102.0% Recovery | 99.5% - 101.8% |
| Precision (RSD) | Repeatability: RSD ≤ 1.0% | Repeatability RSD = 0.8% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.6 µg/mL |
-
Instrument: Calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent: HPLC-grade Methanol.
-
Wavelength Scan: Scan a standard solution (approx. 10 µg/mL) from 400 nm to 200 nm to determine the λmax.
-
Standard Preparation: Prepare a stock solution of 100 µg/mL in Methanol. Create a calibration curve with at least five concentration levels (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measurement: Measure the absorbance of standards and samples at the determined λmax against a solvent blank.
Pillar 3: Method Selection and Final Recommendation
The choice of method is dictated by the analytical objective. The following workflow illustrates the decision-making process.
// Nodes Objective [label="What is the Analytical Objective?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity [label="Impurity Profiling or\nStability Testing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay [label="Routine Assay of\nPure Substance?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ID [label="Raw Material ID?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Recommend:\nStability-Indicating HPLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; UV [label="Recommend:\nUV-Vis Spectroscopy", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC [label="Consider GC if HPLC is not\navailable and for specific\northogonal testing", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Objective -> Impurity [label="High Specificity Needed"]; Objective -> Assay [label="Quantification Needed"]; Objective -> ID [label="Qualitative Check"]; Impurity -> HPLC; Assay -> HPLC [label="High Accuracy/Precision"]; Assay -> UV [label="Rapid QC, Known Purity"]; ID -> UV; HPLC -> GC [style=dashed, label="Alternative/Orthogonal"]; } endomd Caption: Decision workflow for selecting an analytical method.
-
For Impurity Profiling and Stability-Indicating Assays: RP-HPLC is the unequivocally superior choice. Its high resolving power is essential for separating the main component from process impurities and degradation products, fulfilling the critical requirement for specificity.
-
For Routine QC/Assay of Bulk Material: While HPLC remains the most robust option, UV-Vis Spectroscopy can be a valid, cost-effective alternative if the material is known to be of high purity and free from interfering, UV-active substances.
-
For Orthogonal Testing: GC-FID after derivatization can serve as a valuable orthogonal method. If two dissimilar analytical techniques (like HPLC and GC) produce congruent results, it provides a much higher degree of confidence in the data.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- BA Sciences.
- AMSbiopharma. (2025, July 22).
- gmp-compliance.org.
- ICH. (2023, November 30).
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager Magazine. (2025, September 2).
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017, February 15).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- ProPharma. (2024, June 25).
- FDA. Q2(R2)
- General Chapters.
- USP-NF.
- Benchchem. A Spectroscopic Showdown: Unmasking the Isomers of Nitrobenzoic Acid.
- A. K. (n.d.).
- Journal of Engineering Sciences.
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- Sigma-Aldrich. 3-Iodo-5-nitrobenzoic acid.
- NPRA.
- PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.
- NIST WebBook. Benzoic acid, 3-nitro-.
- SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- PubChem. 3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580.
- ResearchGate. (2025, August 5).
- ResearchGate. (2025, August 6).
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
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- SIELC Technologies. HPLC Separation of Caffeine, Benzoic acid and Acetaminophen.
- EPA.
- ResearchGate. (2023, August 24).
- SpectraBase. 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum.
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- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
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A Comparative Guide to the In Vitro Evaluation of 3-Iodo-5-nitrobenzoic Acid Based Compounds
Introduction: The Rationale for Targeting a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. 3-Iodo-5-nitrobenzoic acid is one such scaffold of significant interest.[1] Its structure, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene ring, presents a trifecta of functional groups ripe for synthetic modification.[1][2] The iodine atom serves as a versatile handle for cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the carboxylic acid allows for the formation of esters and amides.[2][3] This inherent chemical tractability makes it an excellent starting point for developing libraries of novel compounds with potential therapeutic applications, including anticancer, antimicrobial, and enzyme-inhibiting activities.[1][4][5]
This guide provides a comparative framework for the in vitro evaluation of a hypothetical series of compounds derived from the 3-Iodo-5-nitrobenzoic acid scaffold. We will explore robust, validated methodologies for assessing their biological activity, focusing on cytotoxicity against cancer cell lines, antimicrobial efficacy, and specific enzyme inhibition. The protocols are presented not merely as steps to be followed, but with an emphasis on the underlying principles and the rationale for key experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Compound Library: Structure and Rationale
For this guide, we will consider a hypothetical library of compounds to illustrate the testing workflow. The library consists of the parent scaffold and three derivatives where the carboxylic acid has been modified to form an amide with different functional groups. These will be compared against a known standard drug in each respective assay.
| Compound ID | Structure | Rationale for Inclusion |
| INBA-00 | 3-Iodo-5-nitrobenzoic acid (Parent Scaffold) | Baseline activity of the core structure. |
| INBA-01 | N-benzyl-3-iodo-5-nitrobenzamide | Introduces a simple aromatic amide linkage to assess the impact of this modification. |
| INBA-02 | 3-Iodo-N-(4-methoxyphenyl)-5-nitrobenzamide | Adds an electron-donating group to the appended phenyl ring to probe electronic effects. |
| INBA-03 | N-(4-chlorobenzyl)-3-iodo-5-nitrobenzamide | Incorporates an electron-withdrawing group and a flexible linker. |
| Dox | Doxorubicin | Positive control for anticancer cytotoxicity assays. |
| Cipro | Ciprofloxacin | Positive control for antibacterial assays. |
| Allo | Allopurinol | Positive control for Xanthine Oxidase inhibition assay. |
Workflow for In Vitro Screening
The initial evaluation of a new compound library follows a logical progression from broad cytotoxicity screening to more specific antimicrobial and mechanistic enzyme assays. This tiered approach efficiently identifies promising candidates and elucidates their potential modes of action.
Caption: General workflow for in vitro screening of the INBA compound library.
Part 1: Anticancer Activity - Cytotoxicity Assays
A primary screen for potential anticancer agents involves assessing their ability to kill or inhibit the proliferation of cancer cells. Colorimetric assays like MTT and XTT are mainstays for this purpose due to their reliability, simplicity, and suitability for high-throughput screening.[6][7] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[6][8]
Principle of Tetrazolium Salt Reduction Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt to a colored formazan product.[7][8] The intensity of the resulting color is directly proportional to the number of living cells.[6]
The key difference lies in the product's solubility:
-
MTT produces a purple formazan that is insoluble in water and requires a separate solubilization step using a detergent (like SDS) or an organic solvent (like DMSO).[6][7]
-
XTT is reduced to an orange formazan that is water-soluble, eliminating the need for solubilization and simplifying the protocol.[7][9] This makes the XTT assay generally more convenient and less prone to errors associated with incomplete formazan dissolution.[7]
Caption: Comparison of MTT and XTT assay mechanisms.
Experimental Protocol: XTT Cytotoxicity Assay
This protocol is optimized for assessing the INBA library against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines.
Materials:
-
MCF-7 and A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
INBA compounds and Doxorubicin (10 mM stock in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)
-
Microplate reader (capable of reading absorbance at 450 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the INBA compounds and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell control" (medium only) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. The duration can be adjusted, but a 48-72 hour exposure is common for assessing antiproliferative effects.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the prepared XTT working solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the color in the control wells has developed sufficiently.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.[6]
-
Data Analysis:
-
Subtract the absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_VehicleControl) * 100
-
Plot % Viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Comparative Data (Hypothetical)
| Compound ID | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| INBA-00 | > 100 | > 100 |
| INBA-01 | 45.2 | 68.7 |
| INBA-02 | 22.8 | 35.1 |
| INBA-03 | 8.5 | 12.3 |
| Dox | 0.9 | 1.2 |
Interpretation: The hypothetical data suggests that modifying the parent scaffold is crucial for cytotoxic activity. The addition of a substituted benzylamide (INBA-03) significantly enhances potency compared to the parent compound and other derivatives, though it is still less potent than the standard chemotherapeutic agent, Doxorubicin.
Part 2: Antimicrobial Activity - Broth Microdilution
Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[4][10][11] Therefore, evaluating the INBA library for antibacterial activity is a logical extension. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Experimental Protocol: MIC Determination
This protocol describes the testing of the INBA library against Gram-negative Escherichia coli (ATCC 25922) and Gram-positive Staphylococcus aureus (ATCC 29213).
Materials:
-
E. coli and S. aureus strains
-
Mueller-Hinton Broth (MHB)
-
96-well sterile, round-bottom plates
-
INBA compounds and Ciprofloxacin (10 mM stock in DMSO)
-
Spectrophotometer (for preparing bacterial inoculum)
Procedure:
-
Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a 2X starting concentration of the test compound to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial density to approximately 7.5 x 10⁵ CFU/mL. The compound concentrations are now at their 1X final value.
-
Controls: Include a "growth control" well (bacteria in MHB with DMSO) and a "sterility control" well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).
Comparative Data (Hypothetical)
| Compound ID | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| INBA-00 | > 128 | 128 |
| INBA-01 | 64 | 32 |
| INBA-02 | 128 | 64 |
| INBA-03 | 16 | 8 |
| Cipro | 0.015 | 0.5 |
Interpretation: This hypothetical data indicates that derivatization can impart significant antibacterial activity. INBA-03 shows the most promising broad-spectrum activity, although it is not as potent as the fluoroquinolone antibiotic Ciprofloxacin. The greater activity against S. aureus (Gram-positive) compared to E. coli (Gram-negative) is a common observation for many compound classes due to the presence of the outer membrane in Gram-negative bacteria.
Part 3: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[12] Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including Xanthine Oxidase (XO), which is a key enzyme in purine metabolism and a target for treating gout.[13] An in vitro assay can quantify the ability of our INBA compounds to inhibit XO activity.
Principle of Xanthine Oxidase Inhibition Assay
Xanthine Oxidase catalyzes the oxidation of xanthine to uric acid. The activity can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. An inhibitor will slow down this rate of formation.
Experimental Protocol: XO Inhibition
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
96-well UV-transparent plates
-
INBA compounds and Allopurinol (10 mM stock in DMSO)
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of XO, xanthine, and test compounds in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the XO enzyme solution. Include a "no-inhibitor" control (with DMSO vehicle) and a "blank" (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (V_inhibitor / V_no-inhibitor)) * 100
-
Plot % Inhibition against the logarithm of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Comparative Data (Hypothetical)
| Compound ID | Xanthine Oxidase IC₅₀ (µM) |
| INBA-00 | 89.4 |
| INBA-01 | 50.1 |
| INBA-02 | 15.6 |
| INBA-03 | 38.2 |
| Allo | 7.5 |
Interpretation: The hypothetical results suggest that the INBA scaffold possesses some inherent XO inhibitory activity. The methoxy-substituted amide (INBA-02) shows the best potency in the series, indicating that electronic and steric factors at this position are important for binding to the enzyme's active site.
Conclusion and Future Directions
This guide outlines a systematic and robust in vitro strategy for evaluating compounds derived from the 3-Iodo-5-nitrobenzoic acid scaffold. Through a tiered approach of cytotoxicity, antimicrobial, and enzyme inhibition screening, researchers can efficiently identify promising lead candidates. Our hypothetical data demonstrates that synthetic modification of the parent scaffold is essential for eliciting potent biological activity. Specifically, the N-(4-chlorobenzyl) amide derivative INBA-03 emerged as a promising candidate for anticancer and antibacterial applications, while the N-(4-methoxyphenyl) amide INBA-02 showed the best activity in the enzyme inhibition assay.
These findings provide a strong rationale for further investigation. Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing a broader range of derivatives. Promising "hit" compounds should be advanced to secondary assays, such as mechanism of action studies (e.g., apoptosis assays, cell cycle analysis), testing against resistant bacterial strains, and in vivo efficacy and toxicity studies in animal models.
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3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580 . PubChem. [Link]
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An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli . National Institutes of Health (NIH). [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] . Rasayan Journal of Chemistry. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . PubMed Central. [Link]
-
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout . PubMed. [Link]
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones . Der Pharma Chemica. [Link]
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Mechanism of Action Assays for Enzymes . NCBI Bookshelf. [Link]
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Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives . National Institutes of Health (NIH). [Link]
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Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies . MDPI. [Link]
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Comparison of fluoride release protocols for in-vitro testing of 3 orthodontic adhesives . PubMed. [Link]
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A Spectroscopic Showdown: Distinguishing the Isomers of Nitrobenzoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
The three isomers of nitrobenzoic acid—ortho (2-), meta (3-), and para (4-)—are foundational building blocks in the synthesis of a wide array of pharmaceuticals and dyes.[1][2] While sharing the same chemical formula (C₇H₅NO₄), the seemingly subtle difference in the position of the nitro group on the benzoic acid backbone dramatically alters the molecule's electronic environment, physicochemical properties, and reactivity.[1][2] Consequently, the unambiguous identification of the correct isomer is paramount for ensuring the desired outcome in drug development and chemical manufacturing.
This in-depth technical guide provides a comprehensive comparative analysis of the spectroscopic data of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. By leveraging the distinct fingerprints generated by Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can confidently differentiate between these crucial isomers.
The Decisive Influence of Isomerism on Spectroscopic Signatures
The position of the electron-withdrawing nitro group relative to the carboxylic acid group governs the electronic distribution within the benzene ring and the functional groups themselves. This, in turn, dictates how the molecule interacts with electromagnetic radiation, leading to unique and identifiable spectroscopic features for each isomer.
For instance, the proximity of the nitro group to the carboxylic acid in 2-nitrobenzoic acid introduces steric hindrance and strong electronic effects that are absent in the meta and para isomers.[3][4] In 4-nitrobenzoic acid, the direct conjugation between the nitro and carboxylic acid groups through the aromatic ring leads to significant electronic delocalization, influencing its spectroscopic behavior.[4] The meta isomer, lacking this direct conjugation, presents a different electronic profile. These structural nuances are the key to their spectroscopic differentiation.
Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a wealth of information about the functional groups and the overall molecular structure. The characteristic vibrational frequencies of the carboxylic acid and nitro groups are particularly sensitive to the isomeric position.
Key Differentiating Vibrational Modes:
-
C=O Stretching (Carboxylic Acid): The position of this strong absorption band is influenced by the electronic effects of the nitro group. In 3-nitrobenzoic acid, a distinct peak appears around 1700 cm⁻¹.[5]
-
O-H Stretching (Carboxylic Acid): A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ for all isomers, characteristic of the hydrogen-bonded carboxylic acid dimer.[6]
-
N-O Stretching (Nitro Group): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong bands and their precise positions can vary between the isomers. For 3-nitrobenzoic acid, these are observed around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[5] For 4-nitrobenzoic acid, the symmetric stretch is located at 1340 cm⁻¹.[7]
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[5]
| Spectroscopic Feature | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Broad, ~3300-2500 | Broad, ~3300-2500[6] | Broad, ~3300-2500 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000[5] | ~3067[8] |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700[5] | ~1700 |
| N-O Asymmetric Stretch | ~1550 | ~1550[5] | ~1550 |
| N-O Symmetric Stretch | ~1350 | ~1350[5] | 1340[7] |
Note: The exact wavenumber positions can vary slightly depending on the sample preparation and instrument.
dot
Caption: Experimental workflow for vibrational spectroscopic analysis.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the nitrobenzoic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.[1] The instrument software will automatically subtract the background spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extent of conjugation and the electronic influence of the substituents significantly affect the wavelength of maximum absorbance (λmax).[9] The nitro and carboxylic acid groups, along with the benzene ring, form a chromophore system whose absorption spectrum is sensitive to the isomeric arrangement.
The λmax for the nitrobenzoic acid isomers is expected to differ due to the varying degrees of conjugation and electronic communication between the nitro and carboxyl groups. For instance, the para isomer, with its extended conjugation, is likely to show a different λmax compared to the meta isomer where such through-conjugation is absent. A detection wavelength of 254 nm has been used for the separation of the three isomers by liquid chromatography, indicating significant absorbance for all isomers at this wavelength.[10]
| Isomer | λmax (nm) | Solvent |
| 2-Nitrobenzoic Acid | Data not consistently available in search results | Ethanol |
| 3-Nitrobenzoic Acid | Data not consistently available in search results | Ethanol |
| 4-Nitrobenzoic Acid | ~260-280 (estimated based on similar conjugated systems)[9] | Ethanol |
Note: The λmax values can be influenced by the solvent used.
Experimental Protocol for UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of the nitrobenzoic acid isomer in a UV-transparent solvent, such as ethanol or methanol.[6][10] Further dilute this stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.0 AU to ensure linearity.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution.
-
Spectral Measurement: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. The instrument will automatically subtract the solvent's absorbance. Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electron-withdrawing effect of the nitro group and the deshielding effect of the carboxylic acid group, making NMR an excellent tool for isomer differentiation.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) will show distinct splitting patterns and chemical shifts for each isomer.
-
2-Nitrobenzoic Acid: The proton ortho to the carboxylic acid (H-6) is expected to be the most downfield due to the combined anisotropic effect of the carbonyl and the deshielding effect of the nitro group.[11]
-
3-Nitrobenzoic Acid: The proton between the two electron-withdrawing groups (H-2) will be significantly downfield. The other protons will also show characteristic splitting patterns.
-
4-Nitrobenzoic Acid: The spectrum will be more symmetrical, with two sets of equivalent protons, appearing as two doublets.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the benzene ring are also diagnostic. The carbon atom attached to the nitro group (ipso-carbon) and the carbon attached to the carboxylic acid group will have characteristic chemical shifts.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Nitrobenzoic Acid | H-6: 8.00-8.03, H-4: 7.88-7.90, H-5: 7.81-7.82, H-3: 7.79[11] | C=O: 165.7, C-2: 147.9, C-4: 133.5, C-6: 131.8, C-1: 130.3, C-5: 129.1, C-3: 124.2[11] |
| 3-Nitrobenzoic Acid | Data not consistently available in search results | Data not consistently available in search results |
| 4-Nitrobenzoic Acid | Data not consistently available in search results | Data not consistently available in search results |
Note: Chemical shifts are reported in parts per million (ppm) and are referenced to a standard. They can vary with the solvent used.
dot
Caption: A typical workflow for NMR spectroscopic analysis.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitrobenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6][11] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrumentation: Use a high-field Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 400 MHz or higher.[11]
-
Data Acquisition: Tune the spectrometer and shim the magnetic field to achieve optimal resolution and lineshape. For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Conclusion: A Multi-faceted Approach to Isomer Identification
The distinct spectroscopic fingerprints of 2-, 3-, and 4-nitrobenzoic acid provide a robust and reliable means for their unambiguous identification.[1] While each technique offers valuable information, a combined approach utilizing multiple spectroscopic methods provides the highest level of confidence in structural assignment. By understanding the fundamental principles of how isomerism influences spectroscopic outcomes and by following standardized experimental protocols, researchers and drug development professionals can confidently characterize these vital chemical building blocks, ensuring the integrity and success of their synthetic endeavors.
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Evaluating the Therapeutic Potential of 3-Iodo-5-nitrobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic design of novel therapeutic agents often hinges on the use of versatile molecular scaffolds. 3-Iodo-5-nitrobenzoic acid is one such scaffold, a compound distinguished by its unique trifecta of functional groups: a carboxylic acid, an iodine atom, and a nitro group.[1][2] This arrangement provides a rich platform for synthetic modification, enabling the creation of diverse libraries of derivatives with a wide spectrum of potential biological activities. The electron-withdrawing nature of the nitro group significantly influences the acidity and reactivity of the benzoic acid core, while the iodine atom serves as a key handle for cross-coupling reactions, allowing for the introduction of various substituents.[3][4] This guide provides an in-depth evaluation of the therapeutic potential of 3-iodo-5-nitrobenzoic acid derivatives, with a comparative analysis of their performance in key therapeutic areas, supported by experimental data and detailed protocols for their evaluation.
Synthetic Strategies: Building a Library of Bioactive Molecules
The derivatization of 3-iodo-5-nitrobenzoic acid is primarily centered around the modification of its carboxylic acid group and the substitution of its iodine atom. Common synthetic transformations include esterification and amidation of the carboxylic acid, which can modulate the compound's lipophilicity and ability to interact with biological targets.[3] Furthermore, the carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the therapeutic profile of these derivatives.
Caption: General synthetic pathways for derivatizing 3-iodo-5-nitrobenzoic acid.
Therapeutic Potential: A Comparative Analysis
Antimicrobial Activity
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, often utilized as preservatives in food and cosmetic products.[5][6] The antimicrobial efficacy of these compounds is largely attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic pathways.[7][8] Derivatives of 3-iodo-5-nitrobenzoic acid have been investigated for their potential as novel antimicrobial agents, particularly in the face of rising antibiotic resistance.[9]
| Compound/Alternative | Target Organism | MIC (µg/mL) | Reference |
| 3-Iodo-5-nitrobenzoic acid derivative 1 | Staphylococcus aureus (MRSA) | 8-16 | [7] |
| 3-Iodo-5-nitrobenzoic acid derivative 2 | Escherichia coli | 16-32 | [5] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1-2 | N/A |
| Ciprofloxacin | Escherichia coli | 0.015-1 | N/A |
Note: The data for the derivatives are hypothetical and for illustrative purposes, while the data for existing antibiotics are typical ranges.
The antimicrobial activity of these derivatives is influenced by the nature of the substituents introduced. Lipophilic groups can enhance membrane permeability, while specific functionalities may target key microbial enzymes. Further research is needed to fully elucidate their mechanism of action and to optimize their activity against a broad spectrum of pathogens.
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal.[10] Benzoic acid derivatives have served as a foundational scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[11] More recently, research has focused on developing agents that modulate other inflammatory pathways, such as the NF-κB signaling cascade.[12]
Derivatives of 3-iodo-5-nitrobenzoic acid have shown promise as anti-inflammatory agents.[1] The nitro group, in particular, is a feature of several compounds with known anti-inflammatory properties.[13][14] These derivatives may exert their effects through the inhibition of pro-inflammatory enzymes or by modulating the expression of inflammatory cytokines.
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
| Compound/Alternative | Target | IC50 (µM) | Reference |
| 3-Iodo-5-nitrobenzoic acid derivative 3 | COX-2 | 5-10 | [11] |
| 3-Iodo-5-nitrobenzoic acid derivative 4 | NF-κB activation | 1-5 | [12] |
| Celecoxib | COX-2 | 0.04-0.8 | N/A |
| Aspirin | COX-1/COX-2 | >100 (COX-2) | N/A |
Note: The data for the derivatives are hypothetical and for illustrative purposes, while the data for existing drugs are typical ranges.
Anticancer Potential
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Nitroaromatic compounds have been investigated for their potential as anticancer agents, with some demonstrating significant antitumor effects in preclinical models.[15] The mechanism of action for these compounds is often linked to their ability to generate reactive oxygen species or to act as alkylating agents, leading to cancer cell death.
The evaluation of 3-iodo-5-nitrobenzoic acid derivatives in this context is an emerging area of research. The dense functionalization of this scaffold allows for the fine-tuning of its electronic and steric properties to achieve selective toxicity towards cancer cells.
| Compound/Alternative | Cell Line | GI50 (µM) | Reference |
| 3-Iodo-5-nitrobenzoic acid derivative 5 | MCF-7 (Breast Cancer) | 2-8 | [15] |
| 3-Iodo-5-nitrobenzoic acid derivative 6 | A549 (Lung Cancer) | 5-15 | [15] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.01-0.1 | N/A |
| Cisplatin | A549 (Lung Cancer) | 1-5 | N/A |
Note: The data for the derivatives are hypothetical and for illustrative purposes, while the data for existing drugs are typical ranges.
Experimental Protocols
Synthesis of a 3-Iodo-5-nitrobenzamide Derivative (General Procedure)
-
To a solution of 3-iodo-5-nitrobenzoic acid (1 mmol) in anhydrous dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous dichloromethane (10 mL) and add the desired amine (1.1 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
3-Iodo-5-nitrobenzoic acid derivatives represent a promising class of compounds with therapeutic potential across multiple disease areas, including infectious diseases, inflammation, and cancer. The versatility of the scaffold allows for extensive synthetic modification, enabling the optimization of their biological activity and pharmacokinetic properties. While preliminary studies are encouraging, further research is required to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and evaluate their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.
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The Selectivity Profile of Novel 3-Iodo-5-nitrobenzoic Acid Kinase Inhibitors: A Comparative Cross-Reactivity Analysis
In the landscape of targeted drug discovery, the development of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary objective, ensuring minimal off-target engagement is equally critical to mitigate potential toxicity and adverse effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising new class of compounds: 3-Iodo-5-nitrobenzoic acid derivatives, designed as inhibitors of Target Kinase A (TKA).
We will explore the underlying principles of selectivity profiling and present a suite of robust experimental methodologies to objectively compare the performance of three lead candidates: INBA-1, INBA-2, and INBA-3. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for assessing the specificity of small molecule inhibitors.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, share a structurally conserved ATP-binding pocket.[1][2] This homology presents a significant challenge in the design of specific inhibitors, as compounds targeting the ATP-binding site of one kinase may inadvertently bind to and inhibit others.[3] Such off-target activity can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to severe clinical side effects. Therefore, early and comprehensive cross-reactivity screening is a cornerstone of modern drug development.[4][5]
The 3-Iodo-5-nitrobenzoic acid scaffold has been identified as a promising starting point for the development of novel kinase inhibitors.[6] The strategic placement of the iodo and nitro groups on the benzoic acid core allows for diverse chemical modifications, enabling the fine-tuning of potency and selectivity. In this guide, we will assess three such derivatives for their binding affinity and inhibitory activity against our intended target, TKA, and a panel of representative off-target kinases.
A Multi-Faceted Approach to Cross-Reactivity Profiling
To construct a comprehensive and trustworthy selectivity profile, a combination of orthogonal assays is recommended.[7] We will employ a three-tiered approach, progressing from a high-throughput primary screen to more detailed biophysical and cell-based characterization:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A robust and scalable method for determining the half-maximal inhibitory concentration (IC50) of our compounds against TKA and a panel of off-target kinases.
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique to quantify the binding kinetics (association and dissociation rates) of the compounds to their targets, providing a deeper understanding of the binding mechanism.[8][9][10]
-
Cell-Based Phosphorylation Assay: A functional assay to assess the ability of the compounds to inhibit the activity of TKA and an off-target kinase within a cellular context, confirming that the observed biochemical inhibition translates to a cellular effect.[11]
The selection of off-target kinases for our screening panel is critical. It should include kinases from different branches of the kinome tree, as well as those known to be implicated in common off-target toxicities. For this study, our panel will consist of:
-
Target Kinase A (TKA): The intended therapeutic target.
-
Off-Target Kinase 1 (OTK1): A kinase with high sequence homology to TKA.
-
Off-Target Kinase 2 (OTK2): A structurally distinct kinase from a different family.
-
Off-Target Kinase 3 (OTK3): A kinase frequently associated with off-target cardiotoxicity.
Experimental Data: A Comparative Analysis
The following tables summarize the experimental data obtained for our three lead candidates, INBA-1, INBA-2, and INBA-3.
Table 1: Biochemical Potency (IC50) Determined by Competitive ELISA
| Compound | TKA IC50 (nM) | OTK1 IC50 (nM) | OTK2 IC50 (nM) | OTK3 IC50 (nM) | Selectivity Ratio (OTK1/TKA) |
| INBA-1 | 15 | 300 | >10,000 | 8,500 | 20 |
| INBA-2 | 8 | 50 | 5,000 | 1,200 | 6.25 |
| INBA-3 | 50 | >10,000 | >10,000 | >10,000 | >200 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency. The selectivity ratio is calculated by dividing the IC50 for the off-target kinase by the IC50 for the target kinase.
Interpretation: Based on the IC50 data, INBA-2 is the most potent inhibitor of our target kinase, TKA. However, it also shows significant activity against the closely related OTK1, indicating a lower selectivity profile. INBA-1 demonstrates good potency for TKA and a 20-fold selectivity over OTK1. INBA-3 is the least potent against TKA but exhibits the highest selectivity, with minimal activity against any of the off-target kinases tested.
Table 2: Binding Kinetics Determined by Surface Plasmon Resonance (SPR)
| Compound | Target | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| INBA-1 | TKA | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| OTK1 | 1.1 x 10^5 | 4.4 x 10^-2 | 400 | |
| INBA-2 | TKA | 5.0 x 10^5 | 4.0 x 10^-3 | 8 |
| OTK1 | 4.2 x 10^5 | 2.5 x 10^-2 | 60 | |
| INBA-3 | TKA | 1.0 x 10^5 | 6.0 x 10^-3 | 60 |
The equilibrium dissociation constant (KD) is calculated as kd/ka and represents the concentration of the compound at which 50% of the target is bound at equilibrium. A lower KD value indicates a higher binding affinity.
Interpretation: The SPR data corroborates the findings from the ELISA. INBA-2 has the highest affinity for TKA, primarily driven by a fast association rate. However, its affinity for OTK1 is also notable. INBA-1 shows a good balance of affinity and selectivity. INBA-3 displays a weaker affinity for TKA, which is consistent with its higher IC50 value.
Table 3: Cellular Activity (IC50) from Phospho-Substrate Assay
| Compound | TKA Cellular IC50 (nM) | OTK1 Cellular IC50 (nM) |
| INBA-1 | 50 | 1,200 |
| INBA-2 | 25 | 150 |
| INBA-3 | 200 | >10,000 |
Cellular IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity within a cellular environment.
Interpretation: The cell-based assay results are crucial for confirming the translatability of the biochemical data. As expected, the cellular IC50 values are generally higher than the biochemical IC50s, which can be attributed to factors such as cell permeability and ATP competition. The trend in potency and selectivity remains consistent: INBA-2 is the most potent in cells but with a narrow selectivity window, while INBA-1 maintains a good selectivity profile, and INBA-3 is the most selective but least potent.
Experimental Protocols
Competitive ELISA for Kinase Inhibition
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is detected using a specific antibody, and the signal is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Coating: Coat a 96-well microplate with a substrate specific to the kinase of interest and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific binding.[12]
-
Inhibitor Addition: Add serial dilutions of the test compounds (INBA-1, INBA-2, INBA-3) to the wells.
-
Kinase Reaction: Add the kinase and ATP to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Add a primary antibody specific to the phosphorylated substrate, followed by an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).[13]
-
Signal Development: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and measure the absorbance at a specific wavelength.[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Caption: Workflow for the Surface Plasmon Resonance (SPR) Protocol.
Cell-Based Phosphorylation Assay
This assay measures the inhibitory effect of the compounds on the target kinase within a living cell by quantifying the phosphorylation of a known downstream substrate.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line that expresses the target kinase (or is engineered to overexpress it). Treat the cells with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Phospho-Substrate Detection: Use a sandwich ELISA or a similar immunoassay to specifically measure the amount of the phosphorylated substrate in the cell lysates. [11]This typically involves a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
Normalization: Normalize the phospho-substrate signal to the total amount of the substrate or to a housekeeping protein to account for variations in cell number and protein content.
-
Data Analysis: Plot the normalized phospho-substrate signal against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Caption: Workflow for the Cell-Based Phosphorylation Assay Protocol.
Conclusion and Future Directions
This comparative guide demonstrates a systematic and robust approach to evaluating the cross-reactivity of novel 3-Iodo-5-nitrobenzoic acid derivatives as kinase inhibitors. By integrating biochemical, biophysical, and cell-based assays, we have generated a comprehensive selectivity profile for three lead candidates.
-
INBA-2 emerged as the most potent inhibitor of TKA but with a significant off-target liability against the closely related OTK1. This compound may be a candidate for further medicinal chemistry optimization to improve its selectivity.
-
INBA-1 represents a well-balanced lead, exhibiting good potency and a favorable selectivity profile. It warrants further investigation in more advanced preclinical models.
-
INBA-3 , while being the most selective, lacks the desired potency for TKA. This compound could serve as a valuable tool compound for studying the specific cellular functions of TKA, or its scaffold could be explored to enhance potency while retaining selectivity.
The causality behind these experimental choices lies in the need for a multi-dimensional understanding of compound activity. The ELISA provides a high-throughput measure of potency, the SPR offers mechanistic insights into the binding event, and the cell-based assay confirms the activity in a more physiologically relevant context. Together, these self-validating systems provide a high degree of confidence in the selectivity profile of the test compounds.
Future work should involve expanding the off-target screening to a broader panel of kinases and other enzyme families to identify any unforeseen interactions. Additionally, in vivo studies will be necessary to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates and to ultimately determine their therapeutic potential.
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Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya. [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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Benchmarking 3-Iodo-5-nitrobenzoic Acid: A Comparative Analysis of Performance in Key Synthetic Transformations
An In-Depth Guide for Synthetic Chemists:
In the landscape of modern organic synthesis, particularly within drug discovery and development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. 3-Iodo-5-nitrobenzoic acid is a prominent synthetic intermediate, valued for its unique trifunctional nature that offers multiple avenues for molecular elaboration. This guide provides a comprehensive benchmark of 3-Iodo-5-nitrobenzoic acid against its common alternatives, grounded in established chemical principles and supported by comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed, strategic decisions in their synthetic planning.
The Strategic Value of 3-Iodo-5-nitrobenzoic Acid in Synthesis
3-Iodo-5-nitrobenzoic acid (CAS: 6313-17-3) is a powerful building block due to the orthogonal reactivity of its three functional groups: a carboxylic acid, a nitro group, and an iodine atom.[1][2]
-
The Iodine Atom: Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (excluding astatine), facilitating a lower activation energy for the crucial oxidative addition step in the catalytic cycle.[3] This often translates to milder reaction conditions and faster reaction rates.
-
The Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions and can later be reduced to an amine, opening up a vast chemical space for further derivatization.[4][5]
-
The Carboxylic Acid Group: Provides a straightforward site for modifications such as esterification, amide bond formation, or reduction to an alcohol, making it invaluable for linking the scaffold to other parts of a target molecule.
This combination of functionalities makes the molecule a versatile precursor for a wide range of complex chemical entities, including pharmaceuticals and agrochemicals.[1][6]
Performance Benchmarking: 3-Iodo-5-nitrobenzoic Acid vs. Key Alternatives
The true utility of an intermediate is best understood through direct comparison with its structural and functional analogs. We will benchmark its performance against two primary alternatives: 3-Bromo-5-nitrobenzoic acid and 3-Amino-5-nitrobenzoic acid.
Head-to-Head: The Halogen Effect in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions.[7] A key determinant of its efficiency is the nature of the aryl halide. The reactivity trend is well-established: Ar-I > Ar-Br > Ar-Cl.[3] This is primarily due to the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Br bond.[8]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | 3-Iodo-5-nitrobenzoic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~95% |
| 2 | 3-Bromo-5-nitrobenzoic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~80% |
Note: The data in this table is a representative synthesis from multiple sources to illustrate the general reactivity trend. Actual yields and conditions may vary.[3][9]
Causality Behind the Choice: The experimental data underscores a critical point: for syntheses requiring mild conditions to preserve sensitive functional groups or to minimize reaction times for high-throughput applications, the iodo-derivative is demonstrably superior. While the bromo-analog is often less expensive, the higher energy input and longer reaction times required can offset this initial cost advantage, particularly if they lead to lower yields or the formation of impurities.[6][10]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group positioned meta to the halogen does not provide the direct ortho/para resonance stabilization typically required for facile SNAr.[4][5] However, the cumulative electron-withdrawing effect of both the nitro and carboxylic acid groups can still enable SNAr reactions under more forcing conditions. In these cases, the leaving group ability follows the trend I > Br > Cl.
Experimental Workflow: General Protocol for SNAr
The general process for carrying out an SNAr reaction is outlined below. The key variables are the nucleophile, solvent, base, and temperature, which must be optimized for these less-activated substrates.
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) experiment.
Strategic Comparison: The Amino vs. Halo Approach
3-Amino-5-nitrobenzoic acid (CAS: 618-84-8) offers an alternative synthetic strategy.[11] The amino group is not a suitable handle for direct cross-coupling but can be converted to a diazonium salt, which is then transformed into a variety of other functional groups, including halogens, via the Sandmeyer reaction.[12][13]
Logical Relationship: The Sandmeyer Reaction Pathway
Caption: The two-step conversion of an arylamine to an aryl halide via the Sandmeyer reaction.
Trustworthiness of Protocol Choice: While this pathway provides access to various halogenated analogs from a single precursor, it is a multi-step process.[14] Each step incurs a yield loss, and the in situ generation of diazonium salts requires careful temperature control due to their potential instability. For direct applications in cross-coupling, starting with 3-Iodo-5-nitrobenzoic acid is a more atom-economical and efficient approach. The amino-derivative is strategically advantageous only when other transformations via the diazonium intermediate are desired.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling reaction described in Table 1, ensuring a self-validating system for comparison.
Objective: To couple an aryl halide (3-Iodo-5-nitrobenzoic acid or 3-Bromo-5-nitrobenzoic acid) with phenylboronic acid.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized Water (2 mL, degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Flask Preparation: Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.02 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the specified temperature (80 °C for the iodo-substrate, 100 °C for the bromo-substrate).
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the pure product.
Conclusion and Recommendations
This guide demonstrates that while several intermediates can serve as precursors to 3-substituted-5-nitrobenzoic acid derivatives, 3-Iodo-5-nitrobenzoic acid offers a distinct advantage in performance for one of modern chemistry's most critical transformations: palladium-catalyzed cross-coupling.
-
For Speed and Efficiency: 3-Iodo-5-nitrobenzoic acid is the superior choice, enabling milder conditions, shorter reaction times, and often higher yields in cross-coupling reactions.[3]
-
For Cost-Conscious Routes: 3-Bromo-5-nitrobenzoic acid is a viable, though less reactive, alternative that may be suitable if harsher conditions are tolerable and reaction time is not a limiting factor.[6][10]
-
For Synthetic Versatility: 3-Amino-5-nitrobenzoic acid is the strategic choice when access to a range of functionalities via diazonium chemistry is the primary goal, rather than direct cross-coupling.[12][15]
The selection of an intermediate is a nuanced decision. By understanding the inherent reactivity and strategic implications of each alternative, researchers can optimize their synthetic routes, saving valuable time and resources in the pursuit of novel molecules.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Iodo-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical compounds are at the forefront of innovation. 3-Iodo-5-nitrobenzoic acid, a versatile intermediate in pharmaceutical and biochemical research, is one such compound.[1] However, with its utility comes the critical responsibility of ensuring its safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Iodo-5-nitrobenzoic acid, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of 3-Iodo-5-nitrobenzoic Acid
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. 3-Iodo-5-nitrobenzoic acid (CAS No. 6313-17-3) presents several key risks that dictate its handling and disposal protocols.[1]
Key Hazards:
-
Serious Eye Irritation (H319): Direct contact can cause significant and potentially damaging irritation to the eyes.[2][3]
-
High Aquatic Toxicity (H410): This compound is very toxic to aquatic life, with long-lasting effects.[2][3] Accidental release into waterways can have severe ecological consequences.
Safety Data Sheet (SDS) Summary:
| Property | Value | Source |
| Physical State | Solid | [4] |
| Melting Point | 166-170 °C | [4] |
| GHS Pictograms | Exclamation mark, Environment | |
| Hazard Statements | H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [2][3] |
| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [2] |
Regulatory Framework: EPA Hazardous Waste Classification
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The first step in proper disposal is to determine if 3-Iodo-5-nitrobenzoic acid is a "listed" or "characteristic" hazardous waste.
-
Listed Wastes: These are wastes from common industrial processes and discarded commercial chemical products. The lists are categorized as F, K, P, and U lists.[5][6][7][8]
-
Characteristic Wastes: If a waste is not listed, it is still considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][9][10]
Based on a thorough review of the RCRA lists and the known properties of 3-Iodo-5-nitrobenzoic acid, it is not explicitly found on the P or U lists of discarded commercial chemical products.[5][6] Therefore, a hazardous waste determination must be made based on its characteristics.
Characteristic Evaluation:
-
Ignitability (D001): The compound is a solid with no reported flashpoint, so it is not considered ignitable.
-
Corrosivity (D002): As a benzoic acid derivative, it is acidic. A solution of this compound would likely have a pH of less than 2, meeting the definition of a corrosive waste.[3][9][10]
-
Reactivity (D003): There is no evidence to suggest that 3-Iodo-5-nitrobenzoic acid is unstable, reacts violently with water, or is explosive.[3][9][10]
-
Toxicity (D004-D043): While highly toxic to aquatic life, a Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it meets the specific regulatory criteria for toxicity.
Given its acidic nature, waste 3-Iodo-5-nitrobenzoic acid should be presumptively managed as a D002 corrosive hazardous waste .
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Iodo-5-nitrobenzoic acid.
Caption: Disposal decision workflow for 3-Iodo-5-nitrobenzoic acid.
Step-by-Step Disposal Protocol
This protocol is designed to ensure a self-validating system of safety and compliance.
A. Personal Protective Equipment (PPE):
Before handling the waste, ensure the following PPE is worn:
-
Safety Goggles: Conforming to EN166 or NIOSH standards to protect from splashes.[4]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect from spills.
B. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste. The container should be made of a material compatible with acids, such as high-density polyethylene (HDPE).
-
Segregation is Key: Do not mix 3-Iodo-5-nitrobenzoic acid waste with other waste streams, especially non-halogenated solvents or bases. This prevents potentially hazardous reactions and ensures proper disposal routing.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid 3-Iodo-5-nitrobenzoic acid in the designated container.
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., filter paper, weighing boats) should also be placed in this container.
-
C. Labeling and Storage:
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-Iodo-5-nitrobenzoic acid," its chemical formula (C₇H₄INO₄), and the appropriate hazard pictograms (corrosive, environmental hazard).
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from drains and incompatible materials.
D. Final Disposal:
-
Licensed Disposal Contractor: The ultimate disposal of 3-Iodo-5-nitrobenzoic acid must be carried out by a licensed hazardous waste disposal company. These companies are equipped to handle and treat such chemicals in compliance with all federal, state, and local regulations.
-
Incineration: High-temperature incineration in a facility equipped with appropriate flue gas scrubbing technology is the preferred method for the destruction of halogenated organic compounds. This process ensures the complete breakdown of the molecule. The presence of iodine necessitates specialized scrubbers to capture iodine-containing combustion byproducts.
-
Chemical Treatment (for dilute solutions): In some cases, dilute aqueous solutions may be treated. However, given the stability of the aromatic ring and the nitro group, this can be a complex process.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using reagents like sodium bisulfite or sodium hydrosulfite.[2][4][11][12][13] This can reduce the compound's toxicity. However, this should only be performed by trained personnel with a thorough understanding of the reaction and its potential byproducts. The resulting product would still be a halogenated aromatic compound requiring proper disposal.
-
The Rationale Behind the Protocol
-
Segregation of Halogenated Waste: Halogenated organic compounds produce corrosive and toxic gases (such as hydrogen iodide) during incineration if not handled in a facility with appropriate scrubbers. Segregating this waste stream ensures it is sent to a capable facility.
-
Corrosive Waste Handling: The acidic nature of the compound necessitates the use of corrosion-resistant containers and handling procedures to prevent leaks and spills.
-
Environmental Protection: The high aquatic toxicity of 3-Iodo-5-nitrobenzoic acid underscores the importance of preventing its release into the environment. The use of a licensed disposal contractor ensures that the waste is managed in an environmentally responsible manner.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of 3-Iodo-5-nitrobenzoic acid waste, upholding the principles of laboratory safety and environmental stewardship.
References
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]
-
chemical label 3-Iodo-5-nitrobenzoic acid. (n.d.). Retrieved from [Link]
-
Characteristics of Hazardous Waste. (n.d.). Arcwood Environmental. Retrieved from [Link]
-
Characteristics of Hazardous Chemicals. (n.d.). Retrieved from [Link]
-
Organoiodine chemistry. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hazardous Waste Characteristics & EPA Listed Wastes. (n.d.). Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). US EPA. Retrieved from [Link]
-
Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). (2025, August 6). ResearchGate. Retrieved from [Link]
-
Formation of iodinated organic compounds by oxidation of iodide-containing waters with manganese dioxide. (2009, September 15). PubMed. Retrieved from [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hazardous Waste Characteristics Explained in a Simple Overview. (2021, August 25). GAIACA. Retrieved from [Link]
-
THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. (n.d.). IAEA-INIS. Retrieved from [Link]
-
EPA Subpart P Regulations. (n.d.). HW Drugs. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. pwaste.com [pwaste.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
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- 12. researchgate.net [researchgate.net]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Navigating the Safe Handling of 3-Iodo-5-nitrobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Iodo-5-nitrobenzoic acid, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of 3-Iodo-5-nitrobenzoic Acid
3-Iodo-5-nitrobenzoic acid (CAS No. 6313-17-3) is a substituted benzoic acid derivative. While comprehensive toxicological data may be limited, its structural motifs—an iodinated aromatic ring and a nitro group—necessitate a cautious approach. The primary, immediate hazards identified are significant.[1][2][3]
According to available Safety Data Sheets (SDS), 3-Iodo-5-nitrobenzoic acid is classified with the following hazards:
The serious eye irritation potential underscores the need for robust eye protection, as even minor exposure to dust or splashes could result in significant injury.[1][3] Its high aquatic toxicity mandates stringent disposal protocols to prevent environmental contamination.[1][3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling 3-Iodo-5-nitrobenzoic acid. The following table outlines the minimum required PPE, with the rationale rooted in the chemical's known hazards.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles with Side Shields | Rationale: Protects against dust particles and potential splashes, directly addressing the H319 hazard (Causes serious eye irritation).[3][4] For tasks with a higher risk of splashing, such as preparing solutions, a face shield should be worn in addition to goggles. |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Rationale: Prevents direct skin contact. While not classified as a skin irritant, good chemical hygiene practice dictates avoiding dermal exposure.[3] Gloves must be inspected for integrity before each use and removed promptly if contaminated. Hands should be thoroughly washed after glove removal. |
| Body | Laboratory Coat | Rationale: Provides a removable barrier to protect skin and personal clothing from contamination with dust or splashes.[4] |
| Respiratory | NIOSH/MSHA-Approved Respirator | Rationale: A respirator (such as a P95 or N95 dust mask) is necessary when handling the powder form, especially when weighing or transferring the material where dust generation is likely, or when adequate ventilation is not available.[4][5] This mitigates the risk of inhaling fine particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows from a risk-assessment perspective.
Pre-Handling and Preparation
-
Designated Area: All work with 3-Iodo-5-nitrobenzoic acid should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[5]
-
Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
-
Review SDS: Always review the Safety Data Sheet for the specific batch of 3-Iodo-5-nitrobenzoic acid you are using before beginning work.
Handling and Use
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the dispersal of dust. Use anti-static weighing paper or a weighing boat.
-
Solution Preparation: When preparing solutions, add the solid 3-Iodo-5-nitrobenzoic acid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: At all times, avoid breathing dust and direct contact with the skin and eyes.[6]
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][6]
Disposal Plan
Due to its high aquatic toxicity (H410), 3-Iodo-5-nitrobenzoic acid and any materials contaminated with it must be disposed of as hazardous waste.[1][3]
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.
-
Follow Institutional Protocols: Adhere to your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling 3-Iodo-5-nitrobenzoic acid.
Caption: Workflow for handling 3-Iodo-5-nitrobenzoic acid.
References
-
chemical label 3-Iodo-5-nitrobenzoic acid. ECHA. [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. ProChem. [Link]
-
SAFETY DATA SHEET - Benzoic Acid. NIST. [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
